(S,R,S)-Ahpc-C3-NH2
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C26H37N5O4S |
|---|---|
Molekulargewicht |
515.7 g/mol |
IUPAC-Name |
(2S,4R)-1-[(2S)-2-(4-aminobutanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C26H37N5O4S/c1-16-22(36-15-29-16)18-9-7-17(8-10-18)13-28-24(34)20-12-19(32)14-31(20)25(35)23(26(2,3)4)30-21(33)6-5-11-27/h7-10,15,19-20,23,32H,5-6,11-14,27H2,1-4H3,(H,28,34)(H,30,33)/t19-,20+,23-/m1/s1 |
InChI-Schlüssel |
BTWJXNBKKYWEHA-ZRCGQRJVSA-N |
Isomerische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCN)O |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCN)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
(S,R,S)-Ahpc-C3-NH2: A Technical Guide to its Chemical Structure, Synthesis, and Application in Targeted Protein Degradation
(S,R,S)-Ahpc-C3-NH2 , also known as VH032-C3-NH2 , is a synthetic molecule that serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its chemical structure, a detailed synthesis protocol, and its application in experimental workflows for targeted protein degradation.
Chemical Structure
This compound is an E3 ligase ligand-linker conjugate. Its structure comprises two key components:
-
The (S,R,S)-Ahpc core: This portion of the molecule is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The specific stereochemistry (S,R,S) is critical for its high-affinity binding to VHL.
-
The C3-NH2 linker: This is a three-carbon aliphatic chain with a terminal amine group (-NH2). This linker provides a reactive handle for conjugation to a ligand that binds to a target protein of interest, thus forming a heterobifunctional PROTAC.
The complete chemical structure is systematically named (2S,4R)-1-((S)-2-(4-aminobutanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((4-(4-methylthiazol-5-yl)phenyl)methyl)pyrrolidine-2-carboxamide.
Molecular Formula: C₂₆H₃₇N₅O₄S
Molecular Weight: 515.67 g/mol
Synthesis of this compound
The synthesis of this compound involves a multi-step process. The initial phase focuses on the construction of the VHL ligand core, referred to as VH032 amine. This is followed by the attachment of the C3-NH2 linker. A detailed, column chromatography-free process for the multi-gram scale synthesis of the VH032 amine hydrochloride has been reported, which is a key intermediate.
Synthesis of the VH032 Amine Core
A feasible, multi-gram scale synthetic process for VH032 amine has been developed, enabling its production in high yield and purity. This process avoids column chromatography, making it scalable and cost-effective. The retro-synthetic analysis reveals that the VH032 amine is assembled from four main building blocks.[1]
While a detailed step-by-step protocol for the entire synthesis is extensive, a summary of the key transformations is presented below. The process involves sequential amide bond formations and deprotection steps.
Attachment of the C3-NH2 Linker
The final step in the synthesis of this compound involves the coupling of the VH032 amine with a protected 4-aminobutyric acid derivative, followed by deprotection of the terminal amine. This is typically achieved through standard amide bond formation chemistry.
A specific example of the use of this compound is in the synthesis of the EED-targeted bivalent chemical degrader, UNC6852.[2][3][4][5] The synthesis of UNC6852 involves the reaction of this compound with a carboxylic acid derivative of the EED ligand.
Table 1: Key Reagents and Solvents for a Typical Amide Coupling Reaction
| Reagent/Solvent | Purpose |
| VH032 Amine | VHL Ligand Core |
| Boc-4-aminobutyric acid | Protected C3 Linker |
| HATU or HBTU | Amide Coupling Reagent |
| DIPEA or Et3N | Base |
| DMF or DCM | Solvent |
| Trifluoroacetic acid (TFA) | Boc Deprotection Reagent |
Experimental Protocol: General Procedure for Linker Attachment
-
Amide Coupling: To a solution of VH032 amine in an appropriate solvent (e.g., DMF), the protected linker (e.g., Boc-4-aminobutyric acid), a coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) are added. The reaction is stirred at room temperature until completion, which is monitored by LC-MS.
-
Work-up and Purification: The reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is then dried and concentrated. The crude product may be purified by flash chromatography if necessary.
-
Deprotection: The protecting group on the terminal amine of the linker (e.g., Boc group) is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).
-
Final Purification: After the removal of the protecting group, the final product, this compound, is purified, often by preparative HPLC, to yield the desired compound with high purity.
Application in Targeted Protein Degradation: The PROTAC Approach
This compound is a key building block for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins.
Signaling Pathway: The Ubiquitin-Proteasome System
The following diagram illustrates the general mechanism of action of a PROTAC synthesized from this compound.
Caption: PROTAC-mediated targeted protein degradation pathway.
Experimental Workflow for PROTAC Evaluation
The following diagram outlines a typical experimental workflow for the synthesis and biological evaluation of a PROTAC derived from this compound.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
References
(S,R,S)-Ahpc-C3-NH2: A Technical Primer for PROTAC Development
(S,R,S)-Ahpc-C3-NH2 , also identified as VH032-C3-NH2 , is a synthetic chemical compound that serves as a crucial building block in the development of proteolysis-targeting chimeras (PROTACs).[1][2][3][4] As an E3 ligase ligand-linker conjugate, it incorporates a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase and a C3 amine linker, facilitating the synthesis of bifunctional molecules designed to induce the degradation of specific target proteins.[1] This guide provides a comprehensive overview of this compound for researchers, scientists, and professionals engaged in drug discovery and development.
Core Concepts and Mechanism of Action
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. This compound provides the VHL-binding moiety and a reactive handle (the terminal amine) for conjugation to a ligand that targets a protein of interest.
The general mechanism of action for a PROTAC synthesized using this compound is illustrated in the signaling pathway diagram below.
Caption: General mechanism of PROTACs synthesized from this compound.
Chemical and Physical Properties
A summary of the key properties of this compound hydrochloride, the common salt form, is provided in the table below.
| Property | Value | Reference |
| Synonyms | VH032-C3-NH2 hydrochloride | |
| Molecular Formula | C29H43N5O4S (for the free base) | N/A |
| Molecular Weight | 552.13 g/mol (for the hydrochloride salt) | |
| CAS Number | 2361119-88-0 |
Applications in PROTAC Synthesis
This compound is a versatile building block for the synthesis of various PROTACs. A notable example is its use in the creation of UNC6852, a bivalent chemical degrader targeting the Embryonic Ectoderm Development (EED) protein. The terminal amine of this compound can be readily functionalized through standard amide bond formation or other amine-reactive chemistries to attach a warhead that binds to the protein of interest.
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using this compound.
References
The Pivotal Role of (S,R,S)-Ahpc-C3-NH2 in PROTAC Technology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimera (PROTAC) technology has emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins rather than merely inhibiting them. This is achieved through bifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The architecture of a PROTAC is crucial to its efficacy, comprising a ligand for the POI, a ligand for an E3 ligase, and a linker connecting the two. This guide provides an in-depth technical overview of (S,R,S)-Ahpc-C3-NH2 , a key building block in the construction of potent and specific PROTACs.
This compound is a synthesized E3 ligase ligand-linker conjugate.[1][2][3] It incorporates the well-characterized (S,R,S)-Ahpc moiety, which is a derivative of the VH032 ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This VHL ligand is connected to a 3-carbon alkyl linker terminating in a primary amine (-NH2) group. This terminal amine serves as a versatile chemical handle for the covalent attachment of a POI ligand, making this compound a fundamental component for the modular synthesis of VHL-recruiting PROTACs. One notable example of a PROTAC synthesized using a derivative of this building block is UNC6852, a potent degrader of the Polycomb Repressive Complex 2 (PRC2) component, Embryonic Ectoderm Development (EED).
Core Concepts of PROTAC Technology
PROTACs operate by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The process can be summarized in the following key steps:
-
Ternary Complex Formation: A PROTAC molecule simultaneously binds to a POI and an E3 ubiquitin ligase, forming a transient ternary complex (POI-PROTAC-E3 ligase).
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
-
Catalytic Cycle: The PROTAC is released after ubiquitination and can participate in further rounds of degradation, acting in a catalytic manner.
The following diagram illustrates the general mechanism of action for a PROTAC.
Quantitative Data Analysis
The efficacy of a PROTAC is typically quantified by two key parameters: DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable). Lower DC50 values and higher Dmax values are indicative of a more potent PROTAC.
The following table summarizes the degradation data for UNC6852, a PROTAC that utilizes a derivative of the (S,R,S)-Ahpc core structure to degrade components of the PRC2 complex in B lymphoblast cell lines.
| Target Protein | DC50 (µM) | Dmax (%) | Cell Line | Reference |
| EED | 0.31 | 94 | B lymphoblast | |
| EZH2 | 0.67 | 96 | B lymphoblast | |
| SUZ12 | 0.59 | 82 | B lymphoblast |
Experimental Protocols
Synthesis of a PROTAC using this compound
This protocol describes a general method for the synthesis of a PROTAC via amide bond formation between a POI ligand containing a carboxylic acid and the primary amine of this compound.
Materials:
-
Protein of Interest (POI) ligand with a carboxylic acid functional group
-
This compound hydrochloride
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)
-
Preparative HPLC system
Procedure:
-
Activation of the POI Ligand: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI ligand-carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Coupling Reaction: In a separate flask, dissolve this compound hydrochloride (1.1 equivalents) in anhydrous DMF and add DIPEA (1.2 equivalents) to neutralize the hydrochloride salt and free the primary amine.
-
Add the solution of this compound to the activated POI ligand solution.
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, followed by preparative HPLC to obtain the final PROTAC with high purity.
-
Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.
The following diagram illustrates the general workflow for PROTAC synthesis via amide coupling.
PROTAC-Mediated Protein Degradation Assay (Western Blot)
This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC using Western blotting.
Materials:
-
Cell line expressing the POI
-
Cell culture medium and supplements
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC compound for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Western Blotting: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane again, apply the chemiluminescent substrate, and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Ternary Complex Formation Assays
Several biophysical techniques can be employed to characterize the formation and stability of the POI-PROTAC-E3 ligase ternary complex. These assays are crucial for understanding the structure-activity relationship of PROTACs.
-
Surface Plasmon Resonance (SPR): SPR can be used to measure the binding kinetics and affinity of the PROTAC to both the POI and the E3 ligase individually, as well as the formation of the ternary complex.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the binary and ternary interactions.
-
Biolayer Interferometry (BLI): Similar to SPR, BLI is an optical biosensing technique that can be used to study the kinetics of protein-protein and protein-small molecule interactions in real-time.
Quantitative Proteomics for Off-Target Analysis
To assess the selectivity of a PROTAC, it is essential to investigate its impact on the entire proteome. Mass spectrometry-based quantitative proteomics is a powerful tool for identifying potential off-target proteins that are unintentionally degraded.
The general workflow is as follows:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a vehicle control.
-
Protein Extraction and Digestion: Extract total protein and digest it into peptides.
-
LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Process the raw data to identify and quantify proteins. Compare the protein abundance between the PROTAC-treated and control samples to identify significantly downregulated proteins.
The following diagram depicts a typical workflow for quantitative proteomics-based off-target analysis.
Conclusion
This compound is a valuable and versatile chemical tool in the development of PROTACs. Its pre-installed, high-affinity VHL ligand and synthetically accessible amine linker streamline the synthesis of novel protein degraders. By providing a robust anchor to the VHL E3 ligase, it enables researchers to focus on the optimization of the POI ligand and the linker, which are critical determinants of a PROTAC's potency and selectivity. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for scientists and researchers engaged in the exciting and rapidly advancing field of targeted protein degradation.
References
An In-depth Technical Guide to the Mechanism of Action of VH032-C3-NH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
VH032-C3-NH2 is a synthetic E3 ligase ligand-linker conjugate that plays a pivotal role in the rapidly advancing field of targeted protein degradation. As a derivative of the potent von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, VH032, this molecule is a fundamental building block for the creation of Proteolysis Targeting Chimeras (PROTACs). This technical guide delineates the core mechanism of action of VH032-C3-NH2, detailing its interaction with the VHL protein and its function within the ubiquitin-proteasome system. Furthermore, this document provides a compilation of quantitative data on related VHL ligands, detailed experimental protocols for assessing its biochemical and cellular activity, and visualizations of the key signaling pathways and experimental workflows.
Introduction: The Role of VH032-C3-NH2 in Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality with the potential to address disease targets previously considered "undruggable" by traditional small molecule inhibitors. At the forefront of this technology are PROTACs, heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to selectively eliminate proteins of interest.
VH032-C3-NH2 serves as a critical component in the design and synthesis of VHL-recruiting PROTACs. It consists of the high-affinity VH032 ligand, which specifically binds to the VHL E3 ubiquitin ligase, functionalized with a three-carbon (C3) linker terminating in an amine group (-NH2). This amine group provides a convenient chemical handle for conjugation to a ligand targeting a specific protein of interest, thus forming a complete PROTAC molecule.
The fundamental mechanism of action of a PROTAC incorporating VH032-C3-NH2 involves the formation of a ternary complex between the VHL E3 ligase, the PROTAC, and the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Core Mechanism of Action
The mechanism of action of VH032-C3-NH2 is intrinsically linked to its role within a PROTAC and the broader ubiquitin-proteasome system.
Binding to the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase
VH032-C3-NH2 is designed to mimic the endogenous substrate of VHL, the alpha subunit of the hypoxia-inducible factor (HIF-1α). Under normoxic conditions, specific proline residues on HIF-1α are hydroxylated, creating a binding site for VHL. VH032 recapitulates this interaction, enabling it to bind with high affinity to a substrate recognition pocket on the VHL protein. This binding event is the initial and critical step for the recruitment of the VHL E3 ligase complex by a PROTAC.
Formation of the Ternary Complex
Once incorporated into a PROTAC, the VH032-C3-NH2 moiety facilitates the formation of a key ternary complex, bringing the target protein and the VHL E3 ligase into close proximity. The stability and conformation of this ternary complex are critical determinants of the efficiency of subsequent ubiquitination and degradation.
Ubiquitination and Proteasomal Degradation
The formation of the ternary complex positions the target protein favorably for ubiquitination by the VHL E3 ligase complex. This process involves the enzymatic transfer of multiple ubiquitin molecules to lysine residues on the surface of the target protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins within the cell. The proteasome unfolds and proteolytically cleaves the tagged target protein into small peptides, effectively eliminating it from the cellular environment. The PROTAC molecule, having catalyzed this process, is then released and can engage in further rounds of degradation.
Quantitative Data
| Compound | Binding Affinity (Kd) to VHL | Assay Method | Reference |
| VH032 | 185 nM | Not Specified | [1] |
| VH032 | <40 nM | Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR) | [2] |
| BODIPY FL VH032 | 3.01 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [3] |
| VH101 (a VH032 derivative) | 44 nM | Not Specified | [4] |
Experimental Protocols
The following section details standardized protocols for key experiments used to characterize the activity of VH032-C3-NH2 and PROTACs derived from it.
Synthesis of (S,R,S)-AHPC-C3-NH2 (VH032-C3-NH2)
A detailed, step-by-step synthesis protocol for VH032-C3-NH2 is not publicly available in a single document. However, its synthesis would be a multi-step process starting from commercially available precursors to construct the core VH032 scaffold, followed by the attachment of the C3-amine linker. Key steps would likely involve peptide couplings and the use of protecting groups. For the synthesis of the parent VH032, researchers can refer to the methods described in the chemical literature. The final step would involve the deprotection of the amine group on the linker.
VHL Binding Affinity Assessment: Fluorescence Polarization (FP) Assay
This assay measures the binding of VH032-C3-NH2 to the VHL protein complex by competing with a fluorescently labeled tracer peptide derived from HIF-1α.[1]
-
Materials:
-
Purified VHL-ElonginB-ElonginC (VCB) complex
-
FAM-labeled HIF-1α peptide (tracer)
-
VH032-C3-NH2
-
Assay Buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT)
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Prepare a serial dilution of VH032-C3-NH2 in assay buffer.
-
In a 384-well plate, add the VCB complex and the VH032-C3-NH2 dilutions.
-
Add the FAM-labeled HIF-1α peptide to all wells at a fixed concentration (typically at or below its Kd for VCB).
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
The data is analyzed by plotting the fluorescence polarization signal against the logarithm of the VH032-C3-NH2 concentration to determine the IC50 value, which can then be converted to a Ki or Kd value.
-
Target Protein Degradation Assessment: Western Blotting
This technique is used to quantify the reduction in the levels of a target protein in cells treated with a PROTAC containing VH032-C3-NH2.
-
Materials:
-
Cell line expressing the target protein
-
PROTAC containing VH032-C3-NH2
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC for a desired time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody for the target protein and the loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control.
-
Target Engagement Assessment in Cells: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify the engagement of a PROTAC with its target protein within a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.
-
Materials:
-
Cell line expressing the target protein
-
PROTAC containing VH032-C3-NH2
-
PBS
-
Cell lysis equipment (e.g., freeze-thaw cycles, sonication)
-
PCR cycler or heating blocks
-
Western blotting or ELISA reagents and equipment
-
-
Procedure:
-
Treat cells with the PROTAC or vehicle control.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells (e.g., by three rapid freeze-thaw cycles).
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble, stable proteins.
-
Analyze the amount of soluble target protein in each sample by Western blotting or ELISA.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
-
Visualizations
Signaling Pathway of VH032-C3-NH2 in a PROTAC
Caption: VH032-C3-NH2 in a PROTAC induces proximity between a target protein and the VHL E3 ligase, leading to ubiquitination and proteasomal degradation.
Experimental Workflow for Target Protein Degradation Analysis
References
An In-depth Technical Guide to VHL-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Von Hippel-Lindau E3 Ligase
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins from cells by hijacking the body's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[2]
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] This tripartite arrangement facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[2]
The Von Hippel-Lindau (VHL) tumor suppressor protein is a key component of the CRL2^VHL^ E3 ubiquitin ligase complex and is one of the most widely utilized E3 ligases in PROTAC design.[3] This is due to its widespread expression across various tissues and the availability of well-characterized, high-affinity small molecule ligands. The VHL protein naturally functions as a substrate recognition subunit, targeting the alpha subunit of hypoxia-inducible factor (HIF-1α) for degradation under normoxic conditions. PROTACs leverage this natural function by redirecting the VHL E3 ligase to degrade neo-substrates, i.e., the target proteins.
The Ubiquitin-Proteasome System: The Engine of PROTAC-mediated Degradation
The UPS is a highly regulated cellular pathway responsible for the degradation of the majority of intracellular proteins. This process involves two major steps: the covalent attachment of a polyubiquitin chain to the target protein and the subsequent degradation of the tagged protein by the 26S proteasome.
The ubiquitination cascade is a three-step enzymatic process:
-
E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.
-
E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.
-
E3 Ubiquitin Ligase: Recognizes the specific protein substrate and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the substrate.
The formation of a polyubiquitin chain serves as a recognition signal for the 26S proteasome, a large multi-protein complex that unfolds, deubiquitinates, and proteolytically degrades the target protein into small peptides.
Core Components of VHL-based PROTACs
A VHL-based PROTAC consists of three essential parts that must be carefully designed and optimized for potent and selective protein degradation:
-
Target-binding Ligand (Warhead): This component provides specificity by binding to the protein of interest. The affinity of the warhead for its target is a critical parameter, although potent degradation can sometimes be achieved even with lower-affinity binders due to the catalytic nature of PROTACs.
-
VHL E3 Ligase Ligand (Anchor): This moiety recruits the VHL E3 ligase complex. The most commonly used VHL ligands are derivatives of hydroxyproline, mimicking the binding motif of HIF-1α. The affinity of the anchor for VHL is crucial for the formation of a stable ternary complex.
-
Linker: The linker connects the warhead and the anchor and plays a critical role in determining the efficacy of the PROTAC. The length, composition, and attachment points of the linker are all important parameters that influence the formation and stability of the ternary complex, as well as the physicochemical properties of the PROTAC molecule, such as cell permeability and solubility. Linkers are often composed of polyethylene glycol (PEG) chains, alkyl chains, or more rigid structures like piperazine or piperidine rings.
Signaling Pathways and Experimental Workflows
The mechanism of action of VHL-based PROTACs and a typical experimental workflow for their characterization are depicted in the diagrams below.
Caption: Mechanism of VHL-based PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for VHL-based PROTAC characterization.
Caption: The CRL2-VHL E3 ubiquitin ligase complex.
Quantitative Data for VHL-based PROTACs
The efficacy of a PROTAC is typically characterized by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). The following table summarizes quantitative data for several well-characterized VHL-based PROTACs.
| PROTAC | Target Protein | VHL Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| MZ1 | BRD4 | VH032 | 3-unit PEG | HeLa | ~9.8 | >95 | |
| H661 | 8 | Not Specified | |||||
| H838 | 23 | Not Specified | |||||
| ARV-110 | Androgen Receptor | Not Specified | Piperidine-piperazine | VCaP | ~1 | >90 | |
| LNCaP | <1 | Not Specified | |||||
| LC-2 | KRAS G12C | Proprietary | Pyrrolidine-based | NCI-H2030 | 590 | ~75 | |
| MIA PaCa-2 | 320 | ~75 | |||||
| Compound 7 | BTK | Ibrutinib-related | Not Specified | K562 | ~150 | Not Specified | |
| PROTAC 34 | CDK6 | VH298 | Phenoxy-based | MM.1S | Not Specified | Not Specified | |
| SM1 | BRD2 | VHL ligand | Branched | HEK293 | 1.1 | Not Specified | |
| VZ185 | BRD9 | VHL ligand | Not Specified | EOL-1 | 1.8 | Not Specified | |
| UNC6852 | EED | EED ligand | Not Specified | HeLa | 790 | Not Specified | |
| CEP1347-VHL-02 | MLK3 | VHL-02 | Not Specified | MCF-7 | 50 | 77 | |
| MDA-MB-468 | 300 | 63 | |||||
| HDAC PROTAC (22) | HDAC3 | Benzamide-based | Not Specified | HCT116 | 440 | 77 |
Note: This table is not exhaustive and represents a selection of publicly available data. The specific VHL ligand and linker composition for some proprietary PROTACs are not disclosed.
Experimental Protocols
Western Blotting for Protein Degradation
Western blotting is the gold-standard method for quantifying the degradation of a target protein following PROTAC treatment.
Materials:
-
Cell line of interest
-
PROTAC compound
-
Vehicle control (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132) as a positive control for pathway validation
-
Ice-cold phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice and then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein, followed by incubation with the primary antibody for the loading control.
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Troubleshooting: For issues such as weak or no signal, high background, or non-specific bands, refer to standard Western blot troubleshooting guides. Common solutions include optimizing antibody concentrations, blocking conditions, and washing steps. Inconsistent results may also arise from cell line variability or compound instability.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful biophysical technique used to measure the kinetics and affinity of biomolecular interactions in real-time. It is particularly valuable for characterizing the formation of the PROTAC-induced ternary complex.
Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to a ligand immobilized on the chip.
General Protocol:
-
Immobilization of Ligand:
-
Immobilize the E3 ligase complex (e.g., VCB complex) onto the sensor chip surface.
-
-
Binary Interaction Analysis:
-
To determine the binding affinity of the PROTAC to the E3 ligase, flow different concentrations of the PROTAC over the immobilized ligase.
-
To determine the binding affinity of the PROTAC to the target protein, a separate experiment can be performed by immobilizing the target protein and flowing the PROTAC over the surface.
-
-
Ternary Complex Analysis:
-
To measure the formation of the ternary complex, pre-incubate the PROTAC with a saturating concentration of the target protein.
-
Flow this mixture over the immobilized E3 ligase. The resulting sensorgram will reflect the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions.
-
The cooperativity factor (α), which indicates the extent to which the binding of one protein influences the binding of the other, can be calculated from the binary and ternary KD values.
-
Detailed considerations for SPR assay development can be found in specialized protocols and application notes.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC is a technique that directly measures the heat changes associated with biomolecular binding events, providing a complete thermodynamic profile of the interaction.
Principle: ITC measures the heat released or absorbed when a ligand is titrated into a solution containing a macromolecule.
General Protocol:
-
Sample Preparation:
-
Prepare purified solutions of the E3 ligase, target protein, and PROTAC in the same dialysis buffer to minimize buffer mismatch effects.
-
-
Binary Titrations:
-
To determine the binding thermodynamics of the PROTAC to the E3 ligase, titrate the PROTAC into the E3 ligase solution in the ITC cell.
-
Similarly, titrate the PROTAC into the target protein solution to determine their binary interaction.
-
-
Ternary Titration:
-
To measure the thermodynamics of ternary complex formation, titrate the PROTAC into a solution containing both the E3 ligase and the target protein.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) for each interaction.
-
The cooperativity of ternary complex formation can be assessed by comparing the thermodynamic parameters of the binary and ternary interactions.
-
For detailed guidance on setting up ITC experiments, including concentration ranges and data analysis, refer to specialized resources.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Detection
TR-FRET is a proximity-based assay that can be used to detect and quantify the formation of the ternary complex in a high-throughput format.
Principle: TR-FRET measures the energy transfer between a donor fluorophore and an acceptor fluorophore when they are brought into close proximity by a binding event.
General Protocol:
-
Reagent Preparation:
-
Label the E3 ligase and the target protein with a compatible TR-FRET donor and acceptor pair (e.g., using tagged proteins and corresponding labeled antibodies).
-
-
Assay Setup:
-
In a microplate, combine the labeled E3 ligase, labeled target protein, and a range of PROTAC concentrations.
-
-
Incubation and Measurement:
-
Incubate the plate to allow for ternary complex formation.
-
Measure the TR-FRET signal using a plate reader.
-
-
Data Analysis:
-
Plot the TR-FRET signal against the PROTAC concentration. A bell-shaped curve is typically observed, with the peak representing the optimal concentration for ternary complex formation.
-
Optimization of TR-FRET assays is crucial for obtaining reliable data and involves careful selection of protein concentrations and incubation times.
Conclusion
VHL-based PROTACs represent a powerful and versatile platform for targeted protein degradation. A thorough understanding of their mechanism of action, the components of the VHL E3 ligase complex, and the intricacies of the ubiquitin-proteasome system is essential for the rational design and development of effective degraders. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of VHL-based PROTACs, from initial binding studies to cellular degradation assays. As research in this field continues to advance, the development of novel VHL ligands, innovative linker strategies, and a deeper understanding of the biology of ternary complex formation will further expand the therapeutic potential of this exciting technology.
References
The Architect's Guide to Demolition: A Technical Whitepaper on Targeted Protein Degradation
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Inhibition to Erasure
In the landscape of modern therapeutics, the paradigm is shifting from mere inhibition to complete and selective elimination of disease-causing proteins. Targeted Protein Degradation (TPD) has emerged as a revolutionary modality that, instead of simply blocking a protein's function, co-opts the cell's own sophisticated waste disposal machinery to eradicate specific proteins of interest (POIs). This approach offers the potential to address targets long considered "undruggable" by conventional small molecule inhibitors, such as scaffolding proteins and transcription factors, and provides a novel strategy to overcome drug resistance.[1]
This guide provides an in-depth technical overview of the core principles of TPD, focusing on the two most prominent strategies: Proteolysis Targeting Chimeras (PROTACs) and molecular glues. We will delve into the fundamental mechanism of the Ubiquitin-Proteasome System (UPS), detail the design and function of TPD agents, present quantitative data for performance comparison, provide detailed experimental protocols for key assays, and visualize the intricate signaling pathways and workflows that underpin this powerful technology.
The Cell's Disposal System: The Ubiquitin-Proteasome Pathway
The foundation of TPD lies in hijacking the Ubiquitin-Proteasome System (UPS), the primary mechanism for regulated protein turnover in eukaryotic cells.[1][2] This elegant and essential pathway maintains cellular homeostasis by eliminating misfolded, damaged, or short-lived regulatory proteins. The process can be summarized in a two-step enzymatic cascade:
-
Tagging for Disposal (Ubiquitination): A small, 76-amino acid protein called ubiquitin is covalently attached to lysine residues on a substrate protein. This is not a single event but a cascade involving three key enzymes:
-
E1 (Ubiquitin-Activating Enzyme): In an ATP-dependent step, E1 activates ubiquitin.
-
E2 (Ubiquitin-Conjugating Enzyme): The activated ubiquitin is transferred from E1 to an E2 enzyme.
-
E3 (Ubiquitin Ligase): The E3 ligase is the crucial specificity factor. It recognizes both the E2-ubiquitin complex and the specific substrate protein, catalyzing the transfer of ubiquitin to the target. The human genome encodes over 600 E3 ligases, offering a vast repertoire for achieving substrate specificity.[1] This process is repeated to form a polyubiquitin chain, which acts as a degradation signal.
-
-
Execution (Proteasomal Degradation): The polyubiquitinated protein is recognized by the 26S proteasome, a large, multi-subunit protease complex. The proteasome unfolds and cleaves the tagged protein into small peptides, while recycling the ubiquitin molecules for subsequent rounds.
PROTACs: The Two-Handed Approach
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to act as a bridge between a target protein and an E3 ligase.[3] They consist of three distinct components: a ligand that binds the POI (the "warhead"), a ligand that recruits a specific E3 ligase (often Cereblon (CRBN) or von Hippel-Lindau (VHL)), and a chemical linker that connects the two.
The mechanism is catalytic:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the POI and an E3 ligase, forming a key POI-PROTAC-E3 ligase ternary complex.
-
Induced Ubiquitination: By bringing the target into close proximity with the E3 ligase, the PROTAC facilitates the efficient transfer of ubiquitin from an E2 enzyme to the POI.
-
Degradation and Recycling: The polyubiquitinated POI is degraded by the proteasome. The PROTAC is then released and can engage another target protein molecule, enabling potent, sub-stoichiometric degradation.
Quantitative Analysis of PROTAC Efficacy
The performance of PROTACs is typically characterized by two key parameters: DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).
| PROTAC Name | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-110 | Androgen Receptor (AR) | CRBN | VCaP | 1 | >95 |
| ARV-471 | Estrogen Receptor (ER) | CRBN | MCF7 | 2 | >90 |
| MZ1 | BRD4 | VHL | HeLa | ~25 | >90 |
| dBET1 | BRD4 | CRBN | 22Rv1 | 4 | >98 |
| P13I | BTK | CRBN | HBL-1 | 8 | >95 |
Note: The values presented are compiled from various literature sources and are intended for comparative purposes. Actual values may vary based on experimental conditions.
Molecular Glues: The Master Connectors
Molecular glues are monovalent small molecules that induce or stabilize an interaction between an E3 ligase and a target protein that would not normally occur. Unlike the rational design of PROTACs, the discovery of molecular glues has often been serendipitous. The most well-known examples are the immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.
These molecules bind to the E3 ligase CRBN, subtly altering its substrate-binding surface. This new, drug-modified surface has a high affinity for "neo-substrates," such as the transcription factors IKZF1 and IKZF3, leading to their ubiquitination and degradation. Because they are small, single molecules, molecular glues often possess more favorable drug-like properties (e.g., cell permeability, oral bioavailability) compared to the larger PROTACs.
References
The Role of the Von Hippel-Lindau Protein in the Ubiquitin-Proteasome System: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The von Hippel-Lindau (VHL) tumor suppressor protein is a critical component of the ubiquitin-proteasome system (UPS), functioning as the substrate recognition subunit of a Cullin-RING E3 ubiquitin ligase complex. This complex, often referred to as the VCB-Cul2-RBX1 complex, plays a pivotal role in cellular oxygen sensing by targeting the alpha subunits of hypoxia-inducible factors (HIFs) for degradation under normoxic conditions. Dysregulation of the VHL-mediated ubiquitination pathway is a hallmark of VHL disease and is implicated in the pathogenesis of various cancers, most notably clear cell renal cell carcinoma (ccRCC). This technical guide provides an in-depth overview of the molecular mechanisms governing VHL's function within the UPS, quantitative data on protein-protein interactions, detailed experimental protocols for studying the VHL pathway, and visual representations of key signaling and experimental workflows.
Introduction to the VHL E3 Ubiquitin Ligase Complex
The VHL protein does not function in isolation; it is an integral part of a multi-subunit E3 ubiquitin ligase complex.[1][2] The core components of this complex are:
-
Von Hippel-Lindau Protein (pVHL): The substrate recognition subunit, responsible for binding to specific target proteins.[1]
-
Elongin B and Elongin C: These proteins form a stable heterodimer that binds to pVHL and serves as an adaptor, linking pVHL to the Cullin scaffold.[1][3]
-
Cullin-2 (Cul2): A scaffold protein that brings together the substrate-recognition unit (pVHL-Elongin B/C) and the RING-box protein.
-
RING-box protein 1 (Rbx1): This protein contains a RING finger domain that recruits an E2 ubiquitin-conjugating enzyme, which carries activated ubiquitin.
Together, this complex facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the substrate protein, marking it for degradation by the 26S proteasome.
The VHL-HIF Axis: A Master Regulator of Oxygen Homeostasis
The most well-characterized function of the VHL E3 ligase complex is the regulation of hypoxia-inducible factors (HIFs). HIFs are heterodimeric transcription factors composed of an oxygen-labile α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a stable β-subunit (also known as ARNT).
Under normoxic (normal oxygen) conditions, specific proline residues within the oxygen-dependent degradation domain (ODDD) of HIF-α are hydroxylated by prolyl hydroxylase domain enzymes (PHDs). This post-translational modification creates a high-affinity binding site for pVHL. Upon binding, the VHL complex polyubiquitinates HIF-α, leading to its rapid degradation by the proteasome. This keeps HIF-α levels low in the presence of oxygen.
In hypoxic (low oxygen) conditions, the PHDs are inactive, and HIF-α is not hydroxylated. Consequently, pVHL cannot recognize and bind to HIF-α, leading to its stabilization and accumulation. Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of a wide range of genes involved in angiogenesis, glucose metabolism, and cell survival, allowing cells to adapt to the low-oxygen environment.
Quantitative Parameters of VHL Complex Interactions
The assembly and function of the VHL E3 ligase complex are governed by specific protein-protein interactions with defined affinities.
| Interacting Proteins | Method | Dissociation Constant (KD) | Reference |
| VBC and Rbx1-Cul2 | Isothermal Titration Calorimetry (ITC) | 42 nM |
The half-life of HIF-1α is dramatically reduced in the presence of functional VHL under normoxic conditions.
| Protein | Condition | Half-life | Reference |
| HIF-1α | Normoxia, VHL-proficient cells | A few minutes | |
| HIF-1α | Hypoxia or VHL-deficient cells | Significantly increased |
HIF-Independent Functions of VHL
While the regulation of HIF is a critical tumor suppressor function of VHL, emerging evidence indicates that VHL has other substrates and HIF-independent roles. These functions are crucial for understanding the full spectrum of VHL's biological activities and its role in tumorigenesis. Some of the identified HIF-independent substrates and interacting partners of VHL include:
-
Myb-binding protein p160 (MYBBP1A): Identified as a novel substrate of VHL through quantitative proteomics.
-
Heterochromatin protein 1 (HP1): VHL interacts with HP1, suggesting a role in chromatin targeting.
-
N-Myc downstream-regulated gene 3 (NDRG3), AKT, and G9a: These proteins are involved in various signaling pathways and have been identified as being regulated by VHL independently of HIF.
The identification of these substrates is expanding our understanding of the complex cellular processes regulated by VHL-mediated ubiquitination.
VHL in Disease: Cancer and Von Hippel-Lindau Syndrome
Mutations or inactivation of the VHL gene are the causative factor for von Hippel-Lindau disease, a hereditary cancer syndrome characterized by the development of various benign and malignant tumors, including clear cell renal cell carcinoma (ccRCC), pheochromocytomas, and hemangblastomas. In the majority of sporadic ccRCC cases, the VHL gene is also inactivated.
The loss of VHL function leads to the constitutive stabilization of HIF-α, regardless of oxygen levels. This results in the overexpression of HIF target genes, such as vascular endothelial growth factor (VEGF), which promotes angiogenesis and tumor growth. The critical role of the VHL/HIF axis in cancer has made it an attractive target for drug development.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the VHL-ubiquitin-proteasome system.
Co-Immunoprecipitation (Co-IP) to Detect VHL-Substrate Interactions
This protocol outlines the steps to determine if VHL interacts with a putative substrate protein in vivo.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer or a non-denaturing lysis buffer)
-
Protease and phosphatase inhibitors
-
Anti-VHL antibody
-
Antibody against the protein of interest
-
Protein A/G-coupled agarose or magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Culture and harvest cells expressing the proteins of interest.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Add protein A/G beads to the protein extract and incubate for 1 hour at 4°C with gentle rotation. This step reduces non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody (e.g., anti-VHL) to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for 1-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer.
-
-
Elution and Analysis:
-
Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins.
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot analysis using an antibody against the putative interacting protein.
-
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination of a substrate by the VHL E3 ligase complex in a test tube.
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5)
-
Recombinant VHL-Elongin B-Elongin C (VBC) complex
-
Recombinant Cul2/Rbx1 complex
-
Recombinant substrate protein (e.g., a fragment of HIF-1α containing the ODDD)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in the specified order:
-
Ubiquitination reaction buffer
-
ATP
-
Ubiquitin
-
E1 enzyme
-
E2 enzyme
-
VBC complex
-
Cul2/Rbx1 complex
-
Substrate protein
-
-
-
Incubation:
-
Incubate the reaction mixture at 30-37°C for 1-2 hours.
-
-
Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the substrate protein or an anti-ubiquitin antibody. A ladder of higher molecular weight bands corresponding to the ubiquitinated substrate should be observed.
-
Mass Spectrometry-Based Identification of VHL Interacting Proteins
This approach allows for the unbiased identification of proteins that interact with VHL.
Materials:
-
Cells expressing tagged-VHL (e.g., FLAG-VHL or HA-VHL)
-
Cell lysis buffer
-
Affinity purification beads (e.g., anti-FLAG or anti-HA agarose)
-
Wash buffer
-
Elution buffer (e.g., acidic buffer or peptide competition)
-
Enzymes for protein digestion (e.g., trypsin)
-
LC-MS/MS instrumentation and software for data analysis
Procedure:
-
Affinity Purification:
-
Lyse cells expressing tagged-VHL and a control cell line (e.g., expressing an empty vector).
-
Perform affinity purification of the tagged-VHL and its interacting proteins using the appropriate antibody-coupled beads.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
-
Sample Preparation for Mass Spectrometry:
-
Denature, reduce, and alkylate the eluted proteins.
-
Digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry to determine their amino acid sequences.
-
-
Data Analysis:
-
Use database search algorithms to identify the proteins present in the sample.
-
Compare the proteins identified in the VHL pulldown with the control pulldown to identify specific VHL-interacting proteins. Quantitative proteomics techniques, such as SILAC or label-free quantification, can be used for more accurate identification of specific interactors.
-
Visualizing VHL Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of the VHL system.
VHL-Mediated Degradation of HIF-1α
Caption: VHL-mediated degradation of HIF-1α under normoxic and hypoxic conditions.
Assembly of the VHL E3 Ubiquitin Ligase Complex
Caption: Hierarchical assembly of the VHL E3 ubiquitin ligase complex.
Experimental Workflow for Co-Immunoprecipitation
Caption: A streamlined workflow for Co-Immunoprecipitation to identify VHL interactors.
Conclusion and Future Directions
The von Hippel-Lindau protein is a central player in the ubiquitin-proteasome system, with its role as a substrate receptor in an E3 ubiquitin ligase complex being critical for cellular oxygen sensing and tumor suppression. While the VHL-HIF axis is well-established, ongoing research continues to uncover novel, HIF-independent functions of VHL, broadening our understanding of its cellular roles. The development of advanced proteomics and biochemical techniques will further elucidate the VHL interactome and the intricate regulatory mechanisms of the VHL E3 ligase complex. This knowledge is paramount for the development of targeted therapies for VHL-associated diseases, including novel strategies to modulate the activity of this crucial tumor suppressor.
References
- 1. Binding of the von Hippel-Lindau tumor suppressor protein to Elongin B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The structure and regulation of Cullin 2 based E3 ubiquitin ligases and their biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of elongin C sequences required for interaction with the von Hippel-Lindau tumor suppressor protein - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (S,R,S)-Ahpc-C3-NH2: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,R,S)-Ahpc-C3-NH2, a crucial synthetic building block in the field of targeted protein degradation, serves as a cornerstone for the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its properties, a detailed, representative experimental protocol for its synthesis and characterization, and an exploration of the key signaling pathway it hijacks. With a CAS number of 2361119-88-0 for the free base, this molecule incorporates the potent von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, (S,R,S)-AHPC (also known as VH032), connected to a three-carbon linker terminating in a primary amine. This amine functionality provides a versatile handle for conjugation to a ligand of a target protein, enabling the creation of heterobifunctional degraders. This document is intended to be a valuable resource for researchers in medicinal chemistry, chemical biology, and drug discovery, facilitating the rational design and synthesis of novel PROTACs.
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in the synthesis of PROTACs. The following tables summarize the key chemical and physical properties for both the free base and its common hydrochloride salt form.
Table 1: Chemical Properties
| Property | Value (Free Base) | Value (Hydrochloride Salt) |
| CAS Number | 2361119-88-0[1] | 2940858-65-9 |
| Molecular Formula | C₂₆H₃₇N₅O₄S | C₂₆H₃₈ClN₅O₄S[2] |
| Molecular Weight | 515.67 g/mol | 552.13 g/mol [2] |
| IUPAC Name | (2S,4R)-1-((S)-2-(4-aminobutanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide | (2S,4R)-1-((S)-2-(4-aminobutanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride |
| Synonyms | VH032-C3-NH2 | VH032-C3-NH2 hydrochloride |
Table 2: Physical Properties and Solubility
| Property | Value | Notes |
| Appearance | White to off-white solid | As typically supplied by vendors. |
| Solubility (DMSO) | ≥ 100 mg/mL | Sonication may be required for complete dissolution.[3] |
| Storage (Solid) | -20°C for long-term storage | Store under an inert atmosphere (e.g., nitrogen) to prevent degradation.[3] |
| Storage (Solution) | -80°C (up to 6 months), -20°C (up to 1 month) | Aliquot to avoid repeated freeze-thaw cycles. |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound functions as the E3 ligase-recruiting moiety within a PROTAC. The (S,R,S)-AHPC core is a high-affinity ligand for the von Hippel-Lindau (VHL) protein, a component of the E3 ubiquitin ligase complex. By incorporating this molecule into a PROTAC, researchers can effectively hijack the cell's natural protein disposal machinery to target a specific protein of interest for degradation.
The general mechanism of action for a PROTAC utilizing a VHL ligand like this compound is as follows:
-
Ternary Complex Formation: The bifunctional PROTAC molecule simultaneously binds to the target protein (via the target-specific ligand) and the VHL E3 ligase (via the (S,R,S)-AHPC moiety), forming a ternary complex.
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein.
-
Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome.
-
Catalytic Cycle: The PROTAC is released and can induce the degradation of another target protein molecule, acting in a catalytic manner.
Signaling Pathway Diagram: VHL-Mediated Ubiquitination
Caption: VHL-mediated ubiquitination pathway hijacked by a PROTAC.
Experimental Protocols
The following sections provide representative, detailed methodologies for the synthesis, purification, and characterization of this compound. These protocols are based on established procedures for the synthesis of the core VH032 amine and general amide coupling techniques used in PROTAC development.
Synthesis of this compound
The synthesis of this compound is typically achieved through a convergent synthesis, involving the preparation of the core VHL ligand amine, (S,R,S)-AHPC (VH032-NH2), followed by coupling with a protected 4-aminobutanoic acid linker, and subsequent deprotection.
Caption: General synthetic workflow for this compound.
This step involves the formation of an amide bond between the primary amine of the VHL ligand and the carboxylic acid of the protected linker.
-
Reagents and Materials:
-
(S,R,S)-AHPC (VH032-NH2) (1.0 eq)
-
Boc-4-aminobutanoic acid (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To a solution of Boc-4-aminobutanoic acid in anhydrous DMF, add HATU and DIPEA.
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of (S,R,S)-AHPC in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature under an inert atmosphere for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate.
-
The final step is the removal of the tert-Butyloxycarbonyl (Boc) protecting group to liberate the terminal primary amine.
-
Reagents and Materials:
-
Boc-(S,R,S)-Ahpc-C3-NH2 (from Step 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting product is often obtained as a TFA salt and may be used directly or further purified.
-
Purification and Characterization
-
Purification:
-
The final product is typically purified by reverse-phase preparative high-performance liquid chromatography (HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
The fractions containing the pure product are collected and lyophilized to yield the final compound as a TFA salt. To obtain the hydrochloride salt, the TFA salt can be dissolved in a minimal amount of solvent and treated with HCl in a suitable solvent like ether or dioxane, followed by precipitation or evaporation.
-
-
Characterization:
-
High-Performance Liquid Chromatography (HPLC): Purity is assessed by analytical HPLC, typically showing a purity of >95%.
-
Mass Spectrometry (MS): The identity of the compound is confirmed by electrospray ionization mass spectrometry (ESI-MS), which should show the expected molecular ion peak ([M+H]⁺).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the structure of the molecule. The spectra should be consistent with the proposed structure, showing characteristic peaks for the aromatic, aliphatic, and linker protons.
-
Conclusion
This compound is an indispensable tool for the development of VHL-based PROTACs. Its well-defined structure, coupled with a versatile terminal amine for conjugation, allows for the systematic design and synthesis of novel protein degraders. This guide provides researchers with the fundamental knowledge of its properties, a practical framework for its synthesis and characterization, and an understanding of its role in the broader context of targeted protein degradation. As the field of PROTACs continues to expand, the utility of well-characterized building blocks like this compound will undoubtedly grow, paving the way for the development of next-generation therapeutics.
References
(S,R,S)-Ahpc-C3-NH2: A Technical Guide to Safety and Handling for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the safety, handling, and application of (S,R,S)-Ahpc-C3-NH2, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a core resource for researchers and scientists in the field of targeted protein degradation.
Introduction
This compound is a synthetic molecule composed of a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, (S,R,S)-Ahpc, connected to a three-carbon (C3) linker with a terminal amine group (-NH2).[1][2][3][4] Its primary application is in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system.[5] The terminal amine group of this compound allows for its conjugation to a ligand of a target protein of interest, thereby creating a PROTAC.
Quantitative Data Summary
| Property | Value | Source |
| Synonyms | VH032-C3-NH2 | |
| Molecular Formula | C26H37N5O4S | Inferred from structure |
| Molecular Weight | 515.67 g/mol | Inferred from structure |
| Appearance | White to off-white solid | Generic observation |
| Storage (Solid) | 4°C for short term, -20°C for long term | |
| Storage (In Solution) | -80°C (up to 6 months) | |
| Solubility | Soluble in DMSO, DMF | |
| Hazard Codes (related compounds) | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | General for similar compounds |
Safety and Handling
Given the absence of comprehensive toxicity data, a cautious approach is recommended when handling this compound. The following are general safety and handling guidelines based on standard laboratory practices for chemical reagents.
3.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat should be worn at all times.
3.2. Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form to avoid inhalation of dust particles.
3.3. First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
-
If Swallowed: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
3.4. Storage and Disposal
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
For long-term storage, -20°C is recommended.
-
Dispose of the chemical in accordance with federal, state, and local regulations.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of a PROTAC using this compound and subsequent cellular assays to evaluate its efficacy.
4.1. Synthesis of a PROTAC via Amide Coupling
This protocol describes the coupling of the amine group of this compound to a carboxylic acid moiety on a target protein ligand.
Materials:
-
This compound
-
Target protein ligand with a carboxylic acid functional group
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)
-
Reaction vessel
-
Stirring apparatus
-
Purification system (e.g., HPLC)
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the target protein ligand (1 equivalent) in anhydrous DMF.
-
Add the coupling agent(s) (e.g., 1.2 equivalents of HATU or 1.2 equivalents of EDC and HOBt) to the solution.
-
Add the base, DIPEA (2-3 equivalents), to the reaction mixture and stir for 5-10 minutes to activate the carboxylic acid.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to proceed at room temperature with continuous stirring for 12-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
4.2. Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a desired time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
4.3. In-Vitro Ubiquitination Assay
This assay confirms that the PROTAC facilitates the ubiquitination of the target protein.
Materials:
-
Purified E1 activating enzyme
-
Purified E2 conjugating enzyme (e.g., UbcH5a)
-
Purified VHL E3 ligase complex
-
Purified target protein
-
Ubiquitin
-
ATP
-
Ubiquitination buffer
-
Synthesized PROTAC
-
SDS-PAGE gels and Western blotting reagents
-
Antibody against the target protein or ubiquitin
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, VHL E3 ligase complex, target protein, ubiquitin, and ATP in the ubiquitination buffer.
-
PROTAC Addition: Add the synthesized PROTAC (or DMSO as a vehicle control) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot: Analyze the reaction mixture by Western blotting using an antibody against the target protein to detect higher molecular weight ubiquitinated species or an antibody against ubiquitin.
Visualizations
5.1. Signaling Pathway
The following diagram illustrates the mechanism of action of a PROTAC synthesized from this compound.
Caption: PROTAC-mediated protein degradation pathway.
5.2. Experimental Workflow
The following diagram outlines the general workflow for synthesizing and evaluating a PROTAC derived from this compound.
Caption: General workflow for PROTAC synthesis and evaluation.
References
Technical Guide: (S,R,S)-Ahpc-C3-NH2, a Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (S,R,S)-Ahpc-C3-NH2, a crucial E3 ligase ligand-linker conjugate. This molecule plays a significant role in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.
Core Molecular Data
This compound, also known by its CAS number 2361119-88-0, is a synthetic molecule that incorporates a von Hippel-Lindau (VHL) E3 ligase ligand with a C3 amine linker. This linker provides a reactive handle for conjugation to a target protein ligand, forming a heterobifunctional PROTAC.
| Property | Value | Source(s) |
| Molecular Weight | 515.67 g/mol | [1][2][3] |
| Chemical Formula | C26H37N5O4S | [1][2] |
| CAS Number | 2361119-88-0 |
Experimental Protocols
-
Synthesis of the core (S,R,S)-AHPC structure: This involves the coupling of protected amino acids, including a hydroxyproline derivative, to form the core VHL binding motif.
-
Introduction of the C3 linker: A protected 4-aminobutanoic acid (the C3-NH2 moiety) would be coupled to the core AHPC structure. This is typically achieved through standard peptide coupling reactions.
-
Deprotection: The final step involves the removal of protecting groups from the amine terminus of the linker to yield the reactive this compound.
Researchers undertaking the synthesis should refer to literature detailing the synthesis of VHL ligands and PROTAC linkers for specific reaction conditions, catalysts, and purification methods.
Signaling Pathway and Experimental Workflow
The utility of this compound lies in its ability to be incorporated into PROTACs, which function by inducing the degradation of a target protein. The following diagrams illustrate the general signaling pathway and a typical experimental workflow for PROTAC development.
Caption: The PROTAC molecule facilitates the formation of a ternary complex between the VHL E3 ligase and the target protein, leading to polyubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: A generalized workflow for the development of a PROTAC therapeutic, starting from the design and synthesis of the molecule to preclinical and clinical evaluation.
References
Theoretical Basis for PROTAC-Mediated Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs harness the cell's own machinery to induce the degradation of specific proteins of interest (POIs).[2] This event-driven pharmacology, which operates catalytically, allows for sub-stoichiometric degradation of target proteins, presenting a significant advantage over occupancy-driven inhibitors.[3][4] This technical guide delves into the core theoretical principles of PROTAC-mediated degradation, providing detailed experimental protocols and quantitative data to aid researchers in this burgeoning field.
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5] By simultaneously binding to both the POI and an E3 ligase, the PROTAC facilitates the formation of a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the 26S proteasome. This process effectively hijacks the cell's natural protein disposal system to eliminate unwanted proteins.
The Catalytic Cycle of PROTAC-Mediated Degradation
The mechanism of PROTAC action is a cyclical process that allows a single PROTAC molecule to induce the degradation of multiple target protein molecules. This catalytic nature is a key advantage of PROTAC technology.
The process begins with the PROTAC molecule independently binding to both the Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. Within this complex, the E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to the POI. This process is repeated to form a polyubiquitin chain on the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. Following the ubiquitination of the target, the PROTAC molecule is released and can initiate another cycle of degradation.
Key Parameters for PROTAC Efficacy
The effectiveness of a PROTAC is determined by several key quantitative parameters that are assessed during its development and characterization.
| Parameter | Description | Typical Assay |
| DC50 | The concentration of a PROTAC that induces 50% degradation of the target protein. A lower DC50 indicates higher potency. | Western Blot, In-Cell Western, Mass Spectrometry |
| Dmax | The maximum percentage of target protein degradation that can be achieved by a PROTAC. | Western Blot, In-Cell Western, Mass Spectrometry |
| Kd (binary) | The dissociation constant for the binding of the PROTAC to the target protein or the E3 ligase individually. | SPR, ITC, FP, TR-FRET |
| Kd (ternary) | The dissociation constant for the formation of the ternary complex. This is a critical determinant of PROTAC efficacy. | SPR, ITC, FP, TR-FRET |
| Alpha (α) | Cooperativity, a measure of the influence of the binary binding events on the stability of the ternary complex. α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity. | SPR, ITC, FP, TR-FRET |
Table 1: Key Quantitative Parameters for PROTAC Characterization
Quantitative Data for Representative PROTACs
The following table summarizes key performance data for several well-characterized PROTACs. This data is compiled from the PROTAC-DB database and published literature.
| PROTAC | Target | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Binary Kd (Target, nM) | Binary Kd (E3, nM) | Cooperativity (α) |
| MZ1 | BRD4 | VHL | HeLa | ~10 | >90 | 66 | 1700 | 15 (for BRD4(2)) |
| ARV-110 | Androgen Receptor | VHL | VCaP | 1 | >95 | 4.3 | 1800 | - |
| dBET1 | BRD4 | CRBN | 22Rv1 | 30 | >90 | 160 | 1700 | - |
| Compound 8o | KRAS G12D | VHL | SNU-1 | 19.77 | >95 (pan-KRAS) | - | - | - |
| RC-3 | BTK | CRBN | Mino | - | - | - | - | - |
Table 2: Performance Data for Selected PROTACs (Data sourced from) Note: "-" indicates data not readily available in the searched literature.
Experimental Protocols
A variety of in vitro and cellular assays are essential for the development and characterization of PROTACs. The following sections provide detailed protocols for key experiments.
Experimental Workflow for PROTAC Characterization
The characterization of a novel PROTAC typically follows a standardized workflow to assess its efficacy and mechanism of action. This begins with the synthesis of the PROTAC molecule, followed by a series of in vitro and cell-based assays to determine its binding affinities, degradation potency, and specificity.
Protein Degradation Assay using Western Blot
This is the most common method to quantify the degradation of a target protein.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specific duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Ternary Complex Formation Assay using TR-FRET
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method to study the formation of the ternary complex in a homogeneous format.
Materials:
-
Purified target protein (e.g., with a His-tag)
-
Purified E3 ligase complex (e.g., with a GST-tag)
-
PROTAC compound
-
TR-FRET donor fluorophore-labeled antibody or protein (e.g., anti-His-Tb)
-
TR-FRET acceptor fluorophore-labeled antibody or protein (e.g., anti-GST-d2)
-
Assay buffer
-
Microplate reader with TR-FRET capability
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC compound in assay buffer.
-
Prepare solutions of the target protein and E3 ligase in assay buffer.
-
Prepare solutions of the donor and acceptor-labeled reagents.
-
-
Assay Setup:
-
In a microplate, add the target protein, E3 ligase, and PROTAC compound.
-
Incubate for a specified time to allow for ternary complex formation.
-
Add the donor and acceptor-labeled reagents.
-
Incubate to allow for binding to the tagged proteins.
-
-
Measurement:
-
Measure the TR-FRET signal using a microplate reader (excitation at ~340 nm, emission at donor and acceptor wavelengths).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed due to the "hook effect". The peak of the curve represents the optimal concentration for ternary complex formation.
-
In Vitro Ubiquitination Assay
This assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted system.
Materials:
-
Purified E1 activating enzyme
-
Purified E2 conjugating enzyme
-
Purified E3 ligase complex
-
Purified target protein
-
Ubiquitin
-
ATP
-
PROTAC compound
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blot reagents (as described in Protocol 1)
-
Antibody against the target protein or an anti-ubiquitin antibody
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the E1, E2, E3, target protein, ubiquitin, and ATP in the reaction buffer.
-
Add the PROTAC compound at various concentrations or a vehicle control.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding Laemmli sample buffer and boiling.
-
Analyze the reaction products by SDS-PAGE and Western blotting.
-
Probe the blot with an antibody against the target protein to detect higher molecular weight ubiquitinated species, or with an anti-ubiquitin antibody.
-
The appearance of a ladder of higher molecular weight bands indicates poly-ubiquitination of the target protein.
-
Logical Relationships in PROTAC Efficacy
The success of a PROTAC is not solely dependent on high binary binding affinity. The interplay between binary affinity, ternary complex stability, and linker properties is crucial for achieving potent and selective protein degradation.
Conclusion
The field of targeted protein degradation using PROTACs is rapidly advancing, offering unprecedented opportunities for therapeutic intervention. A thorough understanding of the theoretical basis of PROTAC action, coupled with robust experimental validation, is critical for the successful design and development of these novel therapeutics. This guide provides a foundational understanding of the core principles, key quantitative metrics, and detailed experimental protocols to empower researchers in their pursuit of innovative protein-degrading drugs. The continued exploration of new E3 ligases, optimization of linker chemistry, and deeper understanding of the intricacies of ternary complex formation will undoubtedly fuel the next wave of advancements in this exciting field.
References
- 1. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Expanding the Arsenal: A Technical Guide to E3 Ubiquitin Ligases for PROTACs
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation (TPD) has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a powerful strategy to eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system. A critical component of any PROTAC is its E3 ubiquitin ligase-recruiting ligand, which dictates the specificity and efficiency of the degradation process. While the landscape was initially dominated by a handful of E3 ligases, extensive research is continually expanding the repertoire of ligases that can be harnessed for TPD. This guide provides an in-depth exploration of various E3 ubiquitin ligases for PROTAC development, complete with comparative data, detailed experimental protocols, and visualizations of key cellular processes.
The E3 Ligase Landscape for PROTACs
The human genome encodes over 600 E3 ubiquitin ligases, yet only a small fraction have been successfully recruited for PROTAC-mediated degradation.[1][2][][4] The choice of E3 ligase is a crucial design parameter that significantly impacts a PROTAC's efficacy, selectivity, and potential for therapeutic application.[5] The most extensively utilized E3 ligases in PROTAC design are Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor. However, to overcome limitations such as cell-type specific expression and potential resistance mechanisms, the field is actively exploring novel E3 ligases.
Well-Established E3 Ligases
Cereblon (CRBN): A substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. Ligands for CRBN are famously derived from immunomodulatory drugs (IMiDs) like thalidomide and its analogs, lenalidomide and pomalidomide.
von Hippel-Lindau (VHL): The substrate recognition subunit of the VHL-ElonginB-ElonginC-Cullin2-RBX1 (CRL2^VHL^) E3 ligase complex. Small molecule VHL ligands have been developed from the natural substrate, hypoxia-inducible factor 1α (HIF-1α).
Mouse Double Minute 2 Homolog (MDM2): An E3 ligase that negatively regulates the p53 tumor suppressor. Nutlin-3 and its derivatives are common ligands used to recruit MDM2.
Inhibitor of Apoptosis Proteins (IAPs): A family of E3 ligases that play a key role in regulating apoptosis. Bestatin and other small molecules have been used to recruit IAPs for TPD.
Emerging E3 Ligases
To broaden the applicability of PROTACs, researchers are actively identifying and validating novel E3 ligases. Some of the promising emerging E3 ligases include:
-
RNF4: A RING finger protein E3 ligase.
-
RNF114: Identified as a novel E3 ligase for PROTACs via covalent engagement.
-
DCAF15: A substrate receptor for the CUL4-DDB1 E3 ligase complex.
-
DCAF16: Another DDB1 and CUL4 associated factor.
-
KEAP1: A substrate adapter for a CUL3-based E3 ligase.
-
Aryl Hydrocarbon Receptor (AhR): A ligand-activated transcription factor with E3 ligase activity.
The continuous discovery of new E3 ligase ligands is a critical step in expanding the PROTAC toolbox and tackling a wider range of "undruggable" targets.
Quantitative Comparison of PROTAC Performance
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and maximum level of degradation (Dmax). The following table summarizes performance data for PROTACs targeting the well-characterized protein BRD4, but recruiting different E3 ligases. This allows for a comparative analysis of their degradation efficiency.
| Target Protein | E3 Ligase Recruited | PROTAC | DC50 | Dmax | Cell Line | Reference |
| BRD4 | CRBN | dBET1 | ~25 nM | >95% | MV4-11 | |
| BRD4 | VHL | MZ1 | ~10 nM | >90% | HeLa | |
| BRD4 | IAP | Palbociclib-based | <10 nM | Not Specified | Jurkat | |
| BRD4 | DCAF15 | DP1 | Not Specified | Moderate | In vivo mouse models | |
| BRD4 | RNF4 | CCW 28-3 | Not Specified | Not Specified | Not Specified | |
| BRD4 | RNF114 | XH2 | Not Specified | Moderate | HEK293T | |
| BRD4 | KEAP1 | CDDO-JQ1 | Dose-dependent | Not Specified | 231MFP |
Note: DC50 and Dmax values are highly dependent on the specific PROTAC architecture (warhead, linker, and E3 ligase ligand) and the experimental conditions (cell line, treatment time). Direct head-to-head comparisons under identical conditions are ideal for accurate assessment.
Key Experimental Protocols in PROTAC Development
A robust PROTAC development workflow involves a series of biochemical and cellular assays to characterize the binding, ternary complex formation, ubiquitination, and ultimately, the degradation of the target protein.
E3 Ligase Binding Assays
Objective: To determine the binding affinity of the PROTAC's E3 ligase ligand to its target E3 ligase.
Methodology: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
-
Reagents: Biotinylated E3 ligase, GST-tagged degron peptide (a known binder to the E3 ligase), Streptavidin-coated Donor beads, and anti-GST Acceptor beads.
-
Procedure:
-
Incubate the biotinylated E3 ligase with the GST-degron peptide in an appropriate assay buffer.
-
Add the PROTAC or E3 ligase ligand at varying concentrations.
-
Add the Donor and Acceptor beads.
-
Incubate in the dark to allow for bead proximity.
-
Read the signal on an AlphaScreen-compatible plate reader.
-
-
Data Analysis: A decrease in the AlphaScreen signal indicates displacement of the GST-degron peptide by the PROTAC's E3 ligase ligand. The IC50 value can be calculated to determine the binding affinity.
Ternary Complex Formation Assays
Objective: To confirm and characterize the formation of the E3 ligase-PROTAC-target protein ternary complex, which is a prerequisite for target degradation.
Methodology: Surface Plasmon Resonance (SPR)
-
Reagents: Purified E3 ligase, purified target protein, PROTAC.
-
Procedure:
-
Immobilize the E3 ligase onto an SPR sensor chip.
-
Inject the target protein alone over the surface to assess non-specific binding.
-
Inject a mixture of the target protein and the PROTAC at various concentrations over the immobilized E3 ligase.
-
Monitor the change in the SPR signal (response units) over time.
-
-
Data Analysis: An increase in the SPR signal upon co-injection of the target protein and PROTAC, compared to the target protein alone, indicates ternary complex formation. Kinetic parameters such as association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD) of the ternary complex can be determined. The cooperativity of the ternary complex formation can also be assessed.
In Vitro Ubiquitination Assays
Objective: To demonstrate that the PROTAC can induce the ubiquitination of the target protein in a reconstituted system.
Methodology: In Vitro Ubiquitination Reaction followed by Western Blot
-
Reagents: Purified E1 activating enzyme, E2 conjugating enzyme, E3 ligase, target protein, ubiquitin, ATP, and the PROTAC.
-
Procedure:
-
Combine all reaction components in an appropriate buffer.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody specific for the target protein or for ubiquitin.
-
-
Data Analysis: The appearance of higher molecular weight bands corresponding to the ubiquitinated target protein in the presence of the PROTAC confirms its activity.
Cellular Protein Degradation Assays
Objective: To measure the degradation of the target protein in a cellular context.
Methodology: Western Blot
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with the PROTAC at various concentrations for a specific duration (e.g., 4, 8, 16, 24 hours).
-
Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Visualizing the Pathways and Processes
Understanding the underlying biological pathways and experimental workflows is crucial for rational PROTAC design. The following diagrams, generated using the DOT language, illustrate these key concepts.
Signaling Pathway of PROTAC Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for the evaluation of PROTACs.
Signaling Pathway of VHL and CRBN
Caption: Simplified signaling pathways involving VHL and CRBN E3 ligases.
Conclusion
The strategic selection and recruitment of E3 ubiquitin ligases are paramount to the successful design of potent and selective PROTACs. While CRBN and VHL have been the workhorses of the field, the expanding roster of novel E3 ligases promises to overcome existing limitations and unlock the full therapeutic potential of targeted protein degradation. A systematic and rigorous experimental evaluation, encompassing binding, ternary complex formation, ubiquitination, and cellular degradation, is essential for the development of the next generation of PROTAC-based therapeutics. This guide provides a foundational framework for researchers to navigate the complexities of E3 ligase selection and PROTAC characterization, ultimately accelerating the translation of this transformative technology from the bench to the clinic.
References
Methodological & Application
Application Notes and Protocols for Conjugating (S,R,S)-Ahpc-C3-NH2 to a Target Ligand
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(S,R,S)-Ahpc-C3-NH2 is a valuable chemical tool, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). It incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and presents a primary amine on a three-carbon linker for covalent attachment to a target ligand.[1][2][3] This primary amine serves as a versatile reactive handle for conjugation to various molecules, such as proteins, antibodies, or small molecule inhibitors, that bear a compatible functional group. The most common and robust method for achieving this conjugation is through the formation of a stable amide bond with a carboxyl group on the target ligand. This is typically facilitated by activating the carboxyl group with N-hydroxysuccinimide (NHS) and a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4][5] These application notes provide a detailed protocol for the conjugation of this compound to a target ligand containing a carboxylic acid moiety.
Experimental Protocols
This section details the materials and methods for the conjugation of this compound to a model protein target possessing surface-accessible carboxylic acid residues (e.g., aspartic acid, glutamic acid).
Materials:
-
This compound hydrochloride
-
Target protein with accessible carboxyl groups (e.g., Bovine Serum Albumin as a model)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions
-
Amine-free buffer (e.g., 0.1 M MES buffer, pH 6.0 for activation; 1X PBS, pH 7.4 for conjugation)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)
-
Spectrophotometer and other analytical equipment for characterization (e.g., MALDI-TOF mass spectrometer, HPLC)
Protocol for EDC/NHS Coupling of this compound to a Protein:
This protocol is a two-step process that first activates the carboxyl groups on the target protein with EDC and NHS, followed by the addition of the amine-containing linker.
Step 1: Activation of the Target Protein
-
Prepare the Target Protein: Dissolve the target protein in an amine-free activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0) to a final concentration of 1-10 mg/mL. It is crucial to use a buffer devoid of primary amines, such as Tris or glycine, as these will compete with the desired reaction.
-
Prepare EDC and NHS/sulfo-NHS Solutions: Immediately before use, prepare fresh solutions of EDC and NHS (or sulfo-NHS) in the activation buffer. EDC is susceptible to hydrolysis, so prompt use is essential. A typical starting point is a 10-fold molar excess of EDC and a 25-fold molar excess of NHS relative to the protein.
-
Activate the Protein: Add the prepared EDC and NHS solutions to the protein solution. Mix gently and incubate at room temperature for 15-30 minutes. This reaction forms a more stable amine-reactive NHS ester on the protein.
Step 2: Conjugation with this compound
-
Prepare the Linker Solution: Dissolve this compound hydrochloride in a suitable solvent like DMSO or DMF, and then dilute it into the conjugation buffer (e.g., PBS, pH 7.2-8.0). The slightly alkaline pH of the conjugation buffer ensures that the primary amine of the linker is deprotonated and thus more nucleophilic.
-
Adjust pH (if necessary): For optimal conjugation, the pH of the activated protein solution should be raised to 7.2-8.0. This can be achieved by adding the conjugation buffer.
-
Conjugation Reaction: Add the prepared this compound solution to the activated protein solution. A 10 to 50-fold molar excess of the linker over the protein is a good starting point for optimization.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the Reaction: Add a quenching reagent, such as Tris-HCl or glycine, to a final concentration of 10-50 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes.
Step 3: Purification and Characterization of the Conjugate
-
Purification: Remove unreacted linker and byproducts by size-exclusion chromatography (e.g., using a Sephadex G-25 column) equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization:
-
Concentration: Determine the protein concentration of the conjugate using a standard protein assay (e.g., BCA assay).
-
Degree of Labeling (DOL): The extent of conjugation can be estimated using techniques such as MALDI-TOF mass spectrometry by comparing the molecular weight of the conjugated protein to the unconjugated protein.
-
Purity: Assess the purity of the conjugate using SDS-PAGE and HPLC.
-
Data Presentation
The following table summarizes hypothetical quantitative data for a typical conjugation experiment.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Molar Ratio (Protein:EDC:NHS) | 1:10:25 | 1:20:50 | 1:40:100 |
| Molar Ratio (Protein:Linker) | 1:10 | 1:20 | 1:40 |
| Reaction Time (hours) | 2 | 4 | 2 |
| Reaction Temperature (°C) | 25 | 4 | 25 |
| Protein Recovery (%) | 85 | 88 | 82 |
| Degree of Labeling (DOL) | 1.5 | 2.8 | 3.5 |
| Final Purity (by HPLC, %) | >95 | >95 | >95 |
Visualizations
Experimental Workflow
Caption: Workflow for conjugating this compound to a target protein.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: Mechanism of PROTAC-mediated target protein degradation.
References
Application Note: Quantitative Analysis of PROTAC-Induced Protein Degradation Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that offer a novel therapeutic modality for targeting disease-causing proteins.[1][2][3] Unlike traditional inhibitors that merely block a protein's function, PROTACs eliminate the target protein from the cell entirely.[2] They achieve this by co-opting the cell's own ubiquitin-proteasome system (UPS).[1] A PROTAC molecule consists of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity results in the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.
Western blotting is a fundamental and widely adopted technique for assessing the efficacy of a PROTAC by quantifying the reduction in the target protein levels. This application note provides a detailed protocol for performing a Western blot-based degradation assay, presenting quantitative data, and understanding the key parameters such as DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Principle of the Assay
The core principle of this assay is to measure the decrease in the amount of a target protein in cells following treatment with a PROTAC. Cells are treated with varying concentrations of a PROTAC for a specific duration. Subsequently, cell lysates are prepared, and the proteins are separated by size using SDS-PAGE. The target protein is then detected and quantified using specific antibodies. A loading control protein (e.g., GAPDH, β-actin) is used to normalize the data, ensuring that any observed decrease in the target protein is due to degradation and not variations in sample loading. The intensity of the protein bands is measured using densitometry, and the percentage of degradation is calculated relative to a vehicle-treated control.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the mechanism of PROTAC action and the general workflow for the Western blot experiment.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for a dose-response experiment. A similar approach can be used for a time-course experiment by keeping the PROTAC concentration constant and varying the incubation times.
Materials and Reagents
-
Cell line expressing the protein of interest (e.g., HeLa, THP-1)
-
PROTAC compound stock solution (in DMSO)
-
Vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Step-by-Step Methodology
-
Cell Seeding and Treatment
-
Seed cells in 6-well plates at a density that ensures they reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in fresh culture medium. A typical concentration range for a dose-response curve might be 0, 1, 10, 50, 100, 500, and 1000 nM.
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
Aspirate the old medium and treat the cells with the prepared PROTAC concentrations.
-
Incubate the cells for a predetermined time (e.g., 16 or 24 hours) at 37°C.
-
-
Cell Lysis and Protein Extraction
-
After incubation, place the plates on ice and aspirate the media.
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new clean tube.
-
-
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions. This is crucial for ensuring equal protein loading.
-
-
Sample Preparation and SDS-PAGE
-
Normalize the protein concentration of all samples by diluting with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein (typically 20-30 µg) per lane into an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection and Data Analysis
-
Prepare and apply the ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system. Ensure the signal is within the linear range of detection.
-
Strip the membrane and re-probe with a primary antibody against a loading control protein (e.g., GAPDH), or if molecular weights are sufficiently different, cut the membrane.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to its corresponding loading control band.
-
Calculate the percentage of protein degradation for each concentration relative to the vehicle-treated control using the formula: % Degradation = (1 - (Normalized Target Intensity / Normalized Vehicle Intensity)) * 100
-
Data Presentation
Quantitative data from the dose-response experiment should be summarized in a clear table to facilitate comparison. This data can then be used to plot a dose-response curve and determine the DC₅₀ and Dₘₐₓ values.
Table 1: Dose-Dependent Degradation of Target Protein X
| PROTAC Conc. (nM) | Target Protein (Densitometry Units) | Loading Control (Densitometry Units) | Normalized Target Level | % Degradation |
| 0 (Vehicle) | 45,800 | 46,100 | 1.00 | 0% |
| 1 | 41,500 | 45,900 | 0.91 | 9% |
| 10 | 30,100 | 46,500 | 0.65 | 35% |
| 50 | 22,500 | 45,500 | 0.49 | 51% |
| 100 | 11,200 | 46,200 | 0.24 | 76% |
| 500 | 6,500 | 45,800 | 0.14 | 86% |
| 1000 | 5,900 | 46,000 | 0.13 | 87% |
Note: Data presented is hypothetical and for illustrative purposes.
Conclusion
The Western blot assay is a robust and essential tool for the initial characterization and validation of PROTAC molecules. By following this detailed protocol, researchers can reliably quantify PROTAC-induced protein degradation, determine key efficacy parameters like DC₅₀ and Dₘₐₓ, and generate the crucial data needed to advance promising candidates in the drug development pipeline. While newer, higher-throughput methods exist, Western blotting remains the gold standard for validating on-target degradation.
References
Application Notes and Protocols for Mass Spectrometry Analysis of PROTAC-Induced Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality designed to eliminate specific proteins of interest (POIs) by hijacking the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to the target protein, another that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3] Mass spectrometry (MS)-based proteomics has become an indispensable tool for the development and characterization of PROTACs, enabling precise quantification of on-target protein degradation, identification of off-target effects, and elucidation of the downstream cellular consequences.
These application notes provide detailed methodologies for the comprehensive analysis of PROTAC-induced protein degradation using mass spectrometry. The protocols cover cell-based assays, sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data interpretation.
Core Principles and Applications
Mass spectrometry offers a powerful and unbiased approach to:
-
Quantify Target Protein Degradation: Accurately measure the extent and kinetics of the intended protein's depletion.
-
Assess Selectivity and Off-Target Effects: Profile the entire proteome to identify unintended protein degradation, which is crucial for evaluating the safety and specificity of a PROTAC.
-
Elucidate Mechanisms of Action: Investigate the formation of the ternary complex (POI-PROTAC-E3 ligase), identify specific ubiquitination sites, and map downstream signaling pathway alterations.
-
Biomarker Discovery: Identify potential pharmacodynamic biomarkers to monitor PROTAC activity in preclinical and clinical settings.
Key Experimental Workflows
A typical proteomics workflow for analyzing PROTAC-induced degradation involves several key stages, from initial cell treatment to final data analysis.
Caption: General experimental workflow for mass spectrometry-based analysis of PROTAC-treated cells.
Protocol 1: Global Proteome Analysis of PROTAC-Treated Cells
This protocol outlines a standard bottom-up proteomics approach to quantify changes in protein abundance following PROTAC treatment.
1. Cell Culture and PROTAC Treatment:
-
Culture cells (e.g., VCaP prostate cancer cells for an androgen receptor degrader) in appropriate media until they reach approximately 90% confluency.
-
Prepare a stock solution of the PROTAC in DMSO.
-
Treat cells in triplicate with a range of PROTAC concentrations (e.g., 5 nM, 50 nM, 500 nM) and a vehicle control (DMSO) for a specified duration (e.g., 4, 8, or 24 hours). Ensure the final DMSO concentration is consistent across all conditions and typically does not exceed 0.1%.
2. Cell Lysis and Protein Extraction:
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteome.
-
Determine the protein concentration of each sample using a standard method such as the bicinchoninic acid (BCA) assay.
3. Protein Digestion:
-
Take a standardized amount of protein (e.g., 50 µg) from each sample.
-
Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Alkylation: Add iodoacetamide (IAA) to a final concentration of 20-50 mM and incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.
-
Digestion: Quench the alkylation reaction with DTT. Digest the proteins into peptides by adding a protease, most commonly trypsin, at a 1:20 to 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.
4. Peptide Cleanup and Optional Labeling:
-
Acidify the peptide solution with trifluoroacetic acid (TFA) to stop the digestion.
-
Clean up the peptide mixture using solid-phase extraction (SPE) with C18 cartridges to remove salts and detergents.
-
For Isobaric Labeling (TMT or iTRAQ): Label the peptides from each condition with the respective isobaric tags according to the manufacturer's protocol. This allows for multiplexing of samples.
5. LC-MS/MS Analysis:
-
Reconstitute the cleaned peptides in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid).
-
Analyze the peptides using a high-resolution mass spectrometer (e.g., an Orbitrap Astral) coupled to a nano-liquid chromatography system.
-
The liquid chromatography step separates the complex peptide mixture over a gradient. The mass spectrometer then ionizes the peptides and fragments them to determine their amino acid sequence and relative abundance.
6. Data Analysis:
-
Use a specialized software suite (e.g., MaxQuant, Proteome Discoverer) to search the raw MS/MS data against a relevant protein database (e.g., UniProt) for peptide and protein identification.
-
Quantify protein abundance using either label-free quantification (LFQ) intensities or the reporter ion intensities from isobaric tags.
-
Identify proteins with statistically significant changes in abundance in the PROTAC-treated samples compared to the vehicle control. This will reveal both the on-target degradation and any off-target effects.
Protocol 2: Analysis of Protein Ubiquitination
This protocol is designed to identify specific ubiquitination sites on the target protein following PROTAC treatment, confirming the mechanism of action.
Caption: Workflow for the identification of ubiquitination sites induced by PROTACs.
1. Cell Culture and Treatment:
-
Follow the cell culture and PROTAC treatment steps as described in Protocol 1.
-
Crucially, co-treat the cells with a proteasome inhibitor (e.g., MG132) for a few hours before harvesting. This will lead to the accumulation of ubiquitinated proteins that would otherwise be degraded.
2. Lysis and Digestion:
-
Perform cell lysis and protein extraction as in Protocol 1.
-
Digest the proteins with trypsin. Trypsin cleaves after lysine and arginine residues, leaving a di-glycine (K-GG) remnant on ubiquitinated lysine residues, which serves as a specific marker.
3. Enrichment of Ubiquitinated Peptides:
-
Incubate the peptide digest with antibodies that specifically recognize the K-GG remnant to enrich for ubiquitinated peptides.
4. LC-MS/MS Analysis:
-
Analyze the enriched peptide fraction by LC-MS/MS.
5. Data Analysis:
-
Search the MS/MS data against a protein database, specifying the K-GG modification on lysine as a variable modification.
-
Utilize software like MaxQuant to identify and localize the specific ubiquitination sites on the target protein and other cellular proteins.
-
Quantify the relative abundance of these ubiquitinated peptides between PROTAC-treated and control samples to confirm that the PROTAC is inducing ubiquitination of the target.
Protocol 3: Native Mass Spectrometry for Ternary Complex Analysis
This protocol allows for the direct observation of the non-covalent POI-PROTAC-E3 ligase ternary complex, which is central to PROTAC efficacy.
1. Sample Preparation:
-
Prepare purified recombinant proteins: the protein of interest (or its ligand-binding domain, e.g., BRD4 bromodomain) and the E3 ligase complex (e.g., VCB - VHL, Elongin B, Elongin C).
-
Mix the components (e.g., 5 µM POI, 5 µM E3 ligase, and varying concentrations of the PROTAC) in a volatile buffer suitable for native MS, such as 100 mM ammonium acetate.
2. Native Mass Spectrometry:
-
Introduce the sample into the mass spectrometer using nano-electrospray ionization (nESI).
-
Use "gentle" instrument settings (e.g., low cone voltage, minimal collisional activation) to preserve the non-covalent interactions of the ternary complex during ionization and transfer into the mass analyzer.
3. Data Analysis:
-
Acquire mass spectra over a high mass-to-charge (m/z) range to detect the large protein complexes.
-
Deconvolute the raw data to determine the masses of the different species present in the solution.
-
Identify peaks corresponding to the individual proteins, binary complexes (PROTAC-POI, PROTAC-E3), and the desired ternary complex (POI-PROTAC-E3). The relative signal intensity can provide a semi-quantitative measure of complex formation.
Quantitative Data Presentation
The following tables provide examples of how to structure quantitative proteomics data from a hypothetical PROTAC experiment targeting BRD4.
Table 1: Dose-Dependent Degradation of Target Protein BRD4
| PROTAC Concentration | Mean Log2 Fold Change (vs. Vehicle) | p-value |
| 10 nM | -1.5 | 0.005 |
| 50 nM | -3.2 | <0.001 |
| 250 nM | -4.8 | <0.001 |
Table 2: Proteome-Wide Selectivity Analysis at 50 nM PROTAC Concentration (24h)
| Protein | Gene | Mean Log2 Fold Change | p-value | Comment |
| Bromodomain-containing protein 4 | BRD4 | -3.2 | <0.001 | On-Target |
| Bromodomain-containing protein 3 | BRD3 | -0.8 | 0.04 | Potential Off-Target |
| Bromodomain-containing protein 2 | BRD2 | -0.7 | 0.06 | Potential Off-Target |
| Casein kinase 2 subunit alpha | CSNK2A1 | 0.1 | 0.85 | Not Affected |
| Tubulin beta chain | TUBB | 0.05 | 0.92 | Not Affected |
Signaling Pathway Visualization
PROTACs function by hijacking the ubiquitin-proteasome system to induce degradation of a target protein.
Caption: Mechanism of PROTAC-induced targeted protein degradation via the ubiquitin-proteasome system.
Conclusion
Mass spectrometry is a versatile and powerful platform for the discovery and development of PROTACs. The protocols and workflows described here provide a framework for researchers to quantitatively assess PROTAC efficacy, selectivity, and mechanism of action. By providing a deep and unbiased view of the proteome, MS-based approaches are essential for advancing this transformative therapeutic modality from early-stage discovery to clinical application.
References
Application Notes and Protocols for Cellular Uptake Assays of (S,R,S)-Ahpc-C3-NH2 Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The (S,R,S)-Ahpc-C3-NH2 moiety is a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand, a commonly utilized component in PROTAC design.[3][4]
The efficacy of any PROTAC is critically dependent on its ability to cross the cell membrane and achieve a sufficient intracellular concentration to engage both the target protein and the E3 ligase.[5] Therefore, the accurate assessment of cellular uptake is a cornerstone of PROTAC development. These application notes provide detailed protocols for key assays to quantify the cellular uptake and target engagement of this compound based PROTACs.
PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, leading to its polyubiquitination. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.
Caption: General mechanism of action for a VHL-based PROTAC.
Quantitative Data Summary
The following tables provide illustrative examples of quantitative data obtained from various cellular uptake and engagement assays for VHL-based PROTACs. The specific values for any given this compound based PROTAC will need to be determined experimentally.
Table 1: Cellular Permeability and Intracellular Concentration
| PROTAC ID | Assay Type | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Intracellular Concentration (nM) at 1 µM external concentration |
| Example-PROTAC-1 | PAMPA | 0.8 | 150 |
| Example-PROTAC-2 | Caco-2 (A to B) | 1.2 | 250 |
| Example-PROTAC-3 | LC-MS/MS | N/A | 80 |
Table 2: Target Engagement in Live and Permeabilized Cells (NanoBRET Assay)
| PROTAC ID | Live Cell IC₅₀ (nM) | Permeabilized Cell IC₅₀ (nM) | Availability Index (Permeabilized/Live) |
| Example-PROTAC-1 | 250 | 50 | 0.2 |
| Example-PROTAC-2 | 150 | 40 | 0.27 |
| Example-PROTAC-3 | 800 | 60 | 0.075 |
Experimental Protocols
Protocol 1: Intracellular Concentration Measurement by LC-MS/MS
This protocol details the quantification of intracellular PROTAC concentrations using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Workflow:
Caption: Workflow for intracellular PROTAC quantification by LC-MS/MS.
Materials:
-
Cell line of interest
-
This compound based PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Lysis buffer (e.g., RIPA buffer)
-
Acetonitrile with 0.1% formic acid
-
Internal standard (a structurally similar molecule)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate cells overnight.
-
Treat cells with the this compound based PROTAC at the desired concentrations for the specified time. Include a vehicle control (e.g., DMSO).
-
-
Cell Harvesting and Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 200 µL of lysis buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Protein Precipitation:
-
Add 600 µL of ice-cold acetonitrile containing the internal standard to each lysate sample.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Incubate at -20°C for 20 minutes.
-
-
Supernatant Collection:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method with optimized parameters for the specific PROTAC.
-
Generate a standard curve using known concentrations of the PROTAC in the appropriate matrix.
-
-
Data Analysis:
-
Quantify the PROTAC concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Normalize the concentration to the cell number or total protein concentration.
-
Protocol 2: Cellular Permeability and Target Engagement using NanoBRET™ Assay
This protocol utilizes the NanoBRET™ Target Engagement assay to measure the apparent affinity of the PROTAC for its target E3 ligase (VHL) in both live and permeabilized cells, providing an index of cellular availability.
Workflow:
Caption: Workflow for NanoBRET™ Target Engagement Assay.
Materials:
-
HEK293 cells (or other suitable cell line)
-
VHL-NanoLuc® Fusion Vector
-
NanoBRET™ In-Cell VHL Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM® I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
Digitonin
-
White, non-binding 96-well plates
-
BRET-capable plate reader
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293 cells in a 96-well plate.
-
After 24 hours, transfect the cells with the VHL-NanoLuc® Fusion Vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours post-transfection.
-
-
PROTAC and Tracer Addition (Live Cells):
-
Prepare serial dilutions of the this compound based PROTAC in Opti-MEM®.
-
Prepare the NanoBRET™ Tracer solution in Opti-MEM®.
-
Add the PROTAC dilutions and the tracer to the wells containing the transfected cells.
-
Incubate at 37°C in a CO₂ incubator for 2 hours.
-
-
PROTAC and Tracer Addition (Permeabilized Cells):
-
Follow the same procedure as for live cells, but add digitonin to the tracer and PROTAC solutions to permeabilize the cell membranes.
-
-
BRET Measurement:
-
Equilibrate the plate to room temperature.
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution.
-
Add the substrate to each well.
-
Read the donor and acceptor emission signals using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the corrected BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ values for both live and permeabilized cells.
-
Calculate the Availability Index by dividing the permeabilized cell IC₅₀ by the live cell IC₅₀. A higher index suggests better cell permeability.
-
Conclusion
The cellular uptake of this compound based PROTACs is a critical determinant of their therapeutic efficacy. The protocols outlined in these application notes provide robust methods for quantifying intracellular PROTAC concentration and assessing cellular permeability and target engagement. By systematically applying these assays, researchers can gain valuable insights to guide the optimization of PROTAC design and accelerate the development of this promising class of drugs.
References
- 1. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selvita.com [selvita.com]
- 4. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Ubiquitination Assays with VHL-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs). VHL-based PROTACs, in particular, recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a target protein, leading to its polyubiquitination and subsequent degradation by the proteasome.[1][2][3] The in vitro ubiquitination assay is a critical tool for characterizing the activity of these PROTACs, providing direct evidence of their mechanism of action and allowing for the quantitative assessment of their efficiency in promoting ubiquitination of the target protein.[1] This document provides detailed protocols for performing in vitro ubiquitination assays with VHL-based PROTACs, along with guidelines for data analysis and presentation.
Principle of the Assay
The in vitro ubiquitination assay reconstitutes the key components of the ubiquitin-proteasome system in a cell-free environment. This allows for the specific and controlled study of a PROTAC's ability to induce the ubiquitination of a target protein. The assay relies on the concerted action of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). In the context of VHL-based PROTACs, the E3 ligase is the VHL complex (composed of VHL, Elongin B, and Elongin C). The PROTAC acts as a molecular bridge, bringing the target protein into close proximity with the VHL E3 ligase, thereby facilitating the transfer of ubiquitin from the E2 enzyme to the target protein. The resulting polyubiquitinated target protein can then be detected by various methods, most commonly by Western blotting.
Signaling Pathway of VHL-based PROTACs
Caption: VHL-based PROTAC mechanism of action.
Experimental Workflow for In Vitro Ubiquitination Assay
Caption: Workflow of an in vitro ubiquitination assay.
Data Presentation
Quantitative data from in vitro ubiquitination assays are crucial for comparing the efficacy of different PROTACs. The results are often presented as dose-response curves, from which parameters like Ubmax (maximum ubiquitination) and UbC50 (concentration of PROTAC to achieve 50% of maximal ubiquitination) can be derived.
Table 1: Quantitative Analysis of PROTAC-mediated Ubiquitination of Target Protein X
| PROTAC Compound | Target Protein | Ubmax (% of total substrate) | UbC50 (nM) | Notes |
| PROTAC-A | Protein X | 85 | 50 | Potent inducer of ubiquitination. |
| PROTAC-B | Protein X | 60 | 250 | Moderate inducer of ubiquitination. |
| PROTAC-C (negative control) | Protein X | < 5 | > 10,000 | Inactive PROTAC. |
| DMSO | Protein X | < 5 | N/A | Vehicle control. |
Experimental Protocols
Protocol 1: In Vitro Ubiquitination Assay with Western Blot Detection
This protocol is adapted for the analysis of a specific target protein, for example, BRD4, using the VHL-based PROTAC MZ1.[1]
Materials and Reagents:
-
Enzymes:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant VHL-ElonginB-ElonginC (VCB) complex
-
-
Substrates and Cofactors:
-
Recombinant human ubiquitin
-
Recombinant full-length target protein (e.g., BRD4)
-
ATP solution (10 mM)
-
-
PROTAC:
-
VHL-based PROTAC (e.g., MZ1) dissolved in DMSO
-
-
Buffers and Solutions:
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
4x SDS-PAGE loading buffer
-
-
Antibodies:
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against ubiquitin
-
HRP-conjugated secondary antibody
-
-
Other:
-
PVDF membrane
-
ECL substrate
-
Protein standards
-
Procedure:
-
Reaction Setup:
-
On ice, prepare a master mix containing the ubiquitination reaction buffer, E1 enzyme (e.g., 50 nM), E2 enzyme (e.g., 200 nM), VCB complex (e.g., 200 nM), ubiquitin (e.g., 10 µM), and ATP (e.g., 2 mM).
-
Aliquot the master mix into separate reaction tubes.
-
Add the recombinant target protein (e.g., 100 nM) to each tube.
-
Add the VHL-based PROTAC at various concentrations (e.g., 0, 1, 10, 100, 1000 nM) to the respective tubes. Use DMSO as a vehicle control.
-
The final reaction volume should be consistent across all samples (e.g., 20-50 µL).
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 1-2 hours.
-
-
Reaction Quenching:
-
Stop the reaction by adding 4x SDS-PAGE loading buffer to each tube and boiling at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
To confirm ubiquitination, the membrane can be stripped and re-probed with an anti-ubiquitin antibody.
-
-
Data Analysis:
-
Quantify the band intensities of the unmodified and ubiquitinated target protein using densitometry software.
-
Calculate the percentage of ubiquitinated target protein for each PROTAC concentration.
-
Plot the percentage of ubiquitination against the PROTAC concentration to generate a dose-response curve and determine Ubmax and UbC50 values.
-
Protocol 2: Real-time In Vitro Ubiquitination Assay using Fluorescence Polarization
This protocol provides a high-throughput method to monitor the kinetics of PROTAC-induced ubiquitination in real-time.
Materials and Reagents:
-
Fluorescently Labeled Ubiquitin:
-
N-terminally fluorescently labeled ubiquitin (e.g., TAMRA-Ub)
-
-
Enzymes and Substrates:
-
As described in Protocol 1.
-
-
PROTAC:
-
As described in Protocol 1.
-
-
Buffers and Solutions:
-
Ubiquitination reaction buffer (as in Protocol 1).
-
-
Instrumentation:
-
Plate reader capable of measuring fluorescence polarization.
-
-
Other:
-
Low-volume, black, 384-well plates.
-
Procedure:
-
Reaction Setup:
-
In a 384-well plate, prepare reaction mixtures containing ubiquitination buffer, fluorescently labeled ubiquitin (e.g., 100 nM), E1 enzyme (e.g., 125 nM), E2 enzyme (e.g., 2 µM), VCB complex (e.g., 2 µM), and the target protein.
-
Add the PROTAC at various concentrations to the wells. Include a DMSO control.
-
The final reaction volume should be small (e.g., 20 µL).
-
-
Initiation and Measurement:
-
Initiate the reaction by adding ATP (e.g., 5 mM) to each well.
-
Immediately place the plate in the plate reader and begin measuring fluorescence polarization at regular intervals (e.g., every 30-60 seconds) for a desired period (e.g., 1-2 hours). Use appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., 540 nm excitation and 590 nm emission for TAMRA).
-
-
Data Analysis:
-
The increase in fluorescence polarization over time corresponds to the formation of larger, ubiquitinated protein complexes.
-
Plot the change in fluorescence polarization against time to visualize the kinetics of ubiquitination for each PROTAC concentration.
-
From these kinetic curves, initial rates of ubiquitination can be calculated.
-
Plot the initial rates against PROTAC concentration to determine the concentration-dependent effect of the PROTAC on ubiquitination kinetics.
-
Conclusion
The in vitro ubiquitination assay is an indispensable tool in the development and characterization of VHL-based PROTACs. The protocols provided herein offer robust methods for assessing the ubiquitination-inducing activity of these molecules, both as an endpoint measurement and in real-time. Careful execution of these assays and thorough data analysis will provide valuable insights into the mechanism of action and efficacy of novel PROTACs, thereby accelerating their development as potential therapeutics.
References
Measuring PROTAC-Induced Protein Degradation Kinetics: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the quantitative assessment of Proteolysis-Targeting Chimera (PROTAC)-induced protein degradation kinetics. This guide covers key methodologies, data interpretation, and visualization of experimental workflows and underlying biological pathways.
PROTACs are a revolutionary class of small molecules that hijack the cell's natural protein disposal machinery to selectively eliminate target proteins. Comprised of a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two, PROTACs facilitate the formation of a ternary complex.[1] This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1] Unlike traditional inhibitors that merely block protein function, PROTACs lead to the physical removal of the target protein.[1] The catalytic nature of PROTACs allows them to induce degradation at sub-stoichiometric concentrations. The efficacy of a PROTAC is determined by its ability to induce rapid and extensive degradation of the target protein. Therefore, accurate measurement of degradation kinetics is crucial for the development and optimization of these novel therapeutics.
Key Parameters in PROTAC-Induced Protein Degradation
Two key parameters are used to quantify the efficacy of a PROTAC:
-
DC50 (half-maximal degradation concentration): The concentration of a PROTAC required to degrade 50% of the target protein at a specific time point. A lower DC50 value indicates a more potent PROTAC.
-
Dmax (maximum degradation): The maximum percentage of the target protein that can be degraded by the PROTAC. A higher Dmax value signifies a more efficacious PROTAC.
These parameters are typically determined by generating a dose-response curve where the percentage of remaining protein is plotted against the logarithm of the PROTAC concentration.
Quantitative Data Summary
The following table summarizes quantitative data for various PROTACs, highlighting their target proteins, the cell lines used for evaluation, and their corresponding DC50 and Dmax values.
| PROTAC Name | Target Protein | E3 Ligase Recruited | Cell Line | DC50 | Dmax (%) | Reference |
| ARV-771 | BRD2/3/4 | VHL | Prostate Cancer Cell Lines | <1 nM | >90% | |
| MZ1 | BET Proteins | VHL | HeLa | <100 nM (BRD4) | >90% | |
| Compound 8o (KRAS G12D degrader 1) | KRAS G12D | VHL | Various Cancer Cell Lines | Varies by cell line | Not explicitly stated | |
| 22 | BCR-ABL | Unknown | Not specified | 30-100 nM | >70% | |
| 9 | Androgen Receptor (AR) | MDM2 | HeLa | 10 µM | Not specified | |
| AT1 | BRD4 | VHL | Not specified | 10-100 nM | >90% |
Note: DC50 and Dmax values can vary depending on the experimental conditions, including cell line, treatment time, and assay method.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of PROTACs and the experimental procedures used to characterize them, it is helpful to visualize the underlying biological pathways and experimental workflows.
PROTAC Mechanism of Action
The following diagram illustrates the key steps in PROTAC-mediated protein degradation.
Ubiquitin-Proteasome System
The ubiquitin-proteasome system is a fundamental cellular process for protein degradation. The following diagram details the enzymatic cascade involved.
Experimental Workflow for DC50/Dmax Determination
A typical experimental workflow for determining the DC50 and Dmax of a PROTAC is outlined below.
Experimental Protocols
This section provides detailed protocols for key experiments used to measure PROTAC-induced protein degradation kinetics.
Protocol 1: DC50 and Dmax Determination by Western Blotting
Western blotting is a widely used technique to quantify the levels of a specific protein in a complex mixture.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
6-well plates
-
Ice-cold phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase during treatment and allow them to attach overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. The final DMSO concentration should be consistent across all wells (typically ≤ 0.1%). Remove the old medium and add the medium containing the different PROTAC concentrations or vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Add ice-cold RIPA buffer with inhibitors to each well, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensity using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: HiBiT-Based Assay for Real-Time Degradation Kinetics
The HiBiT protein tagging system is a sensitive bioluminescent assay that allows for the real-time, quantitative measurement of protein levels in live cells.
Materials:
-
CRISPR/Cas9-engineered cell line expressing the target protein endogenously tagged with HiBiT
-
White, opaque 96- or 384-well assay plates
-
PROTAC stock solution
-
Nano-Glo® HiBiT Lytic Detection System or Nano-Glo® Live Cell Assay System
-
Luminometer plate reader
Procedure (Lytic Endpoint Assay):
-
Cell Seeding: Seed the HiBiT-tagged cells into a white assay plate and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for the desired time points.
-
Lysis and Luminescence Measurement:
-
Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.
-
Add a volume of reagent equal to the volume of medium in each well.
-
Place the plate on an orbital shaker for 10 minutes at room temperature to ensure complete lysis.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the luminescence signal from PROTAC-treated wells to the vehicle control wells. Plot the percent remaining protein versus PROTAC concentration to determine DC50 and Dmax.
Procedure (Live-Cell Kinetic Assay):
-
Cell Seeding: Plate cells as described above.
-
Substrate Addition: Aspirate the cell culture medium and add assay medium containing the Endurazine™ substrate. Incubate for at least 2.5 hours at 37°C to allow the luminescence to equilibrate.
-
PROTAC Addition: Prepare a 10X concentration of the PROTAC titration and add it to the wells.
-
Kinetic Measurement: Immediately place the plate in a luminometer pre-equilibrated to 37°C and collect kinetic measurements of luminescence over a desired time course (e.g., 24 hours).
-
Data Analysis:
-
Normalize the luminescence data to the time zero reading for each well.
-
Plot the normalized luminescence versus time to generate degradation curves.
-
From these curves, the degradation rate, DC50, and Dmax can be calculated.
-
Protocol 3: NanoBRET™ Assay for Ternary Complex Formation
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method to detect protein-protein interactions in living cells, making it ideal for studying PROTAC-induced ternary complex formation.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression vectors for the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase component fused to HaloTag® (acceptor)
-
White, 96- or 384-well assay plates
-
HaloTag® NanoBRET® 618 Ligand (acceptor fluorophore)
-
NanoBRET® Nano-Glo® Substrate
-
Plate reader capable of filtered luminescence measurements
Procedure:
-
Cell Transfection: Co-transfect the cells with the donor (e.g., POI-NLuc) and acceptor (e.g., HaloTag-E3 ligase) plasmids.
-
Assay Plate Preparation: Seed the transfected cells into a white assay plate.
-
HaloTag® Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate to allow for labeling of the HaloTag-E3 ligase fusion protein.
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the wells.
-
Luminescence Measurement: Add the NanoBRET® Nano-Glo® Substrate to all wells and immediately measure the donor emission (e.g., 460 nm) and the acceptor emission (e.g., >610 nm).
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to generate a ternary complex formation curve.
-
Protocol 4: Mass Spectrometry-Based Proteomics for Off-Target Analysis
Mass spectrometry (MS)-based proteomics provides an unbiased, global assessment of changes in the proteome following PROTAC treatment, enabling the identification of potential off-target effects.
Materials:
-
Cell culture reagents
-
PROTAC compound, vehicle control, and negative control (e.g., inactive epimer)
-
Lysis buffer and protein digestion reagents (e.g., trypsin)
-
Isobaric labeling reagents (e.g., TMT or iTRAQ)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture and Treatment: Treat cells with the PROTAC at various concentrations and time points. Include vehicle and negative controls.
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides.
-
Isobaric Labeling: Label the peptides from each condition with isobaric tags to allow for multiplexed analysis.
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis:
-
Identify and quantify thousands of proteins across all samples.
-
Identify proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls. These are potential off-targets.
-
Validate potential off-targets using a targeted method like Western blotting.
-
Conclusion
The methodologies and protocols outlined in this document provide a comprehensive framework for the kinetic characterization of PROTAC-induced protein degradation. A thorough understanding and application of these techniques are essential for the successful discovery and development of novel PROTAC-based therapeutics. The choice of assay will depend on the specific research question, available resources, and the desired throughput. By combining multiple orthogonal assays, researchers can gain a detailed understanding of a PROTAC's efficacy, mechanism of action, and potential off-target effects.
References
Application Notes and Protocols for Determining DC50 and Dmax of a PROTAC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1][2][3][4] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the degradation of the target protein, offering a powerful and potentially more durable therapeutic effect.[1] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This tripartite assembly forms a ternary complex, bringing the E3 ligase in close proximity to the target protein, leading to its ubiquitination and subsequent degradation by the 26S proteasome.
To evaluate the effectiveness of a PROTAC, two key parameters are measured:
-
DC50 (half-maximal degradation concentration): The concentration of a PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax (maximum degradation): The maximum percentage of the target protein that can be degraded by the PROTAC. A higher Dmax value signifies greater efficacy.
These parameters are crucial for the characterization, optimization, and selection of PROTAC candidates during drug discovery and development. This document provides detailed protocols for determining the DC50 and Dmax of a PROTAC using standard laboratory techniques.
Signaling Pathway and Experimental Workflow
PROTAC Mechanism of Action via the Ubiquitin-Proteasome System
PROTACs function by hijacking the ubiquitin-proteasome system (UPS), a fundamental pathway for protein degradation in eukaryotic cells. The process begins with the PROTAC molecule simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is then released and can participate in another cycle of degradation, acting catalytically.
Experimental Workflow for DC50 and Dmax Determination
The general workflow for determining the DC50 and Dmax of a PROTAC involves treating cultured cells with a range of PROTAC concentrations, followed by cell lysis and quantification of the remaining target protein. The data is then analyzed to generate a dose-response curve from which the DC50 and Dmax values are derived.
Data Presentation
Quantitative data should be summarized in a clear and organized table to allow for easy comparison of different PROTACs or experimental conditions.
| PROTAC Name | Target Protein | Cell Line | Incubation Time (h) | DC50 (nM) | Dmax (%) |
| PROTAC A | KRAS G12D | AsPC-1 | 24 | 59.97 | >90 |
| PROTAC B | FLT3 | MV-4-11 | 24 | 15.2 | 95 |
| PROTAC C | BRD4 | HeLa | 18 | 8.7 | >95 |
| PROTAC D | KRAS G12D | AGS | 24 | 7.49 | 95 |
Experimental Protocols
Protocol 1: DC50 and Dmax Determination by Western Blotting
Western blotting is a widely used technique to quantify the levels of a specific protein in a complex mixture. It provides information on protein size and is a reliable method for validating protein degradation.
Materials
-
Appropriate cell line expressing the target protein
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
6-well or 12-well cell culture plates
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and chemiluminescence imaging system
Procedure
-
Cell Seeding:
-
Seed cells into 6-well plates at a density that will result in 70-80% confluency at the time of harvest (e.g., 1 x 10^6 cells/well for suspension cells or an appropriate density for adherent cells).
-
Allow adherent cells to attach overnight.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in complete culture medium. A typical concentration range is 0.1 nM to 1000 nM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest PROTAC concentration (typically ≤0.1%).
-
Remove the old medium and add the medium containing the different PROTAC concentrations or the vehicle control.
-
Incubate the cells for a predetermined time (e.g., 18-24 hours). The optimal time should be determined empirically.
-
-
Cell Lysis and Protein Quantification:
-
After incubation, collect the cells. For adherent cells, wash once with ice-cold PBS before scraping. For suspension cells, pellet by centrifugation and wash with PBS.
-
Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors for 30 minutes on ice.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the antibody incubation steps for the loading control antibody.
-
Develop the blot using an ECL substrate and capture the signal using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the band intensity of the target protein to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control (set to 100%).
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model using graphing software (e.g., GraphPad Prism) to determine the DC50 and Dmax values.
-
Protocol 2: DC50 and Dmax Determination by HiBiT-Based Luminescent Assay
The HiBiT protein tagging system is a sensitive, high-throughput method for quantifying protein levels in live cells. It utilizes an 11-amino-acid peptide (HiBiT) that can be inserted into the gene of the target protein using CRISPR/Cas9. In cells also expressing the LgBiT subunit, the two components combine to form a functional NanoLuc luciferase, producing a luminescent signal that is proportional to the amount of HiBiT-tagged protein.
Materials
-
CRISPR-edited cell line endogenously expressing the HiBiT-tagged target protein and stably expressing LgBiT.
-
White, opaque 96-well or 384-well cell culture plates.
-
PROTAC stock solution (in DMSO).
-
Nano-Glo® Live Cell Reagent or similar lytic detection reagent.
-
Luminometer.
Procedure
-
Cell Seeding:
-
Seed the HiBiT-tagged cell line into white, opaque 96-well plates at an appropriate density.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in culture medium.
-
Add the diluted PROTACs and vehicle control to the appropriate wells.
-
Incubate for the desired time (e.g., 4, 8, 12, or 24 hours). A time-course experiment is recommended to find the optimal endpoint.
-
-
Luminescence Measurement (Endpoint Assay):
-
Equilibrate the plate and the Nano-Glo® detection reagent to room temperature.
-
Add the detection reagent to each well according to the manufacturer's protocol.
-
Incubate for 10-15 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Read the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Calculate the percentage of remaining protein for each PROTAC concentration relative to the average signal from the vehicle-treated wells (set to 100%).
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Fit the data using a four-parameter logistic (4PL) non-linear regression model to calculate the DC50 and Dmax values.
-
Conclusion
The protocols described provide a robust framework for determining the DC50 and Dmax values of PROTACs. Accurate and reproducible measurement of these parameters is essential for the structure-activity relationship (SAR) studies needed to develop potent and effective PROTAC-based therapeutics. While Western blotting is a foundational method, higher-throughput techniques like HiBiT-based assays offer significant advantages in speed and scalability for screening large numbers of compounds. The choice of method will depend on the specific requirements of the research, including throughput needs, antibody availability, and the availability of engineered cell lines.
References
Application Notes and Protocols for (S,R,S)-Ahpc-C3-NH2 in Cancer Research
(S,R,S)-Ahpc-C3-NH2 , also known as VH032-C3-NH2, is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality in cancer research.[1][2][3] This molecule is a pre-synthesized conjugate containing a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a C3 amine linker.[1][2] Its primary application is in the synthesis of PROTACs designed to selectively degrade target proteins implicated in cancer pathogenesis.
PROTACs synthesized using this compound function by recruiting the VHL E3 ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation strategy offers a powerful approach to cancer therapy, particularly for targeting proteins that are difficult to inhibit with traditional small molecules.
Application in Specific Cancer Cell Lines: The Case of UNC6852
A notable example of a PROTAC synthesized using this compound is UNC6852 . This bivalent chemical degrader targets the Polycomb Repressive Complex 2 (PRC2) by binding to the Embryonic Ectoderm Development (EED) subunit. The recruitment of VHL by the this compound component of UNC6852 leads to the degradation of the core PRC2 components: EED, EZH2, and SUZ12.
The degradation of the PRC2 complex by UNC6852 has demonstrated anti-proliferative effects in various cancer cell lines, including:
-
HeLa Cells (Cervical Cancer): UNC6852 induces the degradation of EED and EZH2 in a time- and dose-dependent manner.
-
Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines: UNC6852 shows anti-proliferative effects in DLBCL cells, including those with EZH2 gain-of-function mutations.
Quantitative Data Summary
The following table summarizes the key quantitative data for the PROTAC UNC6852, which utilizes this compound.
| PROTAC | Target | Cancer Cell Line | Parameter | Value | Reference |
| UNC6852 | EED (PRC2) | HeLa | DC₅₀ (Degradation) | 247 nM | |
| UNC6852 | EED (PRC2) | HeLa | Max Degradation | 80% at 5 µM (24h) | |
| UNC6852 | EED (PRC2) | DB (DLBCL) | EC₅₀ (Anti-proliferative) | 3.4 µM |
Experimental Protocols
Below are detailed methodologies for key experiments involving the use of PROTACs synthesized from this compound, based on the studies with UNC6852.
Cell Culture and Treatment
-
Cell Lines: HeLa (human cervical adenocarcinoma) and DB (human DLBCL) cells can be used.
-
Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO₂.
-
PROTAC Preparation: Prepare a stock solution of the PROTAC (e.g., UNC6852) in dimethyl sulfoxide (DMSO). Further dilutions to the desired final concentrations should be made in the cell culture medium.
-
Treatment: Plate the cells at an appropriate density and allow them to adhere overnight. The following day, replace the medium with fresh medium containing the desired concentrations of the PROTAC or vehicle control (DMSO). Incubation times can range from a few hours to several days depending on the experiment. For degradation studies with UNC6852 in HeLa cells, treatment times of 4 to 48 hours have been reported. For anti-proliferative assays in DB cells, treatment can extend up to 9 days with replenishment of the medium and compound every three days.
Western Blotting for Protein Degradation
This protocol is to assess the degradation of the target protein.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein (e.g., EED, EZH2) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.
Cell Viability/Proliferation Assay
This protocol is to determine the anti-proliferative effects of the PROTAC.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC.
-
Assay: After the desired incubation period (e.g., 72 hours or longer), assess cell viability using a suitable method, such as the trypan blue exclusion assay or a commercially available kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Data Analysis: Plot the cell viability against the PROTAC concentration and determine the EC₅₀ value using non-linear regression analysis.
Visualizations
Signaling Pathway Diagram
Caption: PROTAC Mechanism of Action.
Experimental Workflow Diagram
Caption: PROTAC Evaluation Workflow.
References
Application Notes and Protocols: (S,R,S)-Ahpc-C3-NH2 in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-Ahpc-C3-NH2 is a high-affinity Von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand conjugated to a 3-carbon linker with a terminal amine group. This molecule is a crucial building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality with significant potential in neurodegenerative disease research. PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease pathology. In the context of neurodegenerative diseases, this technology offers a promising strategy to eliminate toxic, aggregation-prone proteins such as tau, α-synuclein, and huntingtin.
These application notes provide an overview of the utility of this compound in this field and detailed protocols for its use in the development and evaluation of PROTACs for neurodegenerative disease research.
Mechanism of Action: The PROTAC Approach
This compound serves as a critical component for recruiting the VHL E3 ligase. When incorporated into a PROTAC, the (S,R,S)-Ahpc moiety binds to VHL, while a ligand on the other end of the PROTAC binds to the target protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.
Caption: Mechanism of PROTAC-mediated protein degradation.
Data Presentation: Hypothetical PROTAC Performance
The following tables represent typical quantitative data obtained during the characterization of a novel PROTAC synthesized using this compound for a hypothetical neurodegenerative disease target protein.
Table 1: In Vitro Degradation Profile of a Hypothetical PROTAC (PROTAC-X)
| Parameter | Value |
| Cell Line | SH-SY5Y (human neuroblastoma) |
| Target Protein | Tau |
| Treatment Time | 24 hours |
| DC₅₀ (Concentration for 50% Degradation) | 50 nM |
| Dₘₐₓ (Maximum Degradation) | >95% |
Table 2: Selectivity Profile of PROTAC-X
| Protein | % Degradation at 1 µM PROTAC-X |
| Tau (Target) | 98% |
| α-synuclein | <5% |
| β-amyloid | <5% |
| GAPDH (Housekeeping) | <2% |
Table 3: Cellular Viability upon PROTAC-X Treatment
| Concentration of PROTAC-X | Cell Viability (%) |
| Vehicle Control | 100% |
| 10 nM | 99.5% |
| 100 nM | 98.2% |
| 1 µM | 97.1% |
| 10 µM | 95.8% |
Experimental Protocols
The following are detailed protocols for the synthesis of a PROTAC using this compound and its subsequent evaluation in a cell-based model of neurodegenerative disease.
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes the coupling of this compound to a hypothetical target protein ligand containing a carboxylic acid moiety.
Caption: General workflow for PROTAC synthesis.
Materials:
-
This compound
-
Target protein ligand with a carboxylic acid (Ligand-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of Ligand-COOH (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
-
Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Evaluation of Target Protein Degradation by Western Blot
This protocol details the assessment of the synthesized PROTAC's ability to induce the degradation of the target protein in a relevant cell line.
Caption: Workflow for Western blot analysis.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed SH-SY5Y cells in 6-well plates and culture overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with the PROTAC dilutions (and a DMSO vehicle control) for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat steps 10 and 11 for the loading control antibody.
-
Add ECL substrate and image the resulting chemiluminescence.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
Protocol 3: Cell Viability Assay
This protocol is for assessing the cytotoxicity of the synthesized PROTAC.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
96-well clear-bottom plates
-
Synthesized PROTAC
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and culture overnight.
-
Treat the cells with serial dilutions of the PROTAC for the same duration as the degradation experiment (e.g., 24 hours).
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize conditions for their specific target, cell line, and experimental setup. Always follow appropriate laboratory safety procedures.
Application Notes and Protocols for Developing PROTACs for Undruggable Targets
Audience: Researchers, scientists, and drug development professionals.
Introduction
For decades, a significant portion of the human proteome, estimated to be over 85%, has been deemed "undruggable" by conventional small-molecule inhibitors.[1] These proteins often lack well-defined enzymatic active sites or binding pockets, making them intractable targets for traditional occupancy-based drugs.[2][3] This undruggable space includes many high-value therapeutic targets, such as transcription factors and scaffolding proteins, whose aberrant function is central to numerous diseases, including cancer.[2][4]
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that circumvents the limitations of conventional inhibitors. PROTACs are heterobifunctional molecules comprising a ligand that binds the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting them. By hijacking the cell's native ubiquitin-proteasome system (UPS), PROTACs facilitate the formation of a ternary complex between the target protein and an E3 ligase, leading to the polyubiquitination of the target and its subsequent degradation by the 26S proteasome. This event-driven, catalytic mechanism allows for the elimination of the target protein, offering a powerful strategy to silence proteins that are otherwise difficult to drug.
This document provides detailed application notes on the development of PROTACs for three prominent "undruggable" targets—KRAS, STAT3, and mutant p53—and provides comprehensive protocols for key in vitro experiments essential for their characterization.
PROTAC Mechanism of Action
PROTACs operate by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced ternary complex (POI-PROTAC-E3 Ligase) is the critical intermediate that enables the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to the surface of the target protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.
Application Note I: Targeting Oncogenic KRAS
The Kirsten Rat Sarcoma (KRAS) proto-oncogene is one of the most frequently mutated oncogenes in human cancers, yet it has long been considered "undruggable" due to its picomolar affinity for GTP and a smooth surface lacking deep hydrophobic pockets. The development of covalent inhibitors targeting the KRAS G12C mutant marked a significant breakthrough, but resistance often emerges. PROTACs offer a promising strategy to overcome these challenges by inducing the degradation of KRAS, thereby eliminating both its signaling and scaffolding functions.
KRAS Signaling and PROTAC Intervention
KRAS, when active (GTP-bound), engages with effector proteins like RAF to initiate downstream signaling cascades, most notably the MAPK/ERK pathway, which drives cell proliferation and survival. KRAS-targeting PROTACs physically eliminate the KRAS protein, thereby shutting down this entire signaling axis.
Quantitative Data for KRAS PROTACs
Several PROTACs have been developed that successfully degrade various KRAS mutants by recruiting E3 ligases like von Hippel-Lindau (VHL) or Cereblon (CRBN).
| PROTAC Name | Target | E3 Ligase | Cell Line | DC₅₀ (µM) | Dₘₐₓ (%) | Cell Viability IC₅₀ (µM) | Reference |
| LC-2 | KRAS G12C | VHL | NCI-H2030 | 0.25 | >75 | ~10 | |
| LC-2 | KRAS G12C | VHL | MIA PaCa-2 | 0.76 | >75 | >10 | |
| PROTAC 80 | KRAS G12D | VHL | AsPC-1 | ~0.05 | ~90 | ~0.03 |
Application Note II: Targeting the STAT3 Transcription Factor
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is frequently hyperactivated in a wide range of cancers. It plays a crucial role in tumor cell proliferation, survival, and immune evasion. As a transcription factor lacking a distinct enzymatic pocket, STAT3 has been a challenging "undruggable" target. PROTACs provide a direct mechanism to eliminate STAT3 protein, thereby inhibiting its function as a transcriptional regulator.
STAT3 Signaling and PROTAC Intervention
Upon activation by upstream kinases (e.g., JAKs), STAT3 dimerizes, translocates to the nucleus, and binds to DNA to regulate the expression of target genes involved in cell survival (e.g., BCL2L1) and proliferation (e.g., MYC). STAT3-degrading PROTACs prevent this entire process by destroying the protein itself.
References
Troubleshooting & Optimization
troubleshooting failed PROTAC degradation experiments
Welcome to the PROTAC Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during PROTAC experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you navigate the challenges of targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: My PROTAC isn't causing degradation of my target protein. What are the common reasons for this?
There are several potential reasons why a PROTAC may not be effective. Here's a troubleshooting guide to address this common issue:
Possible Causes and Solutions:
-
Poor Cell Permeability: PROTACs are often large molecules that may struggle to cross the cell membrane.[1][2]
-
Lack of Target or E3 Ligase Engagement: The PROTAC may not be binding to its intended targets within the cell.[1]
-
Solution: Confirm binary binding of your PROTAC to both the target protein and the E3 ligase using biophysical assays such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC).
-
-
Inefficient Ternary Complex Formation: Even if the PROTAC binds to both proteins individually, it may not effectively bring them together to form a stable ternary complex, which is critical for productive ubiquitination.
-
Solution: Perform a ternary complex formation assay. Options include co-immunoprecipitation (Co-IP), pull-down assays, or biophysical methods like SPR and TR-FRET.
-
-
No Ubiquitination: A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein.
-
Solution: Perform an in-cell or in vitro ubiquitination assay to determine if the target protein is being ubiquitinated in the presence of the PROTAC. If not, this suggests a problem with the geometry of the ternary complex, which may require linker redesign.
-
-
Proteasome Inhibition: The target protein may be ubiquitinated but not degraded if the proteasome is not active.
-
Solution: As a control, co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of the target protein from degradation would confirm a proteasome-dependent mechanism.
-
-
Wrong E3 Ligase Choice: The chosen E3 ligase may not be suitable for the target protein or may not be expressed at sufficient levels in the cell line being used.
-
Solution: Confirm the expression of the E3 ligase in your cell line via Western Blot or qPCR. Consider redesigning the PROTAC to recruit a different E3 ligase.
-
-
Cell Culture Conditions: Cell passage number, confluency, or overall health can impact protein expression levels and the efficiency of the ubiquitin-proteasome system.
-
Solution: Standardize your cell culture conditions. Use cells within a defined passage number range and ensure consistent seeding densities.
-
Q2: I'm observing a "hook effect" in my dose-response curve. What does this mean and how can I avoid it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (with either the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.
How to Mitigate the Hook Effect:
-
Dose-Response Curve: Always perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the bell-shaped curve characteristic of the hook effect.
-
Lower Concentrations: Test your PROTAC at lower concentrations (nanomolar to low micromolar range) to find the optimal concentration for maximal degradation.
-
Enhance Cooperativity: Design PROTACs that promote positive cooperativity in ternary complex formation. Cooperative binding stabilizes the ternary complex over the binary complexes, which can reduce the hook effect.
-
Ternary Complex Assays: Use biophysical assays like TR-FRET, SPR, or ITC to measure the formation and stability of the ternary complex at different PROTAC concentrations. This can help you understand the relationship between ternary complex formation and the observed degradation profile.
Q3: My PROTAC is showing high cell toxicity or off-target effects. How can I improve its selectivity?
Off-target effects can arise from the PROTAC degrading proteins other than the intended target.
Strategies to Improve PROTAC Selectivity:
-
Optimize the Target-Binding Warhead: Use a more selective binder for your protein of interest.
-
Modify the Linker: The linker can influence the conformation of the ternary complex and thus which proteins are presented for ubiquitination. Systematically varying the linker length and composition can improve selectivity.
-
Change the E3 Ligase: Different E3 ligases have different endogenous substrates and may form different off-target ternary complexes.
-
Use Appropriate Controls: Include a negative control PROTAC that is incapable of binding to either the target or the E3 ligase to validate that the observed effects are due to E3-ligase recruitment.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting failed PROTAC degradation experiments.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Data Presentation
Table 1: Recommended Concentration Ranges for PROTAC Experiments
| Parameter | Concentration Range | Notes |
| PROTAC Treatment (in cell culture) | 1 nM - 10 µM | A wide dose-response is recommended to identify the optimal concentration and observe potential hook effects. |
| Proteasome Inhibitor (e.g., MG132) | 1 µM - 10 µM | Used as a control to confirm proteasome-dependent degradation. |
| Vehicle Control (e.g., DMSO) | Typically ≤ 0.1% | Should match the highest concentration of solvent used for the PROTAC. |
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps for treating cells with a PROTAC and analyzing target protein levels via Western blot.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control.
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensity and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Protocol 2: In-Cell Ubiquitination Assay
This assay determines if the target protein is ubiquitinated in response to PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer)
-
Antibody for immunoprecipitation (against the target protein)
-
Protein A/G agarose beads
-
Antibody for Western blot (anti-ubiquitin)
Methodology:
-
Cell Treatment:
-
Seed and grow cells to the desired confluency.
-
Treat cells with the PROTAC. Co-treat a set of cells with a proteasome inhibitor for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.
-
-
Cell Lysis:
-
Lyse cells in a stringent buffer like RIPA buffer.
-
-
Immunoprecipitation:
-
Perform immunoprecipitation for the target protein from the cell lysates.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated proteins and run on an SDS-PAGE gel.
-
Perform a Western blot and probe with an anti-ubiquitin antibody. An increase in a high-molecular-weight smear in the PROTAC-treated sample indicates successful ubiquitination.
-
Protocol 3: Ternary Complex Formation - Co-Immunoprecipitation (Co-IP)
This protocol is to verify the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control
-
Non-denaturing IP lysis buffer
-
Antibody against the E3 ligase or target protein for immunoprecipitation
-
Protein A/G agarose beads
-
Antibodies for Western blot (against the target protein and E3 ligase)
Methodology:
-
Cell Treatment:
-
Treat cells with the PROTAC for a short duration (e.g., 1-4 hours).
-
-
Cell Lysis:
-
Lyse cells in a non-denaturing IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (or target protein) overnight at 4°C.
-
Add Protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated proteins and analyze by Western blot.
-
Probe the membrane with antibodies against both the target protein and the E3 ligase. The presence of both proteins in the immunoprecipitate from the PROTAC-treated sample confirms the formation of the ternary complex.
-
Signaling Pathways and Mechanisms
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to ubiquitination and subsequent degradation of the target protein.
References
Technical Support Center: Optimizing VHL-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of linker length for Von Hippel-Lindau (VHL)-based Proteolysis Targeting Chimeras (PROTACs). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address common challenges in your research.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a VHL-based PROTAC?
A1: A PROTAC is a heterobifunctional molecule with three components: a ligand for the target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase (like VHL), and a linker connecting them.[1][2] The linker's primary role is to bridge the POI and VHL, bringing them into close proximity to form a stable and productive ternary complex (POI-PROTAC-VHL).[3][4] This proximity is crucial for the VHL E3 ligase to facilitate the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[3]
Q2: How does linker length critically impact PROTAC efficacy?
A2: The linker's length is a paramount parameter for PROTAC effectiveness.
-
Too Short: A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the POI and VHL, thus inhibiting the formation of a productive ternary complex.
-
Too Long: Conversely, a linker that is too long may lead to an overly flexible and unstable ternary complex, resulting in inefficient ubiquitination. Finding the optimal linker length, often a "sweet spot," is therefore a critical step to maximize degradation potency.
Q3: What are the most common types of linkers used for VHL-based PROTACs?
A3: The most commonly used linkers are polyethylene glycol (PEG) and alkyl chains due to their flexibility and synthetic tractability. However, linker design is evolving to include more rigid structures, such as those containing piperazine, piperidine, or triazole rings, which can improve properties like cell permeability, metabolic stability, and conformational rigidity. The choice of linker composition can significantly influence the PROTAC's overall performance.
Q4: What is the "hook effect" and how is it related to the linker?
A4: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations. This occurs because an excess of PROTAC molecules leads to the formation of binary complexes (POI-PROTAC and VHL-PROTAC) instead of the productive ternary complex. These binary complexes are not competent for ubiquitination and compete with the formation of the ternary complex. While linker properties can influence the stability and cooperativity of the ternary complex, mitigating the hook effect primarily involves careful dose-response studies to identify the optimal concentration range for degradation.
Troubleshooting Guide
Problem 1: My VHL-based PROTAC shows poor or no degradation of the target protein, despite good binary binding.
This is a frequent challenge in PROTAC development. A systematic evaluation is necessary to pinpoint the issue.
-
Possible Cause 1: Suboptimal Linker Length.
-
Rationale: The linker may not be positioning the POI and VHL correctly for efficient ubiquitination, even if binary binding affinities are high. The formation of a stable ternary complex is often the limiting factor for degradation.
-
Solution: Synthesize a library of PROTACs with systematically varied linker lengths (e.g., increasing the number of PEG units or alkyl chain carbons). Test this library in a cellular degradation assay (e.g., Western blot) to identify the optimal length. Small changes in linker length can have a profound impact on efficacy.
-
-
Possible Cause 2: Poor Cellular Permeability.
-
Rationale: PROTACs are large molecules, often exceeding the typical parameters for good cell permeability (Rule of 5). The linker's properties (e.g., polarity, flexibility) significantly contribute to the overall physicochemical properties of the molecule.
-
Solution: Modify the linker to enhance permeability. This can involve reducing polarity, incorporating more rigid elements, or designing linkers that facilitate intramolecular hydrogen bonding to shield polar groups. Assess permeability directly using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
-
Possible Cause 3: Ineffective Ternary Complex Formation.
-
Rationale: The energy gained from new protein-protein interactions within the ternary complex might be offset by the entropic cost of restricting the PROTAC's flexibility.
-
Solution: Directly evaluate the formation and stability of the ternary complex using biophysical techniques like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC). These methods can provide quantitative data on binding affinities and cooperativity, guiding linker optimization.
-
Problem 2: I'm observing a pronounced "hook effect" at higher concentrations.
-
Rationale: At excessive concentrations, the PROTAC saturates both the target and the E3 ligase, favoring binary complexes over the productive ternary complex.
-
Solution:
-
Optimize Concentration: Perform detailed dose-response experiments across a wide concentration range (e.g., pM to µM) to precisely determine the optimal concentration window that yields maximum degradation (Dmax) before the hook effect begins.
-
Enhance Cooperativity: Redesign the linker to promote more favorable protein-protein interactions within the ternary complex. A more stable complex can be more resistant to the hook effect. Biophysical assays (SPR, ITC) can measure cooperativity.
-
Data Presentation: Impact of Linker Length
The optimal linker length is highly dependent on the specific POI and E3 ligase pair. Empirical testing is essential.
Table 1: Example Data on Linker Length Optimization for Target Protein X Degradation
| PROTAC Variant | Linker Type | Linker Length (atoms) | DC₅₀ (nM)¹ | Dₘₐₓ (%)² |
|---|---|---|---|---|
| PROTAC-X-1 | PEG | 8 | 550 | 45 |
| PROTAC-X-2 | PEG | 11 | 120 | 85 |
| PROTAC-X-3 | PEG | 14 | 25 | 95 |
| PROTAC-X-4 | PEG | 17 | 90 | 88 |
| PROTAC-X-5 | PEG | 20 | 400 | 50 |
| PROTAC-X-6 | Alkyl | 12 | 45 | 92 |
| PROTAC-X-7 | Alkyl-Piperazine | 15 | 30 | 96 |
¹DC₅₀: Concentration of PROTAC required to induce 50% degradation of the target protein. ²Dₘₐₓ: Maximum percentage of degradation achieved. Note: This is illustrative data. As shown, a "sweet spot" for linker length often emerges where degradation is most potent.
Table 2: Comparison of Common Linker Compositions
| Linker Type | Key Properties | Advantages | Disadvantages |
|---|---|---|---|
| Alkyl Chains | Flexible, hydrophobic | Synthetically accessible; can improve permeability. | May decrease solubility; high flexibility can be entropically unfavorable. |
| PEG Chains | Flexible, hydrophilic | Improves aqueous solubility. | Can sometimes inhibit PROTAC activity compared to alkyl chains. |
| Rigid (e.g., Piperazine/Piperidine) | Conformationally constrained | Can improve cell permeability and metabolic stability; may lock PROTAC in a bioactive conformation. | Synthesis can be more complex; rigidity may prevent formation of an optimal ternary complex. |
Visualizations
Caption: Mechanism of action for a VHL-based PROTAC.
Caption: Experimental workflow for linker optimization.
Caption: Troubleshooting decision tree for poor degradation.
Key Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation Assessment
-
Cell Seeding & Treatment: Plate cells (e.g., in a 6-well plate) to reach 70-80% confluency. Allow them to adhere overnight. Treat cells with a dose-response of each PROTAC linker variant for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for the target protein overnight at 4°C. Wash, then incubate with an HRP-conjugated secondary antibody.
-
Detection & Analysis: Visualize bands using an ECL substrate. Re-probe the membrane for a loading control (e.g., GAPDH, β-actin). Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.
Protocol 2: Ternary Complex Formation Assay by Surface Plasmon Resonance (SPR)
This protocol outlines one common orientation for an SPR assay.
-
Immobilization: Immobilize biotinylated VHL-ElonginB-ElonginC (VCB) complex on a streptavidin-coated sensor chip.
-
Binary Binding (Optional): To determine the binary affinity of the PROTAC for VHL, inject a series of PROTAC concentrations over the immobilized VCB surface and fit the data to a binding model.
-
Ternary Complex Formation: Inject a constant, saturating concentration of the target protein (POI) mixed with a serial dilution of the PROTAC over the VCB-coated surface.
-
Data Analysis: The resulting sensorgrams will show an increase in response units corresponding to the formation of the VCB-PROTAC-POI ternary complex. Fit this data to determine the apparent binding affinity (KD) of the ternary complex. A parallel injection of the POI alone should be used as a negative control. This experiment can reveal positive or negative cooperativity in complex formation.
Protocol 3: Ubiquitination Assay
-
Cell Treatment: Treat cells with the PROTAC at its optimal degradation concentration. Crucially, co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.
-
Lysis and Immunoprecipitation (IP): Lyse the cells in a buffer containing 1% Triton X-100. Perform an immunoprecipitation for the target protein using a specific antibody.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and run them on an SDS-PAGE gel.
-
Detection: Perform a Western blot using a primary antibody that recognizes ubiquitin (e.g., P4D1). An increase in the high-molecular-weight smear or distinct bands in the PROTAC + MG132 treated sample compared to controls indicates target ubiquitination.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
improving (S,R,S)-Ahpc-C3-NH2 solubility in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively dissolving (S,R,S)-Ahpc-C3-NH2 in DMSO.
Troubleshooting Guide
Researchers may occasionally encounter challenges in dissolving this compound. This guide provides a systematic approach to troubleshoot and resolve these issues.
Initial Signs of Solubility Issues:
-
Visible particulates in the solution after vortexing.
-
Cloudy or hazy appearance of the solution.
-
Formation of a gel or precipitate over time.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The hydrochloride salt of this compound has a reported solubility of 100 mg/mL (181.12 mM) in DMSO.[1][2] However, achieving this concentration may require specific handling conditions.
Q2: Why is my this compound not dissolving completely in DMSO even at lower concentrations?
A2: Several factors can affect solubility:
-
DMSO Quality: Dimethyl sulfoxide is hygroscopic, meaning it readily absorbs moisture from the air. Water absorbed into the DMSO can significantly decrease the solubility of hydrophobic compounds. It is crucial to use fresh, anhydrous (newly opened) DMSO for the best results.[1][3][4]
-
Peptide Properties: this compound is a hydrophobic peptide. Such peptides can be challenging to dissolve in any solvent, including DMSO.
-
Insufficient Energy Input: Simple vortexing may not be enough to break down peptide aggregates. Additional energy, such as through sonication, is often necessary.
Q3: What steps can I take to improve the solubility of this compound in DMSO?
A3: If you are facing solubility challenges, consider the following methods:
-
Sonication: Use a bath sonicator to provide mechanical energy that helps to break apart peptide aggregates and facilitate dissolution.
-
Gentle Heating: Warming the solution to 30-40°C can increase the kinetic energy of the solvent and solute molecules, which may improve solubility. However, avoid excessive heat to prevent peptide degradation.
-
Use of Co-solvents: For highly hydrophobic peptides, adding a small amount of a stronger organic solvent can be beneficial. Consider adding N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or dimethylacetamide (DMA) in small, incremental amounts. Always confirm the compatibility of any co-solvent with your downstream experimental assays.
Q4: Can I use water or buffer to dissolve this compound?
A4: While some similar, less complex VHL ligands have shown solubility in water, this compound is a hydrophobic molecule and is expected to have poor solubility in aqueous solutions. For biological experiments, a common procedure is to first dissolve the peptide in 100% DMSO to create a high-concentration stock solution. This stock can then be serially diluted into an aqueous buffer or cell culture medium to the final working concentration. It is important to ensure the final concentration of DMSO in the assay is low enough to not cause cellular toxicity, typically below 0.5%.
Q5: How should I prepare my stock solution of this compound in DMSO?
A5: To prepare a stock solution, first allow the vial of this compound to equilibrate to room temperature before opening to minimize moisture condensation. Use a fresh, anhydrous supply of DMSO. Add the DMSO to the vial to your desired concentration, vortex, and then sonicate until the solution is clear. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
| Compound | Solvent | Reported Solubility | Molar Concentration | Notes |
| This compound hydrochloride | DMSO | 100 mg/mL | 181.12 mM | Requires sonication; use of fresh, anhydrous DMSO is critical. |
| (S,R,S)-AHPC-C1-NH2 hydrochloride | DMSO | 125 mg/mL | 238.51 mM | Requires sonication; use of fresh, anhydrous DMSO is critical. |
| (S,R,S)-AHPC monohydrochloride | DMSO | 125 mg/mL | 267.65 mM | Requires sonication; use of fresh, anhydrous DMSO is critical. |
| (S,R,S)-AHPC monohydrochloride | Water | 100 mg/mL | 214.12 mM | Requires sonication. |
Experimental Protocols
Protocol 1: Standard Dissolution of this compound in DMSO
-
Preparation: Allow the vial containing the lyophilized this compound powder to warm to room temperature.
-
Solvent Addition: Using a calibrated pipette, add a precise volume of fresh, anhydrous DMSO to the vial to achieve the target concentration.
-
Initial Mixing: Vortex the vial for 30-60 seconds to facilitate initial dissolution.
-
Sonication: Place the vial in a bath sonicator and sonicate for 5-10 minutes. Check for clarity. If particulates remain, continue to sonicate in 5-minute intervals.
-
Visual Inspection: A properly dissolved solution will be clear and free of any visible particles.
-
Storage: If not for immediate use, aliquot the stock solution into low-retention tubes and store at -20°C or -80°C.
References
Technical Support Center: Overcoming the Hook Effect in PROTAC Dose-Response Curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the hook effect observed in Proteolysis Targeting Chimera (PROTAC) dose-response experiments. Our goal is to provide practical guidance to ensure accurate data interpretation and successful PROTAC development.
Frequently Asked Questions (FAQs)
Q1: What is the PROTAC "hook effect"?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" dose-response curve, contrasting with the typical sigmoidal curve where increasing concentration leads to a plateau of maximal effect.[1][2]
Q2: What is the underlying mechanism of the hook effect?
A2: The hook effect is caused by the formation of unproductive binary complexes at excessive PROTAC concentrations.[1] A PROTAC's efficacy relies on forming a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase. However, at high concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.
Q3: What are the consequences of the hook effect for my experiments?
Q4: At what concentration does the hook effect typically become apparent?
A4: The concentration at which the hook effect appears varies significantly depending on the specific PROTAC, target protein, E3 ligase, and cell line used. However, it is often observed at micromolar (µM) concentrations, typically starting around 1 µM and becoming more pronounced at higher concentrations. It is crucial to perform a wide dose-response experiment, spanning several orders of magnitude (e.g., picomolar to high micromolar), to identify the optimal concentration window and detect the onset of the hook effect.
Q5: How can I minimize or avoid the hook effect in my experiments?
A5: Minimizing the hook effect primarily involves optimizing the PROTAC concentration and enhancing the stability of the ternary complex. Key strategies include:
-
Titration of PROTAC Concentration: Perform a broad dose-response curve to identify the optimal concentration range for maximal degradation (Dmax) and to determine the concentration at which the hook effect begins.
-
PROTAC Design Optimization: Rational design of the PROTAC, including the linker and binding moieties, can promote favorable protein-protein interactions within the ternary complex, enhancing its stability and cooperativity. This can help overcome the formation of non-productive binary complexes.
Troubleshooting Guides
Problem 1: My dose-response curve shows a bell shape, with degradation decreasing at high concentrations.
-
Likely Cause: You are observing the "hook effect."
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, particularly at higher concentrations where the effect is observed.
-
Determine Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax) and use concentrations at or below this for future experiments.
-
Assess Ternary Complex Formation: Use biophysical or cellular assays (e.g., NanoBRET, Co-Immunoprecipitation) to directly measure the formation of the ternary complex at different PROTAC concentrations. This can help correlate the loss of degradation with a decrease in ternary complex formation.
-
Evaluate Cell Permeability: If the hook effect is observed at unexpectedly low concentrations, consider assessing the cell permeability of your PROTAC using an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA). Poor permeability might lead to an accumulation of the compound outside the cell, affecting the intracellular concentration.
-
Problem 2: I don't see any degradation at any of the tested concentrations.
-
Likely Cause: This could be due to several factors, including an inactive PROTAC, issues with the experimental setup, or the hook effect masking degradation at the tested concentrations.
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: It's possible your initial concentration range was too high and entirely within the hook effect region, or too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).
-
Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate assays (see Experimental Protocols section).
-
Check Cell Line and E3 Ligase Expression: Ensure that the cell line you are using expresses both the target protein and the recruited E3 ligase at sufficient levels.
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal, PROTAC concentration to determine the ideal incubation time.
-
Data Presentation
Table 1: Example Dose-Response Data Exhibiting the Hook Effect
| PROTAC Concentration | % Target Protein Remaining (Normalized to Vehicle) |
| 0 nM (Vehicle) | 100% |
| 1 nM | 85% |
| 10 nM | 40% |
| 100 nM | 15% (Dmax) |
| 1 µM | 35% |
| 10 µM | 70% |
| 100 µM | 95% |
This table illustrates a typical hook effect, with maximal degradation observed at 100 nM and a reduction in efficacy at higher concentrations.
Experimental Protocols
1. Western Blot for Target Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. It is recommended to test a wide concentration range (e.g., 1 pM to 10 µM) to identify the optimal concentration and observe any potential hook effect. Include a vehicle-only control (e.g., DMSO). Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold lysis buffer and scraping the cells. Incubate the lysate on ice for 30 minutes, vortexing occasionally. Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then probe with a primary antibody against the target protein. Also, probe with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis: Quantify the band intensities for the target protein and the loading control for each concentration. Normalize the target protein band intensity to the corresponding loading control band intensity. Express the normalized target protein levels as a percentage of the vehicle-treated control. Plot the percentage of remaining protein against the log of the PROTAC concentration to determine the DC50 and Dmax.
2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is for detecting the formation of the ternary complex (Target-PROTAC-E3 Ligase).
-
Cell Treatment: Treat cells with the desired concentrations of PROTAC or vehicle for a specified time. To prevent degradation of the target protein and capture the ternary complex, it is advisable to co-treat with a proteasome inhibitor (e.g., MG132).
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the target protein (or an epitope tag) to form an antibody-antigen complex.
-
Add protein A/G beads to the lysate to capture the antibody-antigen complex.
-
-
Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the captured proteins from the beads.
-
Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase. An increased signal for the E3 ligase in the PROTAC-treated samples compared to the vehicle control indicates the formation of the ternary complex.
Visualizations
Caption: PROTAC mechanism and the hook effect.
Caption: Troubleshooting workflow for the hook effect.
References
PROTACs Technical Support Center: Enhancing Cell Permeability
Welcome to the PROTACs Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for enhancing the cell permeability of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why is cell permeability a critical challenge for PROTACs?
PROTACs are large molecules, often with molecular weights exceeding 800 Da, and possess a significant polar surface area. These characteristics place them in the "beyond Rule of Five" (bRo5) chemical space, which can hinder their ability to passively diffuse across the cell membrane and reach their intracellular targets.[1][2] Poor cell permeability is a common reason for a disconnect between high biochemical potency and low cellular activity.[2]
Q2: What are the key physicochemical properties influencing PROTAC cell permeability?
Several physicochemical properties are crucial for PROTAC cell permeability. Due to their size, traditional metrics like Lipinski's Rule of Five are often not directly applicable.[2] Key factors include:
-
Molecular Weight (MW): Higher MW can negatively impact passive diffusion across the cell membrane.[2]
-
Polar Surface Area (PSA): A large PSA is common in PROTACs and can limit membrane permeability.
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): High numbers of HBDs and HBAs can reduce permeability. For instance, replacing amide bonds with esters can lower the HBD count and improve permeability.
-
Lipophilicity (LogP): An optimal lipophilicity range is essential. While some lipophilicity is necessary to enter the lipid bilayer, excessively high LogP can lead to poor aqueous solubility or retention within the membrane, both of which decrease permeability.
-
Conformational Flexibility & Intramolecular Hydrogen Bonding (IMHB): The ability of a PROTAC to adopt a more compact, less polar conformation, often stabilized by intramolecular hydrogen bonds, can shield its polar surface area and enhance cell permeability. This is sometimes referred to as the "chameleon effect".
Troubleshooting Guide
Issue: My PROTAC shows high binding affinity in biochemical assays but low activity in cellular degradation assays.
This is a common challenge and often points towards poor cell permeability. Here’s a step-by-step guide to troubleshoot this issue:
Step 1: Quantify Cell Permeability
It's crucial to experimentally measure the permeability of your PROTAC. Two standard assays are widely used:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that models passive transcellular permeability. It's a cost-effective method for initial screening.
-
Caco-2 Permeability Assay: A cell-based assay that provides a more comprehensive assessment by considering passive diffusion, active transport, and efflux mechanisms.
Step 2: Analyze Physicochemical Properties
Evaluate the key physicochemical properties of your PROTAC. Compare them with the properties of clinically studied PROTACs to identify potential liabilities.
Table 1: Physicochemical Properties of Selected Clinical PROTACs
| PROTAC | E3 Ligase | Molecular Weight (Da) | logD (pH 7.4) | tPSA (Ų) | HBD | HBA |
| ARV-110 | CRBN | 811.4 | 3.3 | 182.9 | 4 | 11 |
| ARV-471 | CRBN | 711.9 | 4.8 | 96.4 | 2 | 9 |
| DT-2216 | VHL | 958.1 | N/A | 238.2 | 5 | 20 |
Data compiled from multiple sources.
Step 3: Rational Design and Structural Modification
Based on the permeability data and property analysis, consider the following strategies to improve cell uptake:
-
Linker Optimization: The linker is a key determinant of a PROTAC's properties.
-
Composition: Replacing flexible polyethylene glycol (PEG) linkers with more rigid alkyl or cyclic structures (e.g., piperazine, piperidine) can improve permeability.
-
Length: Shorter, more lipophilic linkers can enhance permeability.
-
Attachment Points: Altering the points at which the linker connects to the warhead and E3 ligase ligand can influence the overall 3D conformation and permeability.
-
-
Introduce Intramolecular Hydrogen Bonds (IMHBs): Designing the PROTAC to form IMHBs can lead to a more compact, "folded" conformation that masks polar groups, thereby increasing permeability.
-
Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the hydrogen bond donor count and improve permeability.
-
Prodrug Approach: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can enhance cell entry.
Step 4: Consider Advanced Delivery Strategies
If structural modifications are insufficient, advanced delivery systems can be employed:
-
Nanoparticle-based delivery: Encapsulating PROTACs in nanoparticles can improve their solubility and facilitate cellular uptake.
-
Antibody-PROTAC Conjugates (Ab-PROTACs): Conjugating a PROTAC to a tumor-specific antibody can enable targeted delivery to cancer cells.
-
Folate-caged PROTACs: Attaching a folate group allows for targeted delivery to cells overexpressing the folate receptor.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
Principle: This assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).
Materials:
-
96-well donor and acceptor plates
-
Artificial membrane solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds
-
LC-MS/MS for analysis
Procedure:
-
Prepare Acceptor Plate: Add PBS to each well of the acceptor plate.
-
Coat Donor Plate: Pipette the artificial membrane solution onto the filter of each well in the donor plate and allow it to impregnate the filter.
-
Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in a suitable solvent (e.g., DMSO) and then dilute into PBS to the final desired concentration.
-
Start Assay: Add the donor solution to each well of the coated donor plate and place it on top of the acceptor plate.
-
Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 5 hours).
-
Analyze Samples: Quantify the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
Caco-2 Permeability Assay Protocol
Principle: This assay uses a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form tight junctions and mimic the intestinal epithelium. It assesses both passive and active transport across the cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® permeable supports (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test PROTAC and control compounds
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Prepare for Transport Study: Wash the cell monolayers with pre-warmed transport buffer.
-
Initiate Transport:
-
Apical to Basolateral (A to B): Add the PROTAC-containing transport buffer to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.
-
Basolateral to Apical (B to A): Add the PROTAC-containing transport buffer to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.
-
-
Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection: Collect samples from both the donor and receiver compartments.
-
Analyze Samples: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.
-
Calculate Permeability and Efflux Ratio: Calculate the Papp for both A to B and B to A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) indicates if the PROTAC is a substrate for efflux transporters. An efflux ratio >2 suggests active efflux.
Troubleshooting Caco-2 Assays for PROTACs:
Low recovery in Caco-2 assays is a common issue for PROTACs due to their lipophilicity and potential for non-specific binding.
-
Add Bovine Serum Albumin (BSA): Including 0.25% to 1% BSA in the basolateral compartment can improve the recovery of lipophilic PROTACs by reducing non-specific binding to the plate.
-
Optimize Incubation Time: Shorter incubation times may be necessary for PROTACs that are unstable or cytotoxic.
-
Solubility Check: Ensure the PROTAC is fully dissolved in the transport buffer at the tested concentration.
Data Presentation
Table 2: Impact of Linker Modification on PROTAC Permeability (Hypothetical Data)
| PROTAC ID | Linker Type | Linker Length (atoms) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio |
| PROTAC-A | PEG | 12 | 0.5 | 1.2 |
| PROTAC-B | Alkyl | 12 | 1.5 | 1.1 |
| PROTAC-C | Piperazine-containing | 10 | 2.8 | 0.9 |
This table illustrates how modifying the linker from a flexible PEG linker to a more rigid alkyl or piperazine-containing linker can improve the apparent permeability (Papp) and result in a lower efflux ratio, indicating less susceptibility to efflux pumps.
Visualizations
Caption: Troubleshooting workflow for low PROTAC cell permeability.
Caption: Decision logic for using permeability assays in PROTAC development.
References
preventing off-target effects of VHL-based PROTACs
Welcome to the technical support center for VHL-based Proteolysis Targeting Chimeras (PROTACs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting off-target effects and other common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with VHL-based PROTACs?
A1: Off-target effects in PROTACs primarily refer to the unintended degradation of proteins other than the desired Protein of Interest (POI).[1] This can occur through several mechanisms:
-
Promiscuous Warhead: The ligand ("warhead") designed to bind the POI may also have an affinity for other proteins with similar binding domains, leading to their degradation.[2]
-
Ternary Complex-Driven Off-Targets: A PROTAC can induce the formation of a ternary complex (VHL-PROTAC-Off-Target) with a protein that the warhead does not strongly bind to in a binary fashion. The stability of this induced complex can be sufficient to trigger ubiquitination and degradation.
-
E3 Ligase-Related Effects: In some cases, CRBN-based PROTACs have been shown to degrade neosubstrates of the E3 ligase itself; while less common with VHL, it remains a theoretical possibility.[3] Overexpression or altered activity of VHL in certain cell lines could also influence outcomes.
Q2: My VHL-based PROTAC shows no degradation of my target protein. What should I check first?
A2: A lack of degradation is a common issue. A systematic check of key parameters is the best approach.[4]
-
Compound Integrity and Solubility: Confirm the chemical integrity of your PROTAC and ensure it is fully solubilized in a suitable solvent (e.g., DMSO) before dilution into cell culture media. Poor solubility is a frequent cause of inactivity.[4]
-
Cell Permeability: PROTACs are large molecules and may have poor membrane permeability. Consider performing a cellular uptake assay to ensure the compound is reaching its intracellular target.
-
Target and VHL Expression: Verify that your chosen cell line expresses sufficient levels of both your target protein and the VHL E3 ligase. This can be easily checked by Western Blot.
-
Target Engagement: Confirm that the PROTAC is binding to the POI and VHL within the cell. Cellular Thermal Shift Assays (CETSA) or NanoBRET are effective methods for this.
-
Proteasome Function: Ensure the proteasome is active. As a control, co-treatment with a proteasome inhibitor (e.g., MG132) should prevent the degradation of known proteasome substrates.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Weak or partial degradation of the target protein.
-
Possible Cause 1: Suboptimal PROTAC Concentration (The "Hook Effect").
-
Explanation: The "hook effect" is a phenomenon where degradation efficiency decreases at high PROTAC concentrations. This occurs because excess PROTAC molecules form non-productive binary complexes (PROTAC-POI or PROTAC-VHL) instead of the productive ternary complex (POI-PROTAC-VHL) required for degradation.
-
Solution: Perform a detailed dose-response curve across a wide range of concentrations (e.g., pM to µM) to identify the optimal concentration for maximal degradation (Dmax) and to visualize the characteristic bell-shaped curve of the hook effect.
-
-
Possible Cause 2: Inefficient Ternary Complex Formation.
-
Explanation: The stability of the ternary complex is critical for efficient ubiquitination. Even if the PROTAC binds to both the POI and VHL individually, the resulting ternary complex may be unstable.
-
Solution: Assess ternary complex formation directly using biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or FRET-based assays. Enhancing the "cooperativity" of the complex, where the binding of one protein increases affinity for the other, can improve degradation and mitigate the hook effect.
-
-
Possible Cause 3: Rapid Protein Synthesis.
-
Explanation: The cell may be synthesizing the target protein at a rate that counteracts the degradation being induced.
-
Solution: Perform a time-course experiment to find the point of maximal degradation. Additionally, you can use a protein synthesis inhibitor like cycloheximide (CHX) to uncouple degradation from synthesis and measure the protein's half-life in the presence of your PROTAC.
-
Issue 2: Degradation is observed in some cell lines but not others.
-
Possible Cause 1: Differential Expression of VHL or Target Protein.
-
Explanation: The abundance of the E3 ligase or the target protein can vary significantly between cell lines, directly impacting PROTAC efficacy.
-
Solution: Quantify the protein levels of both VHL and your POI in the different cell lines using Western Blot or targeted mass spectrometry to correlate expression with activity.
-
-
Possible Cause 2: Presence of Competing Endogenous Substrates.
-
Explanation: In certain cellular contexts, VHL may be occupied with its natural substrates (like HIF-1α), reducing its availability to engage with the PROTAC.
-
Solution: This is more complex to address. Analyzing the VHL interactome in the specific cell lines via immunoprecipitation followed by mass spectrometry (IP-MS) could provide insights.
-
Issue 3: High variability between experiments.
-
Possible Cause 1: Inconsistent Cell Culture Conditions.
-
Explanation: Factors like cell density, passage number, and overall cell health can influence the ubiquitin-proteasome system and protein expression levels.
-
Solution: Standardize all cell culture protocols. Use cells within a consistent and defined passage number range and maintain a consistent seeding density for all experiments.
-
-
Possible Cause 2: Inconsistent PROTAC Preparation.
-
Explanation: Incomplete solubilization of the PROTAC stock or instability in the media can lead to variable effective concentrations.
-
Solution: Ensure the PROTAC is fully dissolved in DMSO before preparing dilutions for each experiment. Assess the stability of the compound in your specific cell culture medium over the duration of the experiment if variability persists.
-
Strategies to Improve Selectivity and Prevent Off-Target Effects
Proactively designing selectivity into your VHL-based PROTAC is the most effective strategy for minimizing off-target effects.
| Strategy | Description | Key Considerations |
| Optimize the POI Warhead | Use a highly selective ligand for your protein of interest. A promiscuous warhead will naturally lead to more off-targets. | The addition of the linker and E3 ligase handle can alter the binding profile of the original warhead. |
| Modify the Linker | The length, composition, and attachment points of the linker are critical. They dictate the orientation of the POI and VHL in the ternary complex, influencing which off-targets might be presented for ubiquitination. | Rigid linkers can improve pharmacokinetic properties but must still allow for a productive ternary complex conformation. Systematic variation of linker chemistry is often required. |
| Change the E3 Ligase | While this guide focuses on VHL, sometimes switching to a different E3 ligase (e.g., CRBN) can improve a selectivity profile, as different ligases have distinct endogenous substrates and cellular expression patterns. | VHL is often preferred for solid tumors due to a lower degree of reported off-target effects compared to CRBN in some contexts. |
| Tissue-Specific Delivery | Develop PROTACs that are activated or delivered to specific tissues or cell types. | This can be achieved through strategies like antibody-PROTAC conjugates (Ab-PROTACs) or hypoxia-activated PROTACs. |
Key Experimental Protocols
Protocol 1: Global Proteomics for Unbiased Off-Target Identification
This method provides a global, unbiased view of all protein level changes induced by your PROTAC. Tandem Mass Tag (TMT)-based proteomics is a common approach.
Methodology:
-
Cell Culture and Treatment: Treat your chosen cell line with the PROTAC at its optimal concentration. Include critical controls: a vehicle-only control (e.g., DMSO) and a negative control PROTAC (e.g., one with a mutated VHL binder that cannot form a ternary complex).
-
Cell Lysis and Protein Digestion: Lyse the cells and harvest the protein. Quantify the protein concentration, then digest the proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling (TMT): Label the peptide samples from each condition with a different TMT reagent. These tags allow for the samples to be multiplexed and analyzed in a single mass spectrometry run.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify thousands of proteins across all samples. Proteins that show a significant, dose-dependent decrease in abundance only in the active PROTAC-treated samples are considered potential off-targets.
Protocol 2: Ternary Complex Formation Assay (AlphaLISA)
The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based method to measure the formation of the POI-PROTAC-VHL complex.
Methodology:
-
Reagent Preparation: Use a tagged recombinant POI (e.g., GST-tagged) and a tagged recombinant VHL complex (e.g., FLAG-tagged). Prepare serial dilutions of the PROTAC.
-
Assay Plate Setup: In a microplate, add fixed concentrations of the POI and VHL complex along with the diluted PROTAC. Incubate to allow complex formation.
-
Bead Addition: Add AlphaLISA Acceptor beads conjugated with an antibody against one tag (e.g., anti-GST) and Donor beads conjugated with an antibody against the other tag (e.g., anti-FLAG).
-
Incubation: Incubate in the dark. If a ternary complex has formed, the Donor and Acceptor beads are brought into close proximity.
-
Signal Detection: Excite the Donor beads at 680 nm. The resulting singlet oxygen will activate the Acceptor beads, which emit light at 615 nm. An increased signal indicates ternary complex formation. Titrating the PROTAC will often produce a bell-shaped curve, mirroring the hook effect.
Visualizations
References
- 1. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. lessons-in-protac-design-from-selective-degradation-with-a-promiscuous-warhead - Ask this paper | Bohrium [bohrium.com]
- 3. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
stability of (S,R,S)-Ahpc-C3-NH2 in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (S,R,S)-Ahpc-C3-NH2 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its function?
This compound is a synthesized E3 ligase ligand-linker conjugate. It incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a three-carbon linker with a terminal amine group.[1][2][3][4] This molecule is a building block used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[5]
Q2: Why is the stability of this compound in cell culture media a concern?
The stability of any small molecule, including PROTAC components and final constructs, in cell culture media is crucial for the reliability and reproducibility of experimental results. Instability can lead to a lower effective concentration of the compound over the course of an experiment, potentially resulting in a diminished or absent biological effect. Factors within the cell culture environment, such as pH, enzymatic activity from serum, and reactions with media components, can contribute to the degradation of the compound.
Q3: What are the common causes of compound degradation in cell culture media?
Several factors can lead to the degradation of small molecules like this compound in cell culture media:
-
Hydrolysis: The aqueous environment of the cell culture media can lead to the hydrolysis of labile chemical bonds within the molecule.
-
Enzymatic Degradation: If the media is supplemented with serum (e.g., Fetal Bovine Serum - FBS), proteases and other enzymes present in the serum can degrade the compound.
-
Reaction with Media Components: Cell culture media are complex mixtures of amino acids, vitamins, salts, and other nutrients. Some of these components can be reactive and may lead to the degradation of the test compound.
-
pH Instability: The pH of the cell culture medium is typically maintained around 7.4. However, cellular metabolism can cause local or bulk changes in pH, which may affect the stability of a pH-sensitive compound.
-
Light Sensitivity: Some compounds are light-sensitive and can degrade upon exposure to light. It is good practice to handle such compounds in low-light conditions and store them in amber vials.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound and related PROTACs, with a focus on stability-related problems.
| Observed Problem | Potential Cause | Suggested Solution |
| Lack of expected biological activity (e.g., no target protein degradation). | Compound Instability: The this compound-containing PROTAC may be degrading in the cell culture medium over the experimental timeframe. | Perform a stability study of the compound in the specific cell culture medium used for the experiment (see Experimental Protocol below). |
| Poor Cell Permeability: The PROTAC molecule may be too large or polar to efficiently cross the cell membrane. | Modify the linker to improve physicochemical properties. Consider prodrug strategies to mask polar groups. | |
| Inefficient Ternary Complex Formation: The PROTAC may bind to the target protein and the E3 ligase individually but fails to form a stable and productive ternary complex. | Optimize the linker length and composition. Use biophysical assays to assess ternary complex formation and stability. | |
| High variability between experimental replicates. | Inconsistent Compound Concentration: This could be due to degradation during storage or handling, or incomplete solubilization. | Ensure proper storage of the compound as recommended by the supplier. Validate the solubilization of the compound in the chosen solvent. Prepare fresh dilutions for each experiment. |
| Binding to Plasticware: Lipophilic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in the media. | Use low-binding plates and tubes for your experiments. | |
| Off-target effects are observed. | Degradation Products: The degradation products of the PROTAC could have their own biological activities. | Characterize the degradation products using techniques like LC-MS/MS and assess their activity in relevant assays. |
| Lack of Selectivity: The PROTAC may be degrading proteins other than the intended target. | Optimize the target-binding component of the PROTAC for higher selectivity. Modify the linker, as it can influence the conformation of the ternary complex and, consequently, which proteins are targeted for ubiquitination. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general method to determine the stability of this compound or a PROTAC derived from it in a specific cell culture medium.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum supplementation
-
DMSO (or other appropriate solvent)
-
Sterile, low-binding microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
-
Analytical instrumentation (e.g., LC-MS/MS or HPLC)
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare Working Solutions: Spike the pre-warmed (37°C) cell culture medium (with and without serum) with the stock solution to achieve the final desired concentration (e.g., 1 µM). Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects.
-
Incubation: Aliquot the working solutions into sterile, low-binding tubes or a multi-well plate.
-
Time Points: Incubate the samples at 37°C in a 5% CO2 incubator. Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours). The 0-hour time point should be collected immediately after preparation.
-
Sample Processing: Immediately after collection, stop any potential degradation by adding a quenching solution (e.g., 3 volumes of ice-cold acetonitrile) to precipitate proteins. Vortex and centrifuge the samples at a high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to new tubes or a plate for analysis by LC-MS/MS or HPLC to quantify the remaining concentration of the parent compound.
-
Data Interpretation: Plot the percentage of the compound remaining at each time point relative to the 0-hour sample. This will provide the stability profile of the compound over time.
Visualizations
Caption: A logical workflow for troubleshooting the lack of PROTAC activity.
Caption: A streamlined workflow for assessing compound stability in cell culture media.
References
VHL E3 Ligase Ternary Complex Formation: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with ternary complex formation involving the von Hippel-Lindau (VHL) E3 ligase.
I. FAQs and Troubleshooting Guide
This section addresses common challenges in a question-and-answer format to aid in resolving experimental hurdles.
General Issues
Q1: What are the initial checks if I don't observe ternary complex formation?
A1: If you are not observing ternary complex formation, begin by verifying the integrity and activity of your individual components:
-
Protein Quality: Ensure your target protein and VHL E3 ligase complex (typically VCB: VHL, Elongin C, and Elongin B) are correctly folded, pure, and active.[1][2] Use techniques like Dynamic Light Scattering (DLS) to check for aggregation.
-
PROTAC Integrity: Confirm the chemical structure and purity of your Proteolysis Targeting Chimera (PROTAC) molecule via methods such as NMR and mass spectrometry.[2]
-
Buffer Conditions: Ensure all components are in a matched buffer to minimize artifacts from buffer mismatch, especially for sensitive assays like Isothermal Titration Calorimetry (ITC).[2]
Biophysical Assays
Q2: My Isothermal Titration Calorimetry (ITC) data shows no binding or very weak binding. What could be the issue?
A2: Several factors can lead to poor ITC results:
-
Protein Inactivity: One or both of your proteins may be inactive or misfolded.
-
Incorrect Concentrations: Accurately determine the concentrations of your proteins and PROTAC.
-
Buffer Mismatch: A significant mismatch between the buffer in the syringe and the cell can obscure the binding signal. Dialyze all components into the same buffer.[2]
-
Low Cooperativity: The ternary complex may have weak or no positive cooperativity, meaning the binding of the PROTAC to one protein does not significantly enhance its affinity for the other.
Q3: I am observing a "hook effect" in my cellular or biochemical assays. How can I mitigate this?
A3: The "hook effect" occurs at high PROTAC concentrations where the formation of binary complexes (PROTAC-target or PROTAC-VHL) is favored over the productive ternary complex (target-PROTAC-VHL), leading to a decrease in degradation efficiency.
-
Titrate Your PROTAC: Perform a dose-response experiment over a wide range of concentrations to identify the optimal concentration for ternary complex formation and subsequent degradation.
-
Adjust Protein Concentrations: Optimizing the concentrations of the target protein and E3 ligase can sometimes shift the hook effect to higher PROTAC concentrations.
Q4: My Surface Plasmon Resonance (SPR) sensorgrams for ternary complex formation are difficult to interpret. What are some common issues?
A4: Interpreting SPR data for a three-component system can be complex. Here are some common issues and their potential causes:
-
Complex Sensorgrams: If the sensorgrams do not fit a simple 1:1 binding model, it could indicate multi-step binding events, conformational changes upon binding, or issues with protein stability on the chip surface.
-
Non-Specific Binding: Ensure you have a proper reference surface to subtract non-specific binding.
-
Mass Transport Limitation: If you are using high-density surfaces or fast-binding analytes, mass transport limitation can distort the kinetics. Try using a lower density surface or increasing the flow rate.
Cellular Assays
Q5: I see ternary complex formation in biophysical assays, but no degradation in cells. What are the potential reasons?
A5: A disconnect between in vitro and cellular activity is a common challenge.
-
Cell Permeability: Your PROTAC may have poor cell permeability. Consider performing cell permeability assays.
-
Intracellular Availability: The PROTAC may be subject to efflux pumps or rapid metabolism.
-
Subcellular Localization: The target protein and the VHL E3 ligase may not be in the same subcellular compartment.
-
Lysine Accessibility: For degradation to occur, the PROTAC must orient the VHL E3 ligase in such a way that it can ubiquitinate accessible lysine residues on the target protein.
II. Quantitative Data Summary
The following tables summarize key binding affinity and cooperativity data for well-characterized VHL-based PROTACs.
Table 1: Binary and Ternary Complex Binding Affinities for MZ1
| Interaction | Technique | KD (nM) | Reference |
| MZ1 to Brd4BD2 | SPR | 1 | |
| MZ1 to Brd4BD2 | ITC | 4 | |
| MZ1 to VHL | SPR | 29 | |
| MZ1 to VHL | ITC | 66 | |
| VHL:MZ1:Brd4BD2 (Ternary) | SPR | - | |
| VHL:MZ1:Brd4BD2 (Ternary) | ITC | - |
Table 2: Cooperativity in Ternary Complex Formation
| System | Technique | Cooperativity (α) | Reference |
| VHL:MZ1:Brd4BD2 | SPR | 26 | |
| VHL:MZ1:Brd4BD2 | ITC | 15 |
Cooperativity (α) is calculated as the ratio of the binary KD to the ternary KD. An α > 1 indicates positive cooperativity.
III. Experimental Protocols
Protocol 1: Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
Objective: To determine the thermodynamic parameters of binary and ternary complex formation.
Materials:
-
Purified target protein
-
Purified E3 ligase complex (e.g., VCB complex for VHL)
-
PROTAC of interest
-
ITC instrument (e.g., MicroCal PEAQ-ITC)
-
Dialysis buffer (ensure all proteins and the PROTAC are in the same matched buffer to minimize heats of dilution)
Protocol:
Part 1: Determining Binary Binding Affinities
-
PROTAC to E3 Ligase (KD1):
-
Prepare the E3 ligase solution at a concentration of approximately 10-20 µM in the ITC cell.
-
Prepare the PROTAC solution in the injection syringe at a concentration 10-20 times higher than the E3 ligase.
-
Perform the titration and analyze the data to determine KD1.
-
-
PROTAC to Target Protein (KD2):
-
Prepare the target protein solution (10-20 µM) in the ITC cell.
-
Prepare the PROTAC solution in the injection syringe (10-20 fold excess).
-
Perform the titration and analyze the data to determine KD2.
-
Part 2: Determining Ternary Binding Affinity
-
PROTAC to E3 Ligase in the Presence of Target Protein (KD,ternary):
-
Prepare a solution of the E3 ligase (e.g., 10-20 µM) pre-saturated with the target protein in the ITC cell. The concentration of the target protein should be in excess to ensure all E3 ligase is in a binary complex with it.
-
Prepare the PROTAC solution in the injection syringe at a concentration 10-20 times higher than the E3 ligase.
-
Perform the titration of the PROTAC into the pre-formed E3 ligase-target protein complex.
-
Analyze the data to determine the apparent KD for ternary complex formation.
-
Part 3: Calculating Cooperativity
-
Calculate the cooperativity factor: α = KD,binary / KD,ternary.
Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis
Objective: To determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD) for binary and ternary interactions.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified, biotinylated E3 ligase (for immobilization)
-
Purified target protein
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilization:
-
Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip to a low response level (e.g., ~100 RU) to minimize mass transport effects.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface.
-
Fit the sensorgram data to a 1:1 binding model to determine ka, kd, and KD,binary.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Flow these solutions over the immobilized E3 ligase surface.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation (KD,ternary).
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor: α = KD,binary / KD,ternary.
-
Protocol 3: Cellular Western Blot for Protein Degradation
Objective: To quantify the extent of target protein degradation induced by a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies for the target protein and loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Add chemiluminescent substrate and capture the image.
-
Quantify band intensities and normalize the target protein signal to the loading control to determine the extent of degradation.
IV. Visualizations
Caption: Mechanism of action for a VHL-recruiting PROTAC.
Caption: Troubleshooting workflow for VHL ternary complex issues.
References
optimizing incubation time and concentration for PROTAC treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation time and concentration for PROTAC (Proteolysis Targeting Chimera) treatments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during PROTAC experiments.
| Problem | Possible Cause | Recommended Solution |
| No or weak degradation of the target protein. | 1. Suboptimal PROTAC concentration: The concentration may be too low to induce degradation or too high, leading to the "hook effect".[1] | 1. Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the optimal concentration (DC50).[1] |
| 2. Inappropriate treatment time: The incubation period may be too short for degradation to occur or too long, leading to protein re-synthesis.[1] | 2. Conduct a time-course experiment (e.g., 2 to 48 hours) to identify the optimal incubation period.[1] | |
| 3. Poor cell permeability of the PROTAC: PROTACs are often large molecules and may not efficiently cross the cell membrane.[2] | 3. Modify the PROTAC linker to improve physicochemical properties or consider using a cell line with higher expression of relevant transporters. | |
| 4. Low expression of the recruited E3 ligase: The chosen E3 ligase (e.g., CRBN or VHL) may not be sufficiently expressed in the cell line being used. | 4. Verify the expression level of the E3 ligase in your cell line via Western blot or qPCR. Consider switching to a PROTAC that recruits a different E3 ligase. | |
| 5. Inefficient ternary complex formation: A stable ternary complex between the target protein, PROTAC, and E3 ligase is crucial for degradation. | 5. Use biophysical assays like TR-FRET or SPR to assess ternary complex formation. Redesigning the linker may be necessary to improve complex stability. | |
| 6. Lack of ubiquitination: The ternary complex may form but not in a productive conformation for ubiquitination. | 6. Perform an in-cell or in vitro ubiquitination assay to confirm if the target protein is being ubiquitinated. | |
| The "Hook Effect" is observed (decreased degradation at high PROTAC concentrations). | Excessive PROTAC concentration: High concentrations favor the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) over the productive ternary complex. | 1. Perform a detailed dose-response curve with smaller concentration increments in the higher range to precisely identify the optimal concentration before the hook effect occurs. |
| 2. Use lower concentrations of the PROTAC to favor the formation of the ternary complex. | ||
| High cell toxicity. | 1. PROTAC concentration is too high. | 1. Lower the concentration of the PROTAC. Determine the IC50 for cell viability and use concentrations well below this value. |
| 2. Off-target effects of the PROTAC. | 2. Use a lower, more specific concentration and compare the effects with a negative control PROTAC. Conduct global proteomics to identify off-target effects. | |
| Inconsistent degradation results. | 1. Variability in cell culture conditions: Cell passage number, confluency, or health can impact the ubiquitin-proteasome system. | 1. Standardize cell culture conditions, including using cells within a defined passage number range and consistent seeding densities. |
| 2. Instability of the PROTAC compound: The PROTAC may be degrading in the cell culture medium over time. | 2. Assess the stability of your PROTAC in the media over the course of the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for a new PROTAC?
A1: A broad dose-response experiment is always recommended, starting from a low concentration (e.g., 0.1 nM) and extending to a high concentration (e.g., 10 µM) to identify the optimal range and observe any potential "hook effect".
Q2: How long should I incubate my cells with a PROTAC?
A2: The optimal incubation time can vary significantly depending on the specific PROTAC, target protein, and cell line. It is best to perform a time-course experiment, typically ranging from 2 to 48 hours, to determine the time point of maximal degradation (Tmax). Some PROTACs can show degradation in as little as a few hours.
Q3: What is the "hook effect" and how can I avoid it?
A3: The hook effect is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. To avoid this, it is crucial to perform a wide dose-response curve to identify the optimal concentration for degradation and to use concentrations that do not oversaturate the system.
Q4: What are essential controls for a PROTAC experiment?
A4: Appropriate controls are critical for interpreting your results. Key controls include:
-
Vehicle control (e.g., DMSO): To control for the effect of the solvent.
-
Negative control PROTAC: An inactive epimer or a molecule with a modification that prevents binding to either the target or the E3 ligase.
-
Proteasome inhibitor (e.g., MG132): Co-treatment with a proteasome inhibitor should rescue the degradation of the target protein, confirming that the observed protein loss is proteasome-dependent.
Q5: My PROTAC is not working. What are the first troubleshooting steps?
A5: If you do not observe degradation, first verify the basics:
-
Confirm target and E3 ligase expression: Ensure your cell line expresses both the target protein and the recruited E3 ligase at sufficient levels.
-
Check PROTAC integrity and solubility: Confirm that your PROTAC is stable and soluble in your experimental conditions.
-
Perform a wide dose-response and time-course experiment: You may be missing the optimal concentration or time window for degradation.
-
Assess cell permeability: Consider if the PROTAC can efficiently enter the cells.
Experimental Protocols
Protocol 1: Determination of Dose-Response Curve (DC50) by Western Blot
This protocol outlines the steps to determine the concentration-dependent degradation of a target protein.
-
Cell Seeding: Seed cells (e.g., MCF-7 for ERα degradation) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
PROTAC Treatment: The following day, treat the cells with a serial dilution of the PROTAC (e.g., 0.1, 1, 10, 100, 1000, 10000 nM) and a vehicle control (e.g., DMSO). Incubate for a predetermined optimal time (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the percentage of target protein degradation relative to the vehicle control against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximal degradation).
-
Protocol 2: Time-Course Experiment for Optimal Incubation Time
This protocol helps to identify the optimal treatment duration for maximal protein degradation.
-
Cell Seeding: Seed cells as described in Protocol 1.
-
PROTAC Treatment: Treat cells with a fixed, effective concentration of the PROTAC (determined from the dose-response curve, ideally the DC50 or a concentration that gives significant degradation without toxicity).
-
Time Points: Harvest cells at various time points after treatment (e.g., 2, 4, 8, 16, 24, and 48 hours).
-
Cell Lysis and Western Blot: Perform cell lysis, protein quantification, and Western blotting as described in Protocol 1 for each time point.
-
Data Analysis: Plot the percentage of target protein degradation against time to determine the optimal incubation period for achieving maximal degradation.
Visualizations
Caption: Mechanism of Action for a PROTAC.
References
Technical Support Center: Troubleshooting Western Blot for Protein Degradation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for inconsistent Western blot results in protein degradation studies.
Frequently Asked Questions (FAQs)
Our FAQs are designed to directly address the common challenges encountered during Western blot experiments for protein degradation, providing clear and actionable solutions.
Category 1: Weak or No Signal
Question: Why am I getting a very weak signal or no signal at all for my target protein?
Answer: Weak or no signal is a common issue that can stem from multiple stages of the Western blot workflow. Here are the most frequent causes and their solutions:
-
Low Target Protein Abundance: The target protein may be expressed at very low levels in your samples or may have been significantly degraded.[1][2]
-
Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane may be incomplete, especially for high molecular weight proteins.[1]
-
Solution: Optimize the transfer time and buffer composition. For large proteins (>100 kDa), consider reducing the methanol content in the transfer buffer to 5-10% and increasing the transfer time. For small proteins (<15 kDa), use a membrane with a smaller pore size (0.2 µm) to prevent them from passing through. You can verify transfer efficiency by staining the membrane with Ponceau S after transfer.
-
-
Suboptimal Antibody Concentrations: The concentrations of your primary or secondary antibodies may be too low.
-
Solution: Optimize antibody dilutions by performing a titration. Typical primary antibody dilutions range from 1:500 to 1:10,000. Always use freshly diluted antibodies, as reusing them can lead to reduced activity.
-
-
Inactive Reagents: The enzyme (e.g., HRP) on your secondary antibody may be inhibited, or the substrate may be expired.
-
Solution: Avoid using sodium azide in buffers when using HRP-conjugated antibodies, as it is a potent inhibitor. Ensure your chemiluminescent substrate is not expired and has been stored correctly.
-
-
Excessive Blocking: Over-blocking the membrane can mask the epitope your primary antibody is supposed to bind.
-
Solution: Reduce the blocking time or try a different blocking agent (e.g., switching from non-fat milk to BSA). Some antibodies perform better with BSA instead of milk, so consult the antibody's datasheet.
-
Category 2: Multiple Bands or Incorrect Molecular Weight
Question: My blot shows multiple bands, or the band is not at the expected molecular weight. What could be wrong?
Answer: The appearance of unexpected bands can be a result of biological factors or technical errors in your protocol.
-
Protein Degradation: This is a primary concern in protein degradation studies. Proteases in your sample can cleave the target protein, leading to multiple bands at lower molecular weights.
-
Solution: Always prepare samples on ice and add a broad-spectrum protease and phosphatase inhibitor cocktail to your lysis buffer. Use fresh lysates whenever possible, as prolonged storage can lead to degradation, even at -80°C.
-
-
Post-Translational Modifications (PTMs): Modifications such as phosphorylation, glycosylation, or ubiquitination can cause a protein to migrate differently than its predicted molecular weight, often resulting in multiple bands or a shift to a higher molecular weight.
-
Solution: Consult databases like UniProt to check for known PTMs or isoforms of your target protein. Treating your lysate with specific enzymes (e.g., phosphatases, glycosidases) can help confirm if PTMs are the cause of the band shift.
-
-
Antibody Non-Specificity: The primary antibody may be cross-reacting with other proteins in the lysate.
-
Solution: Validate your primary antibody using genetic strategies like siRNA/CRISPR knockdown or knockout cell lines. A significant reduction in signal in the knockdown/knockout sample confirms antibody specificity. Additionally, run a control lane with only the secondary antibody to ensure it is not the source of non-specific bands.
-
-
Protein Aggregation: Some proteins, particularly membrane proteins, can form aggregates if boiled excessively during sample preparation. This can lead to bands appearing at a much higher molecular weight.
-
Solution: Instead of boiling at 95-100°C, try heating samples at 70°C for 10-20 minutes to prevent aggregation while still achieving denaturation.
-
Category 3: High or Uneven Background
Question: My blot has a high, speckled, or uneven background, making it difficult to see my bands. How can I fix this?
Answer: High background noise can obscure your results and interfere with accurate quantification. The following steps can help you achieve a cleaner blot.
-
Insufficient Blocking: Inadequate blocking is a primary cause of high background.
-
Solution: Increase the blocking time (e.g., 1 hour at room temperature) or try a different blocking agent. Ensure the blocking buffer is fresh and filtered if you see speckles.
-
-
High Antibody Concentration: Using too much primary or secondary antibody can lead to non-specific binding and high background.
-
Solution: Titrate your antibodies to find the optimal concentration that provides a strong signal with low background.
-
-
Inadequate Washing: Insufficient washing will leave unbound antibodies on the membrane.
-
Solution: Increase the number and duration of your wash steps after primary and secondary antibody incubations. Use a detergent like Tween 20 (typically 0.1%) in your wash buffer to help remove non-specifically bound antibodies.
-
-
Membrane Contamination or Drying: Allowing the membrane to dry out at any stage can cause irreversible background signal. Contamination from handling or dirty equipment can also cause speckles or blotches.
-
Solution: Ensure the membrane is always submerged in buffer during incubations and washes. Use clean trays and handle the membrane carefully with forceps.
-
Category 4: Inconsistent Loading Control Signal
Question: The signal for my loading control (e.g., GAPDH, β-actin) is inconsistent across lanes. What does this mean?
Answer: An inconsistent loading control invalidates its use for normalization and suggests issues with sample quantification, loading, or the stability of the control protein itself.
-
Inaccurate Protein Quantification: Errors in the initial protein assay will lead to unequal loading.
-
Solution: Be meticulous with your protein quantification assay (e.g., BCA or Bradford). The BCA assay is often preferred as it is less susceptible to interference from detergents commonly found in lysis buffers.
-
-
Pipetting Errors: Inaccurate pipetting when loading samples onto the gel is a common source of variability.
-
Solution: Use calibrated pipettes and take care to load equal volumes into each well.
-
-
Loading Control Expression is Not Stable: The expression of "housekeeping" proteins can sometimes be affected by specific experimental treatments. For example, hypoxia can alter GAPDH expression.
-
Solution: Validate that your loading control's expression is not affected by your specific experimental conditions. You may need to test several different loading controls (e.g., β-actin, β-tubulin, GAPDH) to find one that remains stable. Staining the membrane with Ponceau S before blocking provides a visual check of total protein loading and transfer efficiency across all lanes.
-
Quantitative Data Summary Tables
Table 1: Recommended Protein Loading and Antibody Dilutions
| Parameter | Recommended Range | Common Starting Point | Notes |
| Protein Load (Whole Cell Lysate) | 10 - 100 µg | 20 µg | For low-abundance proteins, loading up to 100 µg may be necessary. |
| Primary Antibody Dilution | 1:250 - 1:10,000 | 1:1,000 | Must be optimized for each antibody and experiment. |
| Secondary Antibody Dilution | 1:1,000 - 1:20,000 | 1:5,000 | Higher dilutions can help reduce background signal. |
Table 2: Common Reagent Concentrations for Troubleshooting
| Reagent | Purpose | Typical Concentration | Troubleshooting Tip |
| Protease/Phosphatase Inhibitors | Prevent protein degradation | 1X (from 100X stock) | Always add fresh to lysis buffer immediately before use. |
| Tween 20 in Wash Buffer (TBST) | Reduce non-specific binding | 0.05% - 0.1% | Increase concentration for high background issues, but be aware that too much can strip the signal. |
| Methanol in Transfer Buffer | Aid protein binding to membrane | 10% - 20% | For high MW proteins, reduce to 5-10% to improve transfer efficiency. |
| SDS in Transfer Buffer | Improve transfer of high MW proteins | 0.01% - 0.05% | Can help elute large proteins from the gel but may interfere with binding to the membrane. |
Experimental Protocols
Protocol 1: Sample Preparation for Protein Degradation Analysis
-
After cell treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA) freshly supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing periodically.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new, pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize all samples to the same concentration with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x and heat samples at 70°C for 10-20 minutes (avoid boiling for membrane proteins).
-
Store lysates at -80°C for long-term use, but use fresh lysates when possible to minimize degradation.
Protocol 2: Western Blot for Quantifying Protein Degradation
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. Include a molecular weight marker. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Confirm successful transfer with Ponceau S staining.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Wash the membrane three times for 5 minutes each with TBST. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times for 5 minutes each with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system. Adjust the exposure time to ensure bands are not saturated.
-
Quantification: Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to the corresponding loading control band in the same lane. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Visual Guides and Workflows
Caption: A logical workflow for troubleshooting inconsistent Western blot results.
Caption: Standard experimental workflow for Western blot analysis.
Caption: Signaling pathway for targeted protein degradation via a small molecule.
References
Technical Support Center: Enhancing the Metabolic Stability of PROTACs in Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the in vitro metabolic stability of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor in vitro metabolic stability in PROTACs?
PROTACs can exhibit metabolic instability due to several factors:
-
Enzymatic Degradation: PROTACs are subject to metabolism by various enzymes, primarily located in the liver. Key enzyme families involved include Cytochrome P450s (CYPs), aldehyde oxidases (AO), and hydrolases. These enzymes can modify the PROTAC structure, leading to its inactivation and clearance.
-
Linker Susceptibility: The linker component, which connects the target-binding ligand and the E3 ligase ligand, is often a primary site of metabolic modification.[1] Long, flexible linkers, such as polyethylene glycol (PEG) or alkyl chains, can be particularly vulnerable to enzymatic degradation.
-
Ligand Liabilities: The target-binding ligand or the E3 ligase ligand can also contain metabolic "hotspots" that are susceptible to enzymatic modification.[] The metabolic stability of the individual ligands does not always predict the stability of the final PROTAC molecule.
-
Chemical Instability: Some PROTACs, especially those derived from certain E3 ligase ligands like thalidomide, can be prone to hydrolysis under physiological aqueous conditions, leading to degradation independent of enzymatic activity.
Q2: Which in vitro assays are most appropriate for assessing the metabolic stability of PROTACs?
Two primary assays are used to evaluate the in vitro metabolic stability of PROTACs:
-
Microsomal Stability Assay: This assay utilizes liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I drug-metabolizing enzymes like CYPs. It is a valuable tool for identifying liabilities to oxidative metabolism.
-
Hepatocyte Stability Assay: This assay uses primary hepatocytes, which contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors. This provides a more comprehensive assessment of a PROTAC's metabolic fate and is considered the "gold standard" for in vitro metabolism studies.
Q3: How does the linker composition affect the metabolic stability of a PROTAC?
The linker is a critical determinant of a PROTAC's metabolic stability. Its length, rigidity, and chemical makeup can significantly influence its susceptibility to enzymatic degradation. For instance, replacing flexible alkyl or PEG linkers with more rigid structures, such as those containing cycloalkanes (e.g., piperidine, piperazine) or aromatic rings, can enhance metabolic stability.
Q4: What is the "hook effect" and how does it relate to PROTAC experiments?
The "hook effect" describes the phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC with either the target protein or the E3 ligase) rather than the productive ternary complex required for degradation. While not directly a measure of metabolic stability, it is a crucial concept in designing and interpreting PROTAC activity assays.
Troubleshooting Guides
Issue: Rapid clearance of PROTAC in in vitro metabolism assays (e.g., liver microsomes, hepatocytes).
Symptoms:
-
Low percentage of parent PROTAC remaining over the time course of the assay.
-
Short calculated half-life (t½).
-
High intrinsic clearance (Clint) value.
-
Poor in vivo efficacy despite good in vitro potency.
Workflow for Troubleshooting Low Metabolic Stability:
Caption: A logical workflow for troubleshooting low PROTAC metabolic stability.
Possible Solutions & Methodologies:
| Strategy | Detailed Approach | Rationale |
| Linker Modification | Change Linker Composition: Replace metabolically labile moieties (e.g., long alkyl chains, PEG) with more stable motifs like cycloalkanes or aromatic rings. | To reduce susceptibility to enzymatic degradation. |
| Introduce Rigidity: Incorporate cyclic structures within the linker to reduce conformational flexibility. | A more rigid conformation can sterically hinder access by metabolic enzymes. | |
| Alter Linker Length: Systematically vary the length of the linker. Shorter linkers may exhibit increased steric hindrance, preventing access to metabolic enzymes. | To optimize the balance between ternary complex formation and metabolic stability. | |
| Ligand Modification | Introduce Blocking Groups: Place metabolically inert groups (e.g., fluorine, deuterium) at identified metabolic "hotspots" on the target-binding or E3 ligase ligand. | To prevent enzymatic modification at specific sites without significantly altering binding affinity. |
| Change Ligand Attachment Point: Modify the position where the linker is attached to the ligands. | The attachment point can influence the presentation of metabolic hotspots to enzymes. | |
| Formulation Strategies | Use of Amorphous Solid Dispersions (ASDs): Embed the PROTAC in a polymer matrix. | Can enhance solubility and dissolution rate, which can be beneficial for subsequent in vivo studies. |
| Lipid-Based Formulations: Utilize formulations like self-nano emulsifying drug delivery systems (SNEDDS). | Can improve aqueous solubility and permeability of lipophilic PROTACs. |
Quantitative Data Summary
The following tables summarize quantitative data on how modifications to PROTAC structure can impact metabolic stability.
Table 1: Effect of Linker Length on Metabolic Stability
| PROTAC | Linker Composition | Linker Length (Methylene Units) | Half-life (t½) in Mouse Liver Microsomes (min) |
| R1 | Straight chain alkyl | 4 | 135 |
| R2 | Straight chain alkyl | 8 | 18.2 |
| Data adapted from Wang et al., 2021, as cited in BOC Sciences, 2023. |
Table 2: Effect of Linker Rigidity on Metabolic Stability
| PROTAC | Linker Type | Half-life (t½) in Mouse Liver Microsomes (min) |
| Molecule 6e | Flexible (PEG-like) | 1.3 |
| Molecule 3e | Rigid (containing two pyridine rings) | > 145 |
| Data adapted from Wang et al., 2023, as cited in BOC Sciences, 2023. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes.
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control compound with known metabolic instability (e.g., Verapamil)
-
Negative control compound with known metabolic stability (e.g., Warfarin)
-
Acetonitrile with internal standard (for quenching and sample preparation)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare a stock solution of the test PROTAC and control compounds in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in phosphate buffer. The final concentration of the organic solvent in the incubation mixture should be low (e.g., <1%) to avoid inhibiting enzyme activity.
-
Thaw the HLM on ice.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching and Sample Preparation:
-
Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.
-
Vortex the samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining PROTAC versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (protein concentration).
-
Protocol 2: In Vitro Metabolic Stability Assay using Cryopreserved Human Hepatocytes
Objective: To determine the rate of metabolic degradation of a PROTAC in a system containing both Phase I and Phase II enzymes.
Materials:
-
Test PROTAC compound
-
Cryopreserved human hepatocytes
-
Hepatocyte maintenance medium (e.g., Williams' Medium E supplemented)
-
Positive and negative control compounds
-
Acetonitrile with internal standard
-
LC-MS/MS system
Procedure:
-
Cell Preparation:
-
Thaw and culture the cryopreserved hepatocytes according to the supplier's instructions to achieve optimal viability and metabolic activity.
-
-
Incubation Reaction:
-
Prepare working solutions of the test PROTAC and control compounds in the hepatocyte maintenance medium.
-
Incubate the compounds with the hepatocytes at 37°C in a CO2 incubator. Samples are typically collected at multiple time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).
-
-
Termination and Processing:
-
At each time point, terminate the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the samples to pellet cell debris and precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Data Analysis:
-
Quantify the remaining parent PROTAC concentration at each time point using LC-MS/MS.
-
Calculate the half-life (t½) and intrinsic clearance (Clint) as described in the microsomal stability assay protocol.
-
Visualizations
Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.
References
Technical Support Center: Optimizing Purification of (S,R,S)-Ahpc-C3-NH2 Synthesized PROTACs
Welcome to the technical support center for the purification of (S,R,S)-Ahpc-C3-NH2 and its resulting PROTACs. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound and the final PROTAC molecules.
Question 1: I am observing poor separation and significant tailing of this compound on my silica gel column. What is causing this and how can I fix it?
Answer:
Poor separation and peak tailing during silica gel chromatography of amine-containing compounds like this compound are common issues. The basic amine group strongly interacts with the acidic silanol groups on the surface of the silica gel, leading to the observed problems.[1] Here are several strategies to mitigate this issue:
-
Mobile Phase Modification: Add a basic modifier to your mobile phase to compete with your compound for binding to the acidic silanols.[2]
-
Recommended Modifiers: Triethylamine (TEA) or ammonia (in the form of a methanolic solution) are commonly used.
-
Typical Concentration: Start with 0.1-1% (v/v) of the modifier in your mobile phase.
-
-
Use of Amine-Functionalized Silica: Employing a stationary phase where the silica is functionalized with amine groups can significantly improve separation.[1] This specialized silica masks the acidic silanols, reducing the strong interaction with your basic compound.[1]
-
Alternative Chromatography Modes:
-
Reversed-Phase Chromatography (RPC): This is a powerful alternative. Since this compound is a polar molecule, C18 might not be the most suitable stationary phase. Consider a polar-embedded or C8 column. Adjusting the pH of the mobile phase to be alkaline will neutralize the amine, making it more hydrophobic and increasing its retention and separation on the reversed-phase column.[2]
-
Ion-Exchange Chromatography (IEX): Given the ionizable nature of the primary amine, cation-exchange chromatography can be an effective purification step.
-
Question 2: My final PROTAC molecule, synthesized using this compound, has very low solubility. How can I effectively purify it?
Answer:
Low solubility is a known challenge with large, complex molecules like PROTACs. Here are some approaches to address this during purification:
-
Solvent System Optimization:
-
Normal-Phase: For less polar PROTACs, explore solvent systems with higher polarity, such as dichloromethane/methanol gradients.
-
Reversed-Phase: This is often the preferred method for purifying PROTACs. Use a suitable organic solvent such as acetonitrile or methanol with water. The addition of a small amount of a modifier like formic acid or trifluoroacetic acid (TFA) can improve peak shape and solubility. For PROTACs with basic moieties, using a mobile phase with a slightly basic pH can enhance solubility and retention.
-
-
Column Selection:
-
Wide-Pore Stationary Phases: For larger PROTAC molecules, wide-pore (e.g., 300 Å) stationary phases can improve resolution by allowing better diffusion into the pores.
-
Preparative HPLC: High-performance liquid chromatography (HPLC) is often necessary for achieving high purity of the final PROTAC.
-
Question 3: I am seeing multiple peaks during the LC-MS analysis of my purified PROTAC, suggesting it might be unstable. What are the potential causes and solutions?
Answer:
The apparent instability of PROTACs during analysis can stem from several factors.
-
In-Source Fragmentation: The linker portion of PROTACs can be fragile and break apart in the mass spectrometer's ion source. To address this, optimize the MS parameters by lowering the ionizing energy and the ion source temperature.
-
Chiral Centers: PROTACs often have multiple chiral centers, which can lead to peak splitting in liquid chromatography. Optimizing the chromatography method, such as screening different columns, adjusting the mobile phase composition, or modifying the temperature, can help achieve a single, symmetrical peak.
-
Degradation in Solution: Assess the stability of your PROTAC in the purification solvents. Some PROTACs may be unstable in certain matrices. It is crucial to use fresh solvents and potentially work at lower temperatures to minimize degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing a purification method for this compound?
A1: For initial purification development, we recommend starting with thin-layer chromatography (TLC) to screen different solvent systems. A good starting point for a mobile phase on a standard silica TLC plate would be a mixture of dichloromethane and methanol. To counteract the basicity of the amine, you can add a small amount of triethylamine (e.g., 0.5%). For column chromatography, an amine-functionalized silica column with a hexane/ethyl acetate or ethyl acetate/isopropanol gradient can provide excellent separation without the need for an amine modifier in the mobile phase.
Q2: Can I use precipitation as a method to purify this compound?
A2: Yes, a novel approach for purifying amines involves precipitation using trichloroacetic acid (TCA). The addition of TCA to a crude mixture containing the amine can trigger the precipitation of the amine salt, which can then be separated from impurities by filtration. The free amine can be recovered by simple decarboxylation of the TCA salt, which releases volatile byproducts. This method can significantly reduce the number of steps and waste generated compared to traditional chromatography.
Q3: What are the key challenges in scaling up the purification of PROTACs?
A3: Scaling up PROTAC purification presents several challenges:
-
Solubility: As mentioned, PROTACs often have poor solubility, which can be exacerbated at higher concentrations required for large-scale purification.
-
Column Overloading: The complex nature of PROTACs can lead to column overloading and poor separation if the loading capacity is exceeded.
-
Stability: Longer processing times at a larger scale can increase the risk of product degradation.
-
Cost: The use of specialized stationary phases and large volumes of high-purity solvents can be costly.
Data Summary Tables
Table 1: Recommended Mobile Phase Modifiers for Amine Purification on Silica Gel
| Modifier | Typical Concentration | Purpose | Reference |
| Triethylamine (TEA) | 0.1 - 1% (v/v) | Neutralizes acidic silanols, reduces peak tailing | |
| Ammonia (in Methanol) | 0.5 - 2% of a 7N solution | Similar to TEA, effective for highly basic amines | |
| Pyridine | 0.1 - 0.5% (v/v) | Alternative basic modifier |
Table 2: Comparison of Purification Techniques for Amine-Containing Compounds
| Technique | Stationary Phase | Mobile Phase | Advantages | Disadvantages |
| Normal-Phase Chromatography | Silica Gel | Non-polar to polar organic solvents (e.g., Hexane/EtOAc, DCM/MeOH) | Well-established, good for less polar compounds | Strong interaction with basic amines leading to tailing |
| Modified Normal-Phase | Amine-functionalized Silica | Non-polar to polar organic solvents | Excellent for basic amines, minimizes tailing, no need for basic modifiers | Higher cost of stationary phase |
| Reversed-Phase Chromatography (RPC) | C18, C8, Polar-embedded | Water with organic modifiers (e.g., Acetonitrile, Methanol) | Good for polar compounds, pH adjustment can optimize separation | May require desalting step if non-volatile buffers are used |
| Precipitation | N/A | Reaction solvent + Precipitating agent (e.g., TCA) | Fast, simple, reduces waste | Compound must form a stable, insoluble salt; may not be suitable for all amines |
Experimental Protocols
Protocol 1: General Method for Purification of this compound using Amine-Functionalized Silica Gel
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a compatible solvent.
-
Column Packing: Pack an appropriately sized column with amine-functionalized silica gel using a slurry method with the initial mobile phase.
-
Loading: Carefully load the dissolved sample onto the top of the column.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 100% ethyl acetate) and gradually increase the polarity by introducing a more polar solvent (e.g., isopropanol or methanol) in a gradient. The specific gradient will depend on the polarity of the impurities.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting poor separation of amine compounds.
References
Navigating the Challenges of PROTAC Synthesis at Scale: A Technical Support Center
For researchers, scientists, and drug development professionals, scaling up the synthesis of Proteolysis Targeting Chimeras (PROTACs) presents a unique set of challenges. The complex, bifunctional nature of these molecules, which are designed to hijack the cell's natural protein degradation machinery, often leads to synthetic roadblocks, purification difficulties, and analytical complexities. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions to address common issues encountered during the scale-up of PROTAC synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up PROTAC synthesis?
A1: Scaling up PROTAC synthesis often magnifies issues that are manageable at the laboratory scale. The most common challenges include:
-
Low reaction yields: Reactions that work well on a milligram scale may see a significant drop in yield when scaled to grams or kilograms. This can be due to a variety of factors, including mass transfer limitations, inefficient mixing, and altered reaction kinetics.
-
Difficult purifications: The high molecular weight and complex structures of PROTACs often lead to purification challenges. Co-elution of the product with byproducts and impurities is a frequent issue, and standard purification techniques may not be sufficient.[1]
-
Poor solubility and permeability: PROTACs often exhibit poor solubility in common organic solvents and aqueous solutions, which can complicate both the reaction and purification steps. Their large size can also lead to poor cell permeability, a critical factor for their biological activity.[2][3]
-
Managing complex stereochemistry: Many PROTACs contain multiple chiral centers. Maintaining the correct stereochemistry during a multi-step synthesis at a large scale can be challenging and may require specialized chiral purification techniques.
-
Linker synthesis and optimization: The linker is a critical component of a PROTAC, influencing its physicochemical properties and biological activity. Synthesizing and optimizing linkers at a large scale can be a significant undertaking.[4][5]
Q2: How does the choice of E3 ligase ligand affect the scalability of PROTAC synthesis?
A2: The choice of E3 ligase ligand (e.g., for VHL or CRBN) can significantly impact the synthetic route and its scalability. Some E3 ligase ligands are more synthetically accessible and stable than others. For instance, thalidomide-based CRBN ligands are generally smaller and considered more "drug-like," which can simplify the overall synthesis. In contrast, some VHL ligands are more complex and may introduce additional synthetic challenges. The stability of the E3 ligase ligand under various reaction conditions is also a critical consideration for scale-up.
Q3: What are the key analytical techniques for characterizing PROTACs at scale?
A3: A robust analytical toolkit is essential for ensuring the quality and purity of scaled-up PROTAC synthesis. Key techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the structure of the final PROTAC and key intermediates.
-
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This is the workhorse for assessing purity, identifying impurities, and monitoring reaction progress. Due to the complexity of PROTACs, developing a robust UPLC-MS method is crucial.
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements to confirm the elemental composition of the synthesized PROTAC.
-
Chiral Chromatography (SFC or HPLC): Essential for determining the enantiomeric or diastereomeric purity of PROTACs with multiple stereocenters.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the scaling up of PROTAC synthesis.
Issue 1: Low Yield in Amide Coupling Reactions
Amide bond formation is a cornerstone of PROTAC synthesis, connecting the warhead, linker, and E3 ligase ligand. Low yields at this stage can derail a scale-up campaign.
Possible Causes:
-
Inefficient coupling reagents: The choice of coupling reagent can significantly impact the yield.
-
Steric hindrance: The bulky nature of the coupling partners can hinder the reaction.
-
Poor solubility of reactants: As the scale increases, ensuring all reactants are fully dissolved can become challenging.
-
Side reactions: The presence of reactive functional groups can lead to unwanted side products.
Troubleshooting Steps:
-
Optimize Coupling Reagents: Screen a panel of coupling reagents (e.g., HATU, HBTU, COMU) and bases (e.g., DIPEA, NMM) to identify the most effective combination for your specific substrates.
-
Adjust Reaction Conditions: Vary the temperature, reaction time, and solvent. In some cases, running the reaction at a higher concentration or using a different solvent system can improve yields.
-
Improve Solubility: Employ co-solvents or use specialized solubility-enhancing tags that can be cleaved later in the synthesis.
-
Protecting Group Strategy: If side reactions are an issue, consider a more robust protecting group strategy for reactive functional groups on your warhead or E3 ligase ligand.
Issue 2: Difficult Purification of the Final PROTAC
The final purification is often the most challenging step in PROTAC synthesis, especially at a larger scale.
Possible Causes:
-
Similar polarity of product and impurities: This leads to poor separation on normal-phase chromatography.
-
Product tailing on silica gel: Basic or acidic functionalities on the PROTAC can interact with the silica gel, leading to broad peaks and poor separation.
-
Presence of diastereomers or enantiomers: If the synthesis is not stereospecific, the final product may be a mixture of stereoisomers that are difficult to separate.
Troubleshooting Steps:
-
Switch to Reverse-Phase Chromatography: If normal-phase chromatography is ineffective, reverse-phase high-performance liquid chromatography (RP-HPLC) is often a better choice for purifying polar and high-molecular-weight compounds like PROTACs.
-
Employ Supercritical Fluid Chromatography (SFC): For chiral separations, SFC is a powerful technique that can provide excellent resolution of enantiomers and diastereomers. It is also a "greener" alternative to traditional HPLC.
-
Utilize Tangential Flow Filtration (TFF): For very large-scale purifications, TFF can be used to concentrate the product and remove smaller impurities before a final polishing step by chromatography.
-
Optimize Chromatography Conditions: For all chromatography techniques, systematically screen different columns, mobile phases, and gradients to achieve the best possible separation.
Data Presentation
Table 1: Comparison of Amide Coupling Reaction Conditions for PROTAC Synthesis
| Scale | Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 0.1 mmol | Supported DCC | - | CH2Cl2/CH3CN | Room Temp | 4 | >90 | >90 | |
| 1.50 mmol (Split Ugi) | - | - | MeOH | Reflux | 2 | 83 | - | |
| Nanomole (120 nmol) | HATU | DIPEA | DMSO | Room Temp | - | High Conversion | - | |
| 0.1 mmol (Solid-Phase) | CuI / DIPEA | - | DMF | Room Temp | 24 | 1 | - |
Table 2: Quantitative Data from a PROTAC Scale-Up Case Study
| Parameter | Laboratory Scale (mg) | Pilot Scale (g) |
| Starting Material (Warhead) | 500 mg | 50 g |
| Starting Material (Linker-E3 Ligand) | 750 mg | 75 g |
| Final Product Yield | 350 mg (35%) | 28 g (28%) |
| Purity (UPLC-MS) | >98% | >97% |
| Key Intermediate Yield | 65% | 55% |
| Purification Method | RP-HPLC | Preparative HPLC |
Experimental Protocols
Protocol 1: General Procedure for Gram-Scale Amide Coupling
This protocol describes a general method for the amide coupling of a carboxylic acid-functionalized component with an amine-functionalized component on a gram scale.
Materials:
-
Carboxylic acid component (1.0 eq)
-
Amine component (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the carboxylic acid component in anhydrous DMF, add HATU and DIPEA.
-
Stir the mixture at room temperature for 15-30 minutes under a nitrogen atmosphere.
-
Add the amine component to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by UPLC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 2: Preparative Reverse-Phase HPLC (RP-HPLC) for PROTAC Purification
This protocol provides a general guideline for the purification of PROTACs using preparative RP-HPLC.
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase column suitable for the scale of purification
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid (FA)
-
Mobile Phase B: Acetonitrile or methanol with 0.1% TFA or FA
-
Sample dissolved in a suitable solvent (e.g., DMSO, DMF, or a mixture of mobile phases)
Procedure:
-
Method Development: Before scaling up, develop an analytical HPLC method to determine the optimal separation conditions (column, mobile phase, gradient).
-
Sample Preparation: Dissolve the crude PROTAC in a minimal amount of a strong solvent like DMSO or DMF, and then dilute with the initial mobile phase composition to ensure solubility upon injection. Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Column Equilibration: Equilibrate the preparative column with the initial mobile phase composition for at least 5-10 column volumes.
-
Injection and Elution: Inject the prepared sample onto the column. Run a linear gradient from a low percentage of Mobile Phase B to a high percentage of Mobile Phase B to elute the PROTAC. The gradient steepness and length will depend on the separation developed at the analytical scale.
-
Fraction Collection: Collect fractions based on the UV chromatogram, isolating the peak corresponding to the desired PROTAC.
-
Analysis of Fractions: Analyze the collected fractions by analytical UPLC-MS to confirm the purity and identity of the product.
-
Product Isolation: Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized to obtain the final product as a solid.
Visualizations
Caption: General workflow for PROTAC synthesis and downstream processing.
Caption: Decision tree for troubleshooting low yields in PROTAC scale-up synthesis.
References
Validation & Comparative
A Researcher's Guide to Validating PROTAC Target Engagement in Cells
An objective comparison of leading methodologies with supporting experimental data and protocols to guide your targeted protein degradation research.
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as powerful tools to selectively eliminate disease-causing proteins.[1][2][3] A critical step in the development of effective PROTACs is the validation of target engagement within the complex cellular environment.[1][2] This guide provides a comprehensive comparison of key methodologies used to confirm that a PROTAC molecule is binding to its intended protein of interest (POI) and E3 ligase, leading to the formation of a productive ternary complex and subsequent protein degradation.
This guide is designed for researchers, scientists, and drug development professionals, offering a clear comparison of the leading techniques, supported by experimental data and detailed protocols. We will delve into the principles, advantages, and limitations of each method to empower you to make informed decisions for your PROTAC research.
The PROTAC Mechanism of Action: A Visual Overview
PROTACs are heterobifunctional molecules composed of a ligand that binds to a POI, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This elegant mechanism hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system, to tag the POI for degradation.
Caption: The PROTAC mechanism of action, from ternary complex formation to proteasomal degradation.
Comparison of Key Target Engagement Validation Methods
Several robust methods are available to validate the target engagement of PROTACs in cells. These assays can confirm direct binding to the target and the E3 ligase, the formation of the ternary complex, and the subsequent biological consequences of these interactions. The choice of assay depends on various factors, including the specific research question, available resources, and the characteristics of the target protein.
| Method | Principle | Advantages | Limitations | Typical Readout |
| Western Blot | Measures the total amount of a specific protein in a cell lysate using antibodies. | Simple, widely accessible, directly measures protein degradation. | Low throughput, semi-quantitative, requires specific antibodies. | Band intensity on a membrane. |
| NanoBRET™/HiBiT | Bioluminescence Resonance Energy Transfer (BRET) or a split-luciferase system to measure protein proximity in live cells. | Live-cell measurements, high sensitivity, quantitative, can measure ternary complex formation and degradation kinetics. | Requires genetic modification of the target protein (tagging). | Luminescence or BRET ratio. |
| Cellular Thermal Shift Assay (CETSA®) | Measures the change in thermal stability of a protein upon ligand binding. | Label-free, can be performed in intact cells and tissues, confirms direct target engagement. | Indirect measure of binding, not suitable for all proteins, can be technically challenging. | Amount of soluble protein after heat shock. |
| Quantitative Mass Spectrometry (MS) | Identifies and quantifies thousands of proteins in a sample to assess proteome-wide changes upon PROTAC treatment. | Unbiased, proteome-wide analysis, can identify off-targets. | Technically complex, expensive, data analysis can be challenging. | Protein abundance ratios. |
Quantitative Data Summary
The efficacy of a PROTAC is often quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). Below is a summary of reported values for illustrative PROTACs.
| PROTAC | Target | E3 Ligase Recruiter | Cell Line | DC50 | Dmax (%) | Reference |
| HaloPROTAC3 | GFP-HaloTag7 | VHL | HEK293 | ~30 nM | >95 | |
| HaloPROTAC-E | SGK3-Halo | VHL | HEK293 | 3-10 nM | ~95 | |
| HaloPROTAC-E | Halo-VPS34 | VHL | HEK293 | 3-10 nM | ~95 | |
| ARV-771 | BRD4 | VHL | HEK293 | 4 nM (ternary complex formation) | N/A |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate their implementation in your laboratory.
Western Blot Analysis for Protein Degradation
This assay directly measures the reduction in the total amount of the target protein following PROTAC treatment.
Experimental Workflow:
Caption: A streamlined workflow for Western blot analysis of PROTAC-induced protein degradation.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations or a vehicle control for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and boil. Separate the proteins on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
NanoBRET™/HiBiT Target Engagement and Degradation Assays
These assays provide a quantitative measure of PROTAC binding to the target protein and the kinetics of its degradation in live cells.
Experimental Workflow:
Caption: Workflow for NanoBRET™ and HiBiT assays to quantify target engagement and degradation.
Protocol (NanoBRET™ Target Engagement):
-
Cell Preparation: Use a cell line expressing the target protein fused to NanoLuc® luciferase.
-
Assay Setup: Plate the cells in a white, opaque 96-well plate. Add the NanoBRET™ fluorescent tracer that binds to the target protein.
-
PROTAC Treatment: Add the PROTAC at various concentrations to the wells.
-
Signal Measurement: Incubate the plate and then measure the BRET signal using a luminometer. A decrease in the BRET signal indicates displacement of the tracer by the PROTAC, confirming target engagement.
Protocol (HiBiT Protein Degradation):
-
Cell Preparation: Use a cell line where the endogenous target protein is tagged with the 11-amino-acid HiBiT peptide.
-
Assay Setup: Plate the cells and add the LgBiT protein subunit, which complements the HiBiT tag to produce a luminescent signal.
-
PROTAC Treatment: Treat the cells with the PROTAC.
-
Signal Measurement: Monitor the luminescence over time. A decrease in luminescence corresponds to the degradation of the HiBiT-tagged target protein.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to confirm direct binding of a PROTAC to its target in a label-free manner.
Experimental Workflow:
Caption: The experimental workflow for performing a Cellular Thermal Shift Assay (CETSA®).
Protocol:
-
Cell Treatment: Treat intact cells with the PROTAC or a vehicle control for a specified time (e.g., 1 hour).
-
Heating: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-60°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble protein fraction and analyze the amount of the target protein by Western blot or mass spectrometry.
-
Data Interpretation: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the PROTAC-treated samples indicates target protein stabilization and thus, engagement.
Conclusion
Validating target engagement is a cornerstone of successful PROTAC development. The methods described in this guide—Western Blot, NanoBRET™/HiBiT, and CETSA®—each offer unique advantages and insights into the mechanism of action of your PROTACs. By selecting the appropriate assays and carefully executing the experimental protocols, researchers can confidently confirm target engagement, optimize their degrader molecules, and accelerate the translation of targeted protein degradation from the bench to the clinic.
References
A Researcher's Guide: Confirming PROTAC-Mediated Degradation Versus Inhibition
Published: November 29, 2025
For researchers and drug development professionals, distinguishing between true PROTAC-mediated protein degradation and simple target inhibition is critical. While traditional inhibitors block a protein's function, Proteolysis-Targeting Chimeras (PROTACs) are designed to hijack the cell's ubiquitin-proteasome system to eliminate the target protein entirely.[1] This fundamental difference in the mechanism of action (MoA) necessitates a multi-faceted validation process using orthogonal techniques to generate a comprehensive and reliable data package.[1][2]
This guide provides a comparative overview of key experimental workflows, protocols, and data interpretation methods to confidently confirm that your molecule is acting as a degrader.
The Core Question: A Step-by-Step Validation Workflow
A PROTAC's journey from cellular entry to target degradation involves a series of distinct biological events.[3] A systematic investigation of this pathway is the most effective way to validate its MoA. The workflow should address four key questions:
-
Is the target protein level reduced?
-
Is the reduction dependent on the proteasome?
-
Does the PROTAC induce the formation of a ternary complex between the target protein and an E3 ligase?
-
Is the target protein ubiquitinated following PROTAC treatment?
Answering these questions sequentially provides a high degree of confidence in the PROTAC's intended mechanism.
Caption: Logical workflow for validating PROTAC-mediated degradation.
Measuring Target Protein Abundance
The first and most crucial step is to quantify the level of the target protein after PROTAC treatment. A dose-dependent reduction in protein levels is the primary indicator of degrader activity.
Comparison of Methods for Quantifying Protein Levels
| Method | Throughput | Quantification | Key Advantages | Key Disadvantages |
| Western Blot | Low | Semi-Quantitative to Quantitative | Widely accessible; Detects endogenous protein. | Relies on antibody quality; Lower throughput. |
| In-Cell Western (ICW) | Medium | Quantitative | Plate-based format increases throughput; Good reproducibility. | Requires high-quality antibody; Adherent cells preferred. |
| HiBiT/NanoBRET | High | Quantitative | Live-cell, real-time kinetics; No antibody needed. | Requires genetic modification (CRISPR/Cas9) of target. |
| Mass Spectrometry (Proteomics) | Low-Medium | Quantitative | Unbiased, global proteome view; Gold standard for selectivity. | Requires specialized equipment and expertise; Higher cost. |
Key Quantitative Parameters:
-
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.
-
Dmax: The maximal level of protein degradation achieved.
Experimental Protocol: Western Blot for DC50 and Dmax Determination
This is the most common method for an initial assessment of degradation.
-
Cell Treatment: Seed cells in appropriate culture plates. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate with a primary antibody specific to the protein of interest overnight at 4°C. Wash, then incubate with a species-appropriate HRP-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager. Also, probe for a loading control (e.g., GAPDH, β-actin) to normalize the data.
-
Data Analysis: Quantify band intensities using software like ImageJ. Normalize the target protein signal to the loading control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.
Caption: Standard workflow for Western Blot analysis.
Confirming the Mechanism of Degradation
Observing protein loss is not enough; it must be linked to the PROTAC's intended MoA. Two key control experiments are essential.
-
Proteasome Inhibition: To confirm that degradation is mediated by the proteasome, cells are co-treated with the PROTAC and a proteasome inhibitor (e.g., MG132, carfilzomib) or a neddylation inhibitor (e.g., MLN4924), which blocks Cullin-RING E3 ligase activity. A "rescue" of the target protein level (i.e., degradation is blocked) confirms its dependence on the ubiquitin-proteasome system.
-
mRNA Level Analysis: To rule out that the protein loss is due to reduced transcription, mRNA levels of the target gene should be measured via RT-qPCR. For a true degrader, mRNA levels should remain unchanged.
Experimental Protocol: Proteasome Inhibitor Rescue Assay
-
Pre-treatment: Treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.
-
Co-treatment: Add the PROTAC at a concentration known to cause significant degradation (e.g., at its Dmax concentration) to the pre-treated cells. Include controls: vehicle only, PROTAC only, and inhibitor only.
-
Incubation: Incubate for the standard treatment duration (e.g., 18-24 hours).
-
Analysis: Harvest cell lysates and perform a Western blot as described above to assess the target protein levels. A successful rescue will show significantly higher protein levels in the co-treatment group compared to the PROTAC-only group.
References
A Head-to-Head Comparison of (S,R,S)-Ahpc-C3-NH2 and (S,R,S)-Ahpc-PEG-NH2 Linkers in PROTAC Design
For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant in the design of effective Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of two commonly employed VHL E3 ligase ligand-linker conjugates: the alkyl-based (S,R,S)-Ahpc-C3-NH2 and the polyethylene glycol (PEG)-based (S,R,S)-Ahpc-PEG-NH2. This analysis is supported by experimental data and detailed protocols to inform rational PROTAC design.
The linker in a PROTAC molecule is far more than a simple spacer; it critically influences the physicochemical properties, cell permeability, and the stability and geometry of the ternary complex formed between the target protein and the E3 ligase. The selection of an appropriate linker can be the difference between a highly potent and a weakly active degrader. Here, we delve into the characteristics and performance of a short alkyl chain linker versus a PEG-based linker, both conjugated to the (S,R,S)-Ahpc VHL ligand.
General Characteristics
| Feature | This compound (Alkyl Linker) | (S,R,S)-Ahpc-PEG-NH2 (PEG Linker) |
| Composition | Propyl amine linker | Polyethylene glycol amine linker |
| Hydrophobicity | More hydrophobic | More hydrophilic |
| Solubility | Generally lower aqueous solubility | Generally higher aqueous solubility[1] |
| Flexibility | High degree of conformational flexibility | High degree of conformational flexibility |
| Cell Permeability | Potentially higher passive diffusion due to hydrophobicity, but can be limited by lower solubility. | Can improve cell permeability by shielding the polar surface area of the PROTAC through folded conformations. However, excessive PEGylation can decrease uptake.[1] |
| Metabolic Stability | May have higher metabolic stability compared to PEG linkers. | Ether oxygens in the PEG chain can be sites of oxidative metabolism. |
Quantitative Performance Data
Table 1: Performance of a PROTAC Utilizing an this compound Derived Linker
A notable example of a PROTAC utilizing a linker derived from this compound is UNC6852 , a degrader of the Polycomb Repressive Complex 2 (PRC2) component EED.
| PROTAC | Target Protein(s) | DC50 | Dmax | Cell Line |
| UNC6852 | EED | 0.31 µM | 94% | B lymphoblast |
| EZH2 | 0.67 µM | 96% | B lymphoblast | |
| SUZ12 | 0.59 µM | 82% | B lymphoblast |
Data sourced from publicly available information on UNC6852.[2]
Comparative Insights for (S,R,S)-Ahpc-PEG-NH2 Linkers
While specific data for a PROTAC using a defined (S,R,S)-Ahpc-PEG-NH2 linker is not available in a directly comparable format, studies on VHL-based PROTACs with varying linker compositions provide valuable insights. For instance, a study comparing linkers in VHL-based PROTACs targeting ERK5 showed that a flexible ethylene glycol-based linker (similar to a PEG linker) resulted in a PROTAC with measurable cell permeability. In contrast, some more rigid linkers led to significantly lower permeability.
Furthermore, another study highlighted that the exchange of a nine-atom alkyl chain for three PEG units in a VHL/CRBN-based PROTAC resulted in weaker degradation of the target protein, CRBN. This suggests that for certain target-E3 ligase pairs, the hydrophobicity and conformational preferences of an alkyl linker may be more favorable for productive ternary complex formation than a more hydrophilic PEG linker.
Experimental Protocols
To enable researchers to conduct their own comparative studies, we provide detailed methodologies for key experiments in PROTAC evaluation.
Western Blotting for Determination of DC50 and Dmax
This is the gold-standard method for quantifying the extent of target protein degradation.
1. Cell Culture and Treatment:
-
Plate the cells of interest (e.g., HeLa, HEK293T, or a cancer cell line relevant to the target protein) in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTACs (both C3 and PEG-linked versions) in cell culture medium. A typical concentration range would be from 1 nM to 10 µM.
-
Treat the cells with the different concentrations of PROTACs for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 (the concentration at which 50% degradation is achieved) and Dmax (the maximum degradation percentage).
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method to assess the passive permeability of compounds.
1. Preparation of the PAMPA Plate:
-
A 96-well filter plate is coated with a solution of a lipid mixture (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
2. Compound Preparation:
-
Prepare solutions of the PROTACs in a buffer at a known concentration.
3. Permeability Assay:
-
The filter plate (acceptor plate) is placed into a 96-well plate (donor plate) containing the PROTAC solutions.
-
The assembled plate is incubated for a set period (e.g., 4-16 hours) at room temperature.
-
After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using LC-MS/MS.
4. Calculation of Permeability Coefficient (Pe):
-
The effective permeability (Pe) is calculated using the following equation:
where [drug] is the concentration of the drug, V is the volume, d is donor, a is acceptor, Area is the filter area, and Time is the incubation time.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: PROTAC Mechanism of Action
Caption: Experimental Workflow for Linker Comparison
Conclusion
The selection between an this compound and an (S,R,S)-Ahpc-PEG-NH2 linker in PROTAC design is a nuanced decision that depends on the specific target protein and the desired physicochemical properties of the final molecule.
-
The This compound linker, being more hydrophobic, may be advantageous for PROTACs where increased lipophilicity is required to achieve optimal ternary complex formation and subsequent degradation, as suggested by some studies. The performance of UNC6852 demonstrates that a short alkyl linker can lead to potent and efficacious degraders.
-
The (S,R,S)-Ahpc-PEG-NH2 linker offers the benefit of potentially improved aqueous solubility, which can be a significant hurdle in PROTAC development. The flexibility of the PEG chain and its ability to shield polarity may also enhance cell permeability. However, the optimal length of the PEG linker needs to be carefully determined empirically, as both excessively short and long PEG chains can be detrimental to activity.
Ultimately, a systematic evaluation of a series of linkers, including both alkyl and PEG variations of different lengths, is the most effective strategy for identifying the optimal linker for a given target and E3 ligase pair. The experimental protocols provided in this guide offer a robust framework for conducting such comparative studies.
References
Off-Target Proteomics Analysis of VHL-Recruiting PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic promise of Proteolysis Targeting Chimeras (PROTACs) is immense, offering the potential to degrade previously "undruggable" proteins. However, ensuring the selective degradation of the target protein of interest (POI) while minimizing off-target effects is a critical challenge in their development. This guide provides a comparative analysis of the off-target proteomics profiles of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase, with a focus on those utilizing structures related to (S,R,S)-Ahpc-C3-NH2, against alternative PROTACs, particularly those that recruit Cereblon (CRBN).
Executive Summary
Global proteomics analysis is an indispensable tool for evaluating the selectivity of PROTACs. Mass spectrometry-based techniques are employed to quantify changes in the cellular proteome following PROTAC treatment, providing an unbiased view of on- and off-target degradation events. The choice of the E3 ligase recruiter is a key determinant of a PROTAC's selectivity profile. Generally, VHL-recruiting PROTACs have been observed to exhibit a more selective degradation profile compared to CRBN-recruiting counterparts, which are known to have inherent off-target affinity for zinc-finger transcription factors.[] This guide presents a comparison of the off-target effects of a highly selective VHL-based PROTAC with a CRBN-based PROTAC, supported by experimental data and detailed methodologies.
Comparison of Off-Target Proteomics Data
The following tables summarize the quantitative proteomics data from studies on VHL-recruiting and CRBN-recruiting PROTACs.
Table 1: Off-Target Analysis of a VHL-Recruiting PROTAC
This data is based on a study of a highly selective VHL-recruiting PROTAC, AHPC(Me)-C6-NH2, which was developed to degrade FBXO22.[2]
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Remarks |
| F-box only protein 22 | FBXO22 | -5.7 | 4.7 x 10⁻⁹ | On-target ; highly significant degradation. |
| All other quantified proteins | - | Not significant | > 0.05 | No significant off-target degradation observed across the proteome.[2] |
Table 2: Off-Target Analysis of a CRBN-Recruiting PROTAC
This table represents typical off-target effects observed with pomalidomide-based (CRBN-recruiting) PROTACs, which are known to degrade zinc-finger (ZF) proteins.[3][4]
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Remarks |
| Target Protein of Interest | Varies | Significant Negative | < 0.05 | On-target degradation. |
| Zinc finger protein 91 | ZFP91 | Significant Negative | < 0.05 | Known Off-Target of pomalidomide-based PROTACs. |
| Sal-like protein 4 | SALL4 | Significant Negative | < 0.05 | Known Off-Target associated with teratogenicity. |
| Other Zinc Finger Proteins | Various | Variable Negative | < 0.05 | Multiple ZF proteins are often degraded as off-targets. |
Experimental Protocols
A comprehensive evaluation of off-target protein degradation is crucial. Mass spectrometry-based proteomics is the primary method for an unbiased, global assessment of proteome changes following PROTAC treatment.
Global Proteomics Workflow for Off-Target Identification
This protocol outlines a typical workflow for identifying off-target effects of PROTACs using quantitative mass spectrometry.
-
Cell Culture and Treatment:
-
Culture a suitable human cell line to ~70-80% confluency.
-
Treat cells with the PROTAC at a predetermined optimal concentration. Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind the E3 ligase).
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the proteome.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Protein Digestion:
-
Reduce disulfide bonds with a reducing agent (e.g., DTT).
-
Alkylate cysteine residues with an alkylating agent (e.g., iodoacetamide).
-
Digest proteins into peptides using a protease like trypsin overnight at 37°C.
-
-
Peptide Cleanup and Labeling (for TMT/iTRAQ):
-
Clean up the peptide mixture using a solid-phase extraction (SPE) method.
-
For multiplexed quantitative analysis, label peptides with isobaric tags (e.g., TMT, iTRAQ) according to the manufacturer's protocol.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Acquire data in a data-dependent or data-independent acquisition mode.
-
-
Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., MaxQuant, Spectronaut) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.
-
Visualizing a PROTAC's Mechanism of Action and Off-Target Potential
The following diagrams illustrate the signaling pathway of a VHL-recruiting PROTAC and the experimental workflow for off-target analysis.
Caption: Mechanism of a VHL-recruiting PROTAC leading to selective degradation of the Protein of Interest (POI) and potential for off-target binding.
Caption: Experimental workflow for quantitative proteomics-based off-target analysis of PROTACs.
Conclusion
The off-target proteomics analysis of PROTACs is a critical step in their preclinical development. The choice of E3 ligase recruiter plays a significant role in the selectivity profile of these molecules. While further head-to-head comparisons are needed, current evidence suggests that VHL-recruiting PROTACs, such as those based on the (S,R,S)-Ahpc scaffold, can achieve a high degree of selectivity. In contrast, CRBN-recruiting PROTACs require careful design to mitigate known off-target degradation of proteins such as zinc-finger transcription factors. The experimental workflows and data presented in this guide provide a framework for researchers to assess and compare the selectivity of their PROTAC candidates, ultimately leading to the development of safer and more effective targeted protein degraders.
References
A Researcher's Guide to Assessing Ternary Complex Cooperativity for PROTACs
A Comparative Guide to Validating PROTAC-Induced Ubiquitination
For researchers, scientists, and drug development professionals, establishing the mechanism of action is a critical step in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of key experimental methods to validate PROTAC-induced ubiquitination, a crucial event in the PROTAC-mediated degradation of target proteins. We present supporting experimental data, detailed protocols for key assays, and visual workflows to aid in the design and interpretation of your validation studies.
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[1] This is achieved by forming a ternary complex between the POI and an E3 ubiquitin ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][] Validating each step of this process is essential to confirm the on-target activity and mechanism of your PROTAC.
The PROTAC Mechanism of Action: A Step-by-Step Validation Approach
The validation of a PROTAC's mechanism of action can be systematically approached by examining three key events: ternary complex formation, POI ubiquitination, and POI degradation.
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to polyubiquitination and proteasomal degradation of the target protein.[1]
Comparison of Key Validation Methods
A multi-pronged approach using orthogonal methods provides the highest confidence in a PROTAC's efficacy and mechanism.[1] The following table summarizes and compares common techniques for validating PROTAC-induced ubiquitination and degradation.
| Validation Method | Principle | Key Readouts | Advantages | Limitations |
| Western Blot | Immunodetection of specific proteins in a complex mixture separated by size. | Target protein degradation (DC50, Dmax), appearance of higher molecular weight ubiquitinated species. | Widely accessible, relatively inexpensive, provides direct evidence of protein loss and ubiquitination. | Semi-quantitative, lower throughput, antibody-dependent. |
| NanoBRET™/HiBiT | Bioluminescence resonance energy transfer (BRET) to measure protein proximity in live cells. | Ternary complex formation, target ubiquitination, and protein degradation in real-time. | Live-cell measurements, kinetic data, high-throughput compatible. | Requires genetic modification of cells (tagging proteins). |
| AlphaLISA® | Bead-based immunoassay where proximity of beads results in a chemiluminescent signal. | Ternary complex formation and ubiquitination. | Homogeneous (no-wash) assay, high-throughput, sensitive. | Can be prone to artifacts from compound interference. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index at a sensor surface to monitor biomolecular interactions in real-time. | Binding affinities and kinetics of binary and ternary complexes. | Label-free, provides detailed kinetic information (kon, koff). | Requires purified proteins, specialized equipment. |
| Mass Spectrometry (MS)-Based Proteomics | Unbiased identification and quantification of thousands of proteins in a cell lysate. | Confirms on-target degradation and identifies off-target effects. | Gold standard for selectivity assessment, provides a global view of proteome changes. | Technically complex, expensive, data analysis is intensive. |
| Co-Immunoprecipitation (Co-IP) | Pull-down of a protein complex using a specific antibody followed by Western blot analysis. | In-cell demonstration of ternary complex formation. | Validates interactions in a cellular context with endogenous proteins. | Can have high background, may miss transient interactions. |
| In Vitro Ubiquitination Assay | Reconstituted biochemical assay with purified E1, E2, E3, ubiquitin, and target protein. | Direct measurement of PROTAC-dependent ubiquitination of the target protein. | Confirms the biochemical activity of the PROTAC in a controlled environment. | In vitro system may not fully recapitulate cellular conditions. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Western Blot for PROTAC-Induced Degradation and Ubiquitination
This protocol outlines the steps for treating cells with a PROTAC and analyzing target protein levels and ubiquitination status via Western blot.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (against target protein, ubiquitin, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or a vehicle control for a predetermined time (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes. Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein or ubiquitin overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
References
A Comparative Guide to the Efficacy of VHL E3 Ligase Ligands in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality designed to selectively eliminate unwanted proteins by hijacking the cell's natural disposal machinery, the ubiquitin-proteasome system.[1] A key component of these heterobifunctional molecules is the ligand that recruits an E3 ubiquitin ligase. The von Hippel-Lindau (VHL) E3 ligase is one of the most widely used in PROTAC design, owing to its widespread tissue expression and well-characterized binders.[2]
The choice of VHL ligand and its attachment point can profoundly influence the formation and stability of the key ternary complex (Target Protein-PROTAC-VHL), which in turn dictates the efficiency and selectivity of target protein degradation.[3][4] This guide provides a comparative analysis of different VHL ligands, supported by quantitative data and detailed experimental protocols, to aid researchers in the rational design of effective VHL-recruiting PROTACs.
Mechanism of VHL-based PROTACs
VHL-based PROTACs function by inducing proximity between a target protein of interest (POI) and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then proteolytically degrades the target protein.[1]
Quantitative Comparison of VHL Ligands
The efficacy of a VHL-based PROTAC is governed by several key parameters: the binary binding affinity of the ligand for VHL, the cooperativity of ternary complex formation, and the resulting degradation potency (DC50) and maximal degradation (Dmax).
Binding Affinity of VHL Ligands
The development of VHL ligands originated from the native peptide substrate of VHL, HIF-1α (hypoxia-inducible factor 1α). Structure-guided design has led to potent, small-molecule ligands built around a central (2S,4R)-4-hydroxyproline scaffold. The binding affinity (Kd) of these ligands to the VHL-ElonginB-ElonginC (VCB) complex is a critical starting point for PROTAC design.
Table 1: Binding Affinities of Common VHL Ligands
| VHL Ligand | Binding Affinity (Kd) to VCB | Assay Method | Reference |
|---|---|---|---|
| VH032 | 185 nM | Not Specified | |
| VH101 | 44 nM | Not Specified | |
| VHL Ligand 1 | 1.8 µM (IC50) | Disruption Assay |
| VHL Ligand 3 | 4.1 µM (IC50) | Disruption Assay | |
Note: Lower Kd/IC50 values indicate stronger binding.
Ternary Complex Cooperativity and Degradation Efficacy
While strong binary affinity to VHL is important, the stability of the ternary complex is a more critical determinant of degradation efficiency. This stability is often quantified by a cooperativity factor (α), where α > 1 indicates positive cooperativity (the binding of the PROTAC to one protein increases its affinity for the other). High cooperativity often correlates with potent degradation.
The following table presents comparative data for well-characterized BRD4-targeting PROTACs, illustrating how different VHL ligands and linkers affect performance.
Table 2: Comparative Performance of VHL-based BRD4 PROTACs
| PROTAC | VHL Ligand Moiety | Target (Bromodomain) | Cooperativity (α) | DC50 | Dmax | Cell Line | Reference |
|---|---|---|---|---|---|---|---|
| MZ1 | Based on VH032 | BRD4 (BD2) | ~15 - 20 | 29 nM | >90% | HeLa | |
| AT1 | Based on VH032 | BRD4 (BD2) | ~5 | N/A | N/A | N/A | |
| 15b (fluorinated MZ1) | Fluorinated VH ligand | BRD4 (BD2) | 15 | N/A | N/A | N/A |
| ARV-771 | Proprietary | BRD4 | N/A | <1 nM | >95% | 22Rv1 | |
Note: DC50 (concentration for 50% degradation) and Dmax (maximum degradation) are key cellular efficacy readouts.
Experimental Protocols
Accurate evaluation of PROTAC performance requires robust and well-controlled assays. The following are detailed methodologies for key experiments.
Western Blotting for DC50 and Dmax Determination
Western blotting is the gold-standard technique for quantifying the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 16-24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS). Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape and collect the cell lysate. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and boil samples to denature proteins. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Apply a chemiluminescent substrate and capture the signal with an imaging system. Quantify band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control. Plot a dose-response curve to determine DC50 and Dmax values.
Surface Plasmon Resonance (SPR) for Binding Kinetics and Cooperativity
SPR is a powerful biophysical technique used to measure the kinetics (kon, koff) and affinity (Kd) of molecular interactions in real-time. It is highly effective for characterizing both binary (PROTAC-VHL) and ternary (Target-PROTAC-VHL) complexes.
Methodology:
-
Chip Preparation: Use a sensor chip (e.g., Streptavidin-coated) to immobilize a biotinylated VCB complex. This creates a stable surface for interaction analysis.
-
Binary Interaction Analysis: To measure the affinity of the PROTAC for VHL, inject a series of increasing concentrations of the PROTAC alone over the VCB-immobilized surface. Measure the association and dissociation rates.
-
Ternary Complex Analysis: To measure ternary complex formation and determine cooperativity, pre-incubate the same concentrations of PROTAC with a near-saturating concentration of the target protein. Inject these mixtures over the VCB-immobilized surface.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to obtain kinetic rate constants (kon, koff) and the dissociation constant (Kd). Calculate the cooperativity factor (α) using the formula: α = Kd (binary) / Kd (ternary) .
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a proximity-based assay ideal for studying the formation of ternary complexes in solution. It is highly amenable to high-throughput screening.
Methodology:
-
Reagent Preparation: Use tagged recombinant proteins, for instance, GST-tagged Target Protein and His-tagged VCB complex. The detection reagents will be a Terbium (Tb)-conjugated anti-GST antibody (FRET donor) and an Alexa Fluor 488 (AF488)-conjugated anti-His antibody (FRET acceptor).
-
Assay Setup: In a microplate, add the target protein, VCB complex, and the two detection antibodies.
-
PROTAC Titration: Add a serial dilution of the PROTAC compound to the wells. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 180 minutes) to allow the components to reach binding equilibrium.
-
Signal Reading: Read the plate on a TR-FRET-enabled reader, measuring emissions at two wavelengths (e.g., 490 nm for Terbium and 520 nm for AF488).
-
Data Analysis: Calculate the TR-FRET ratio (520 nm / 490 nm). A high ratio indicates that the donor and acceptor are in close proximity, confirming the formation of the ternary complex. The dose-response curve often shows a characteristic "hook effect," where the signal decreases at very high PROTAC concentrations due to the formation of non-productive binary complexes.
References
- 1. benchchem.com [benchchem.com]
- 2. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Validating PROTAC Specificity: A Comparative Guide to Using Inactive Controls
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of targeting and eliminating disease-causing proteins previously considered "undruggable".[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[2][3] This unique mechanism of action necessitates a rigorous validation of their specificity to ensure that only the intended target is eliminated, thereby minimizing potential off-target effects and toxicity.[4]
This guide provides a comprehensive framework for validating PROTAC specificity, with a focus on the critical role of inactive controls. We will compare the performance of active PROTACs with their inactive counterparts using supporting experimental data and provide detailed protocols for key validation assays.
The Cornerstone of Specificity Validation: Inactive Controls
An inactive, or negative, control is a molecule structurally analogous to the active PROTAC but deficient in a key aspect of its mechanism of action. Its purpose is to demonstrate that the observed protein degradation is a direct consequence of the PROTAC's intended ternary complex formation (Target Protein-PROTAC-E3 Ligase) and not due to non-specific effects.
There are two primary strategies for designing inactive controls:
-
E3 Ligase Binding-Deficient Control: This is the most common type of inactive control. It is modified to prevent its binding to the E3 ligase. This is often achieved by:
-
Inverting the stereochemistry of a critical chiral center on the E3 ligase ligand. For instance, with VHL-recruiting PROTACs, the inactive (S)-stereoisomer of the hydroxyproline moiety is used as a control for the active (R)-stereoisomer.
-
Blocking a key binding group. For CRBN-based PROTACs, methylating the glutarimide nitrogen prevents its binding to Cereblon.
-
-
Target Protein Binding-Deficient Control: This control is altered so that it no longer binds to the protein of interest (POI). This is typically accomplished by modifying the "warhead" portion of the PROTAC in a way that is known to abolish its binding affinity.
Visualizing the Mechanism: Active vs. Inactive PROTAC
Caption: Mechanism of an active PROTAC versus an E3-binding deficient inactive control.
Quantitative Comparison: Active PROTAC vs. Inactive Control
The following tables illustrate the expected outcomes when comparing a specific and potent PROTAC to its inactive control across various assays.
Table 1: Target Degradation Potency and Efficacy
This table summarizes key degradation parameters obtained from a dose-response experiment, typically analyzed by Western Blot. DC₅₀ represents the concentration required to degrade 50% of the target protein, and Dₘₐₓ is the maximum percentage of degradation observed.
| Compound | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) |
| Active PROTAC | Target X | 10 | >95 |
| Inactive Control | Target X | >10,000 | <10 |
Table 2: Binding Affinities
This table shows the binding affinities (Kd) of the PROTAC and its control to the individual components. A high Kd value for the inactive control confirms its inability to bind the intended partner.
| Compound | Binding to Target X (Kd, nM) | Binding to E3 Ligase (Kd, nM) |
| Active PROTAC | 50 | 200 |
| Inactive Control | 55 | >20,000 |
Table 3: Global Proteomics Analysis for Off-Target Effects
This table presents a simplified output from a quantitative mass spectrometry experiment, comparing protein abundance in cells treated with the active PROTAC versus the inactive control. A significant negative Log2 fold change indicates protein degradation.
| Protein | Gene Name | Log2 Fold Change (Active PROTAC vs. Vehicle) | p-value | Log2 Fold Change (Inactive Control vs. Vehicle) | p-value | Assessment |
| Target X | TGX | -4.5 | <0.001 | -0.1 | 0.85 | On-Target |
| Protein Y | PTY | -0.2 | 0.75 | -0.15 | 0.80 | No Effect |
| Protein Z | PTZ | -3.8 | <0.01 | -0.3 | 0.65 | Potential Off-Target |
Experimental Framework for Validating PROTAC Specificity
A multi-pronged experimental approach is crucial for robustly validating PROTAC specificity.
Caption: Experimental workflow for validating PROTAC specificity using an inactive control.
Detailed Experimental Protocols
Protocol 1: Western Blotting to Assess Target Degradation
This is a standard method to quantify the amount of target protein remaining after PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the active PROTAC and the inactive control for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to your target protein. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control for each sample.
Protocol 2: Global Proteomics Workflow for Off-Target Identification
This protocol outlines a typical workflow for identifying off-target effects using quantitative mass spectrometry.
-
Cell Culture and Treatment: Culture a suitable human cell line to ~70-80% confluency. Treat cells with the active PROTAC at a predetermined optimal concentration. Include a vehicle control and the inactive control PROTAC.
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from each condition with isobaric tags. This allows for multiplexing and accurate relative quantification of proteins across samples.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify thousands of proteins. Proteins that show a significant and dose-dependent decrease in abundance in the active PROTAC-treated samples compared to the inactive control are considered potential off-targets and require further validation.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is used to confirm that the active PROTAC induces the formation of a ternary complex between the target protein and the E3 ligase in cells.
-
Cell Treatment: Treat cells with the active PROTAC, the inactive control, and a vehicle control for a short duration (e.g., 2-4 hours). To prevent degradation of the target and capture the complex, pre-treat cells with a proteasome inhibitor (e.g., MG-132).
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the lysates with an antibody against the target protein or the E3 ligase overnight.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times to remove non-specific binders. Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting. Probe for the target protein and the E3 ligase. An enhanced signal for the E3 ligase in the sample treated with the active PROTAC (when pulling down the target protein) indicates the formation of the ternary complex.
Logical Flow for Data Interpretation and Validation
Caption: Logical flow for interpreting data to validate PROTAC specificity.
Conclusion
The rigorous validation of PROTAC specificity is paramount for their successful translation into safe and effective therapeutics. The use of well-designed inactive controls is an indispensable part of this process, providing a clear benchmark to distinguish on-target, mechanism-driven protein degradation from non-specific and potentially toxic off-target effects. By employing a combination of targeted and global proteomic approaches, as outlined in this guide, researchers can build a comprehensive specificity profile, ensuring the selection of high-quality PROTAC candidates for further development.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of (S,R,S)-Ahpc-C3-NH2-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Proteolysis Targeting Chimeras (PROTACs) that incorporate the (S,R,S)-Ahpc-C3-NH2 linker-ligand moiety. As this compound is a foundational component used in the synthesis of specific PROTACs, this guide will focus on a well-characterized example, UNC6852 , a potent and selective degrader of the Polycomb Repressive Complex 2 (PRC2).
Introduction to this compound PROTACs and UNC6852
PROTACs are heterobifunctional molecules that harness the cell's natural protein disposal system to selectively eliminate disease-causing proteins. They consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the POI by the proteasome.
The this compound component is a linker conjugated to a ligand for the von Hippel-Lindau (VHL) E3 ligase, a commonly used ligase in PROTAC design. This guide will examine the efficacy of UNC6852, a PROTAC that utilizes a derivative of this VHL ligand-linker and targets the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex. Dysregulation of PRC2 is implicated in various cancers, including diffuse large B-cell lymphoma (DLBCL).
In Vitro Efficacy of UNC6852
The in vitro activity of UNC6852 has been evaluated through a series of assays to determine its binding affinity, degradation potency and selectivity, and its functional consequences in cancer cell lines.
Quantitative Data Summary
| Parameter | Cell Line | Value | Description |
| Target Binding (IC50) | Cell-free | 247 nM | Concentration of UNC6852 required to displace 50% of a fluorescent tracer from the EED subunit, indicating direct target engagement.[1] |
| Protein Degradation (DC50) | HeLa | EED: ~1 µM | Concentration of UNC6852 required to degrade 50% of the target protein after a 24-hour treatment. |
| DB (DLBCL) | EED: 0.31 µM | ||
| EZH2: 0.67 µM | |||
| SUZ12: 0.59 µM | |||
| Maximal Degradation (Dmax) | DB (DLBCL) | EED: 94% | The maximum percentage of protein degradation achieved with UNC6852 treatment. |
| EZH2: 96% | |||
| SUZ12: 82% | |||
| Anti-proliferative Activity (EC50) | DB (DLBCL) | 3.4 µM | Concentration of UNC6852 that inhibits the proliferation of DB cells by 50% after 9 days of treatment. |
| Pfeiffer (DLBCL) | ~5 µM | Concentration of UNC6852 that inhibits the proliferation of Pfeiffer cells by 50%. |
Key In Vitro Findings
-
Potent Target Engagement: UNC6852 directly binds to the EED subunit of the PRC2 complex with a nanomolar affinity.[1]
-
Efficient and Selective Protein Degradation: UNC6852 effectively induces the degradation of the core components of the PRC2 complex, including EED, EZH2, and SUZ12, in various cancer cell lines.[2] This degradation is dependent on the VHL E3 ligase and the proteasome.
-
Functional Consequences: The degradation of the PRC2 complex by UNC6852 leads to a significant reduction in the levels of H3K27me3, a key histone modification mediated by PRC2 that is associated with gene repression. Furthermore, UNC6852 exhibits potent anti-proliferative effects in DLBCL cell lines that harbor gain-of-function mutations in EZH2.[2]
In Vivo Efficacy of UNC6852
While extensive in vivo efficacy data for UNC6852 in cancer xenograft models is not yet publicly available, preliminary studies in a zebrafish model have provided evidence of its biological activity in vivo.
Zebrafish Thrombosis Model
In a zebrafish model of laser-induced thrombosis, treatment with UNC6852 demonstrated a tangible physiological effect.
Quantitative Data Summary
| Parameter | Model | Effect |
| Time to Occlusion | Zebrafish Larvae | Prolonged |
| Gene Expression | Adult Zebrafish | Increased transcription of tfpia |
Key In Vivo Findings
-
Antithrombotic Activity: UNC6852 treatment in zebrafish larvae led to a prolonged time to occlusion in the caudal vein following laser injury, suggesting an antithrombotic effect.
-
Target-Related Gene Regulation: In adult zebrafish, UNC6852 administration resulted in an increased transcription of the tissue factor pathway inhibitor a (tfpia) gene, a gene regulated by pathways in which PRC2 is involved.
It is important to note that while the zebrafish model indicates that UNC6852 is active in vivo, further studies in mammalian cancer models are necessary to fully evaluate its therapeutic potential for oncology indications. The promising in vitro data in DLBCL cell lines strongly support the investigation of UNC6852 in DLBCL xenograft models to assess its anti-tumor activity, pharmacokinetics, and pharmacodynamics.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Western Blotting for Protein Degradation
Objective: To quantify the degradation of PRC2 components (EED, EZH2, SUZ12) following treatment with UNC6852.
-
Cell Culture and Treatment: Seed HeLa or DLBCL (DB, Pfeiffer) cells in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response range of UNC6852 (e.g., 0.01 to 30 µM) or a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against EED, EZH2, SUZ12, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control.
Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To determine the anti-proliferative effect of UNC6852 on cancer cell lines.
-
Cell Seeding: Seed DLBCL cells (DB, Pfeiffer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of UNC6852 or a vehicle control for a specified period (e.g., 72 hours or 9 days with media and compound replenishment).
-
Viability Assessment (MTT):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Viability Assessment (CellTiter-Glo®):
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the scientific approach.
PROTAC Mechanism of Action
Caption: Mechanism of UNC6852-mediated degradation of the EED subunit of PRC2.
In Vitro Efficacy Workflow
Caption: Workflow for assessing the in vitro efficacy of UNC6852.
Conclusion
PROTACs utilizing the this compound VHL ligand-linker, exemplified by UNC6852, demonstrate significant promise as therapeutic agents. The in vitro data for UNC6852 showcases its high potency in degrading the PRC2 complex and inhibiting the growth of cancer cells that are dependent on this pathway. While the in vivo data is currently limited to a zebrafish model, the observed biological activity is encouraging. The comprehensive evaluation of UNC6852 in preclinical cancer models will be a critical next step in determining its full therapeutic potential and advancing this class of molecules towards clinical applications. This guide provides a foundational understanding of the efficacy of this PROTAC and the experimental approaches used for its characterization, serving as a valuable resource for researchers in the field of targeted protein degradation.
References
A Comparative Guide to the Structural Analysis of VHL-PROTAC-Target Ternary Complexes
For Researchers, Scientists, and Drug Development Professionals
The formation of a stable ternary complex between the von Hippel-Lindau (VHL) E3 ligase, a Proteolysis Targeting Chimera (PROTAC), and a target protein is the linchpin of successful targeted protein degradation. A comprehensive structural and biophysical understanding of these complexes is paramount for the rational design of potent and selective degraders. This guide provides a comparative overview of key experimental techniques used to elucidate the intricacies of VHL-PROTAC-target ternary complexes, supported by experimental data and detailed protocols.
Quantitative Comparison of Biophysical Techniques
The stability and formation of the ternary complex are often quantified by its binding affinity (KD), dissociation rate (koff), and cooperativity (α). Cooperativity is a critical parameter that describes how the binding of the PROTAC to one protein influences its affinity for the other. Positive cooperativity (α > 1) signifies a more stable ternary complex than the individual binary interactions, a desirable attribute for an effective degrader.[1]
Below is a summary of quantitative data from various studies on well-characterized VHL-PROTAC-target systems, primarily involving the BET bromodomain protein BRD4.
| PROTAC | Target | E3 Ligase | Technique | Binary KD (PROTAC to Target) | Binary KD (PROTAC to VHL) | Ternary KD | Cooperativity (α) | Reference |
| MZ1 | BRD4BD2 | VHL | ITC | 4 nM | 66 nM | - | 15 | [2][3] |
| MZ1 | BRD4BD2 | VHL | SPR | 1 nM | 29 nM | - | >10 | [2] |
| 15b | BRD4BD2 | VHL | 19F NMR | - | 600 nM | - | 15 | |
| ACBI1 | SMARCA2BD | VHL | FP | - | - | - | High | |
| BRD-5110 | PPM1D | CRBN | SPR | 1 nM | ~3 µM | - | - |
Note: The table showcases representative data. Direct comparison of absolute values across different techniques should be done with caution due to variations in experimental conditions. The cooperativity factor (α) is calculated as the ratio of the binary KD to the ternary KD (α = KD,binary / KD,ternary).
Structural Elucidation Techniques: A Comparative Overview
High-resolution structural information provides invaluable insights into the protein-protein and protein-ligand interactions that govern ternary complex formation and stability. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary methods for obtaining this atomic-level detail.
| Technique | Resolution | Advantages | Disadvantages | Key Considerations |
| X-ray Crystallography | High (atomic) | Provides precise atomic coordinates of the complex. | Requires well-diffracting crystals, which can be challenging to obtain for dynamic and flexible complexes. | Selection of PROTACs that form stable and cooperative complexes is crucial for successful crystallization. |
| Cryo-Electron Microscopy (Cryo-EM) | Near-atomic to lower | Can analyze heterogeneous and dynamic complexes in a near-native state without the need for crystallization. | Achieving high resolution can be difficult for smaller complexes. Data processing can be complex. | Sample stability and optimizing conditions to favor the ternary complex are critical. |
| NMR Spectroscopy | Atomic | Provides information on weak and high-affinity binding, as well as dynamic aspects of the complex in solution. | Generally limited to smaller, well-behaving protein complexes. Can be technically demanding. | Can be used to determine cooperativity through techniques like 19F NMR displacement assays. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of PROTAC action and a typical experimental workflow for the structural and biophysical characterization of VHL-PROTAC-target ternary complexes.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are outlines of common protocols for key biophysical and structural techniques.
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR is a powerful technique for measuring real-time binding kinetics and affinities of binary and ternary complexes.
Objective: To determine the on-rate (kon), off-rate (koff), and equilibrium dissociation constant (KD) for binary and ternary complex formation.
Methodology:
-
Immobilization: The E3 ligase (e.g., VHL complex) is typically immobilized on the sensor chip surface.
-
Binary Interaction: A solution containing the PROTAC is flowed over the chip to measure its binding to the immobilized ligase.
-
Ternary Interaction: A pre-incubated mixture of the PROTAC and the target protein (at a near-saturating concentration) is flowed over the ligase-coated chip.
-
Data Analysis: The binding sensorgrams are fitted to appropriate kinetic models to extract kon, koff, and KD values. Cooperativity (α) is calculated as the ratio of the binary KD to the ternary KD.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.
Methodology:
-
Sample Preparation: One binding partner (e.g., VHL) is placed in the sample cell of the calorimeter, and the other (e.g., PROTAC) is loaded into the titration syringe.
-
Titration: The syringe injects small aliquots of the titrant into the sample cell, and the heat released or absorbed upon binding is measured.
-
Ternary Complex Measurement: To measure the ternary interaction, the VHL-PROTAC binary complex can be formed in the cell, and the target protein is titrated in, or vice versa.
-
Data Analysis: The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters.
X-ray Crystallography for High-Resolution Structure Determination
This technique provides an atomic-level snapshot of the ternary complex, revealing the precise interactions that stabilize the assembly.
Objective: To obtain a high-resolution three-dimensional structure of the VHL-PROTAC-target ternary complex.
Methodology:
-
Protein Expression and Purification: High-purity VHL complex and target protein are expressed and purified.
-
Complex Formation: The ternary complex is formed by incubating the VHL complex, the target protein, and the PROTAC in a stoichiometric ratio. Formation of a stable complex can be confirmed by techniques like size-exclusion chromatography.
-
Crystallization: The purified ternary complex is subjected to extensive crystallization screening under various conditions (e.g., different precipitants, pH, and temperature).
-
Data Collection and Structure Determination: X-ray diffraction data are collected from a well-diffracting crystal, and the structure is solved and refined to high resolution.
Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis of Dynamic Complexes
Cryo-EM is increasingly used to study the structure of PROTAC-induced complexes, especially those that are challenging to crystallize.
Objective: To determine the three-dimensional structure of the ternary complex in a near-native, frozen-hydrated state.
Methodology:
-
Sample Preparation: A purified sample of the ternary complex is applied to an EM grid, which is then rapidly plunge-frozen in liquid ethane to vitrify the sample.
-
Data Collection: The frozen grid is imaged in a transmission electron microscope to collect a large dataset of particle images.
-
Image Processing and 3D Reconstruction: The individual particle images are aligned and averaged to generate a high-resolution three-dimensional reconstruction of the complex.
-
Model Building and Refinement: An atomic model is built into the cryo-EM density map and refined.
By employing a combination of these powerful techniques, researchers can gain a deep and comprehensive understanding of the structural and biophysical principles governing VHL-PROTAC-target ternary complex formation, thereby accelerating the development of novel and effective targeted protein degraders.
References
- 1. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
The Rigidity Riddle: How PROTAC Linker Flexibility Dictates Degradation Efficiency
A comprehensive guide for researchers on the critical role of linker design in Proteolysis-Targeting Chimera (PROTAC) performance, supported by comparative experimental data and detailed protocols.
The efficacy of a PROTAC, a revolutionary molecule designed to hijack the cell's ubiquitin-proteasome system for targeted protein degradation, is profoundly influenced by the chemical linker connecting its two key components: a warhead that binds the target protein and a ligand that recruits an E3 ubiquitin ligase. The linker's length, composition, and, critically, its rigidity, are not mere spacers but active contributors to the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for successful protein degradation. This guide provides an objective comparison of how linker rigidity impacts PROTAC performance, with a focus on quantitative data and detailed experimental methodologies to aid in the rational design of next-generation protein degraders.
Flexible vs. Rigid Linkers: A Tale of Two Strategies
PROTAC linkers are broadly categorized into two main types: flexible and rigid.
-
Flexible Linkers: Predominantly composed of polyethylene glycol (PEG) or alkyl chains, these linkers offer a high degree of conformational freedom. This flexibility can be advantageous, allowing the PROTAC to more readily adopt a conformation suitable for ternary complex formation with a variety of target proteins and E3 ligases. However, this adaptability can come at the cost of an entropic penalty upon binding, potentially leading to less stable ternary complexes.
-
Rigid Linkers: These linkers incorporate cyclic structures such as phenyl rings, piperazine, or piperidine moieties, which restrict the conformational flexibility of the PROTAC. This pre-organization can lead to a more favorable energetic profile for ternary complex formation, resulting in enhanced potency and stability. However, the lack of flexibility can also impose geometric constraints that may hinder the formation of a productive ternary complex for certain target-E3 ligase pairs.
Quantitative Comparison of Linker Performance
The performance of a PROTAC is primarily assessed by its degradation efficiency, quantified by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.
The following tables summarize experimental data from various studies, comparing the performance of PROTACs with flexible and rigid linkers against different protein targets.
Table 1: Impact of Linker Type on Tank-binding kinase 1 (TBK1) Degradation
| Linker Type | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Flexible | Alkyl/Ether | < 12 | No Degradation | - |
| Flexible | Alkyl/Ether | 21 | 3 | 96 |
| Flexible | Alkyl/Ether | 29 | 292 | 76 |
Data suggests that for TBK1, a flexible linker of optimal length is crucial for potent degradation, with linkers that are too short being inactive and those that are too long showing reduced potency.
Table 2: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Flexible (PEG) | Parent PROTAC | Exhibited degradation |
| Rigid (Disubstituted phenyl) | Modified PROTACs | No activity |
This study indicates that for the specific AR PROTACs tested, a flexible PEG linker was essential for degradation, while rigidifying the linker with phenyl groups abolished activity, likely due to unfavorable conformational constraints.
Table 3: Comparison of Flexible vs. Rigid Linkers for BRD4 Degradation
| Linker Type | Compound | DC50 (nM) | Dmax (%) | Selectivity |
| Flexible | 2 | 0.2 (BRD4), 0.5 (BRD2), 0.5 (BRD3) | >95% | Non-selective |
| Rigid (Azetidinyl) | 5 (BD-7148) | 0.9 (BRD4) | 99% | >1000-fold selective for BRD4 over BRD2/3 |
This data highlights that a rigid linker can confer exceptional selectivity. While the flexible linker-containing PROTAC degraded multiple BET proteins, the rigid azetidinyl linker in BD-7148 resulted in a highly potent and selective BRD4 degrader.[1]
Experimental Protocols
Accurate assessment of PROTAC performance relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments cited in the comparison of linker rigidity.
Western Blotting for Protein Degradation
This is the most common method for quantifying the degradation of a target protein.
1. Cell Culture and Treatment:
- Plate cells (e.g., MCF-7 for ERα, 22Rv1 for AR, HeLa for BRD4) in 6-well plates and allow them to adhere overnight.
- Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a specified time (typically 4-24 hours).
2. Cell Lysis:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
- Normalize protein amounts and add Laemmli buffer. Boil the samples to denature the proteins.
- Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-ERα, anti-AR, anti-BRD4) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C. Antibody dilutions should be optimized, but a starting point of 1:1000 is common.
- Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody (typically 1:2000 to 1:5000 dilution) for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
5. Detection and Analysis:
- Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
- Quantify the band intensities using densitometry software.
- Normalize the target protein levels to the loading control.
- Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of binary and ternary complex formation.
1. Sample Preparation:
- Purify the target protein and the E3 ligase complex (e.g., VHL-ElonginB-ElonginC).
- Ensure all proteins and the PROTAC are in an identical, well-matched buffer to minimize heats of dilution. Dialysis is highly recommended.
- Degas all solutions before use.
2. Determining Binary Binding Affinities (PROTAC to Target and PROTAC to E3 Ligase):
- Fill the ITC cell with the protein (target or E3 ligase) at a concentration of approximately 10-20 µM.
- Fill the injection syringe with the PROTAC at a concentration 10-20 times higher than the protein in the cell.
- Perform a series of injections and measure the heat changes.
- Analyze the data using a one-site binding model to determine the dissociation constant (Kd).
3. Determining Ternary Binding Affinity and Cooperativity:
- To measure the binding of the PROTAC to the E3 ligase in the presence of the target protein, fill the ITC cell with the E3 ligase pre-saturated with the target protein.
- Titrate the PROTAC into this pre-formed binary complex.
- The resulting data will provide the apparent Kd for ternary complex formation.
- The cooperativity factor (α) is calculated as the ratio of the binary Kd (PROTAC to E3 ligase) to the ternary Kd. An α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR is a label-free technique that measures the real-time binding and dissociation of molecules, providing kinetic information (kon and koff) in addition to affinity (Kd).
1. Chip Preparation and Ligand Immobilization:
- Select an appropriate sensor chip (e.g., CM5 for amine coupling).
- Immobilize the E3 ligase (or the target protein) onto the chip surface.
2. Binary Interaction Analysis:
- Inject a series of concentrations of the PROTAC over the immobilized protein surface to measure the binary binding kinetics and affinity.
- Similarly, inject a series of concentrations of the target protein over a surface with immobilized PROTAC-E3 ligase complex to determine its binding kinetics.
3. Ternary Complex Analysis:
- To measure ternary complex formation, inject a solution containing a constant, near-saturating concentration of the target protein mixed with a serial dilution of the PROTAC over the immobilized E3 ligase surface.
- The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.
- Analyze the data using appropriate binding models to determine the kinetic and affinity constants for the ternary interaction. Cooperativity can also be calculated by comparing binary and ternary binding affinities.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.
Conclusion: A Balancing Act
The choice between a flexible and a rigid linker in PROTAC design is not straightforward and represents a critical optimization step. While flexible linkers offer broader applicability and ease of synthesis, the trend is moving towards more rigid designs to enhance potency, selectivity, and pharmacokinetic properties. The optimal linker is highly dependent on the specific target protein and E3 ligase pair. As the data suggests, a linker that is optimal for one target may be suboptimal for another. Therefore, a systematic evaluation of a library of linkers with varying degrees of rigidity is essential for the development of highly effective and selective PROTACs. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to rationally design and assess the next generation of targeted protein degraders.
References
A Comparative Guide to the In Vivo Validation of PROTAC Activity
For Researchers, Scientists, and Drug Development Professionals
The emergence of Proteolysis Targeting Chimeras (PROTACs) has introduced a paradigm shift in drug discovery, moving beyond simple inhibition to induce the degradation of disease-causing proteins. Validating the activity of these novel therapeutics in preclinical animal models is a critical step towards clinical translation. This guide provides an objective comparison of the in vivo performance of prominent PROTACs, supported by experimental data, and offers detailed protocols for key validation assays.
Data Presentation: In Vivo Efficacy of PROTACs
The following tables summarize quantitative data from various preclinical studies, offering a comparative overview of the in vivo efficacy of different PROTACs against their respective targets and, where applicable, their parent small molecule inhibitors.
Comparison of BET Protein Degraders in Xenograft Models
Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, are attractive targets in oncology. Several PROTACs have been developed to induce their degradation.
| PROTAC | Target | Cancer Model (Cell Line) | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression | Key Findings & Reference |
| ARV-825 | Pan-BET | Neuroblastoma (SK-N-BE(2)) | Xenograft Mice | 5 mg/kg, daily | Significant reduction in tumor burden and weight | Downregulation of BRD4 and MYCN expression in tumors.[1] |
| ARV-771 | Pan-BET | Castration-Resistant Prostate Cancer (22Rv1) | Xenograft Mice | Daily subcutaneous administration | Dose-dependent decrease in average tumor size | Resulted in tumor regression.[2] |
| MZ1 | BRD4 | Acute Myeloid Leukemia (P388-D1) | Xenograft Mice | 12.5 mg/kg, daily (intraperitoneal) | Significant reduction of tumor burden | More potent than the inhibitor JQ1 and the PROTAC dBET1 in vitro.[3] |
| dBET1 | BRD4 | Neuroblastoma | Xenograft Mice | Not specified in detail, used for comparison | Effective in neuroblastoma cells | Designed using JQ1 and thalidomide.[4] |
| BETd-260 | Pan-BET | Leukemia (RS4;11) | Xenograft Mice | Not specified in detail | Rapid tumor regression | Showed no signs of toxicity.[5] |
Comparison of Androgen Receptor (AR) PROTACs vs. Inhibitors
The androgen receptor is a key driver in prostate cancer. ARV-110 is a first-in-class oral PROTAC designed to degrade the AR.
| Compound | Target | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings & Reference |
| ARV-110 (Bavdegalutamide) | Androgen Receptor | Patient-Derived Xenograft | Mouse Model | Oral administration | Greater TGI compared to enzalutamide | Showed substantial AR degradation. |
| Enzalutamide (Inhibitor) | Androgen Receptor | Patient-Derived Xenograft | Mouse Model | Not specified in detail | Less TGI compared to ARV-110 | Standard-of-care AR antagonist. |
| ARV-110 (Bavdegalutamide) | Enzalutamide-Resistant Prostate Cancer | Xenograft Models | Not specified in detail | Orally bioavailable | Achieved anti-tumor activity | Effective in models resistant to standard therapies. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are synthesized protocols for key experiments in PROTAC validation.
Tumor Xenograft Efficacy Study
This protocol outlines the general procedure for assessing the anti-tumor efficacy of a PROTAC in a subcutaneous xenograft mouse model.
a. Cell Preparation and Implantation:
-
Culture the desired cancer cell line under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or a mixture with Matrigel) at a concentration of 5-10 million cells per 100-200 µL.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
b. Tumor Growth Monitoring and Treatment:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume 2-3 times per week using calipers. The volume can be calculated using the formula: Volume = (Length × Width²) / 2.
-
Randomize mice into treatment groups (e.g., vehicle control, PROTAC low dose, PROTAC high dose).
-
Administer the PROTAC or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection, subcutaneous injection) at the specified dosing schedule.
c. Endpoint and Tissue Collection:
-
Continue treatment for the predetermined duration or until tumors in the control group reach the maximum allowed size.
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight and volume are recorded. A portion of the tumor can be flash-frozen in liquid nitrogen for Western blot analysis or fixed in formalin for immunohistochemistry.
Western Blot Analysis of Target Degradation in Tumor Tissue
This protocol is for quantifying the level of the target protein in tumor tissue samples to confirm PROTAC-mediated degradation.
a. Tissue Lysate Preparation:
-
Harvested tumor tissue should be processed quickly on ice to prevent protein degradation.
-
Homogenize the tissue sample in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
b. SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by gel electrophoresis.
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
c. Immunoblotting and Detection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
Pharmacokinetic (PK) Study in Mice
This protocol provides a general framework for assessing the pharmacokinetic profile of a PROTAC in mice.
a. Dosing and Sampling:
-
Administer the PROTAC to mice via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a suitable method (e.g., tail vein or retro-orbital bleeding).
-
Process the blood to obtain plasma or serum and store at -80°C until analysis.
-
At the final time point, tissues of interest can be collected to assess drug distribution.
b. Bioanalysis:
-
Extract the PROTAC from the plasma/serum or tissue homogenates.
-
Quantify the concentration of the PROTAC using a validated analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
c. Data Analysis:
-
Plot the plasma concentration of the PROTAC versus time.
-
Calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t½).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Safety Operating Guide
Navigating the Proper Disposal of (S,R,S)-Ahpc-C3-NH2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of novel chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This document provides essential safety and logistical guidance for the proper disposal of (S,R,S)-Ahpc-C3-NH2, a synthesized E3 ligase ligand-linker conjugate used in PROTAC (Proteolysis Targeting Chimera) technology.
Important Disclaimer: No specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is publicly available. Therefore, the following procedures are based on general best practices for the disposal of potent, novel, and uncharacterized research chemicals. It is imperative to treat this compound as a hazardous waste. All procedures must be conducted in consultation with and according to the specific regulations of your institution's Environmental Health and Safety (EHS) department.
Core Principles for Disposal
The disposal of a potent, biologically active compound like this compound is governed by stringent safety and environmental protocols. Key principles include:
-
Waste Minimization: Procure and prepare only the quantities of this compound necessary for your experimental needs to reduce the volume of waste generated.
-
Assume Hazard: In the absence of specific hazard data, treat the compound and any contaminated materials as hazardous. This includes assuming potential toxicity and environmental persistence.
-
Segregation: Do not mix waste streams. All materials contaminated with this compound must be collected separately from other laboratory waste.
-
Containment: Use appropriate, leak-proof, and clearly labeled containers for all waste streams.
-
Professional Disposal: All waste containing this compound must be disposed of through your institution's official hazardous waste management program.[1][2] Under no circumstances should this compound or its associated waste be discarded in the general trash or poured down the drain.[1][2]
Summary of Safety and Logistical Data
The following table outlines the essential parameters for the safe handling and disposal of this compound waste, based on guidelines for similar potent research compounds.
| Parameter | Guideline & Rationale |
| Personal Protective Equipment (PPE) | Always wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile is a common choice). |
| Waste Classification | Hazardous Chemical Waste. Due to its nature as a potent, biologically active small molecule, it should be handled as such. |
| Solid Waste | All disposable materials that have come into contact with this compound, such as gloves, pipette tips, vials, and bench paper, must be collected as solid hazardous waste.[2] |
| Liquid Waste | Unused stock solutions, experimental media containing the compound, and the initial solvent rinses from decontaminating glassware are to be collected as liquid hazardous waste. |
| Container Selection | Use chemically compatible, leak-proof containers with secure screw-top caps. For liquids, high-density polyethylene (HDPE) or plastic-coated glass bottles are recommended. For solids, a wide-mouth jar or a securely lined, rigid container is appropriate. |
| Waste Labeling | All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the primary hazard (e.g., "Toxic," "Chemical Waste"), the name of the principal investigator, the lab location, and the date of accumulation. |
| Storage | Store sealed and labeled waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials, until collection by EHS personnel. |
| Final Disposal Method | The required method of disposal is through your institution's EHS program, which will typically involve incineration by an approved waste management facility. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a controlled procedure, not an experiment. Follow these steps rigorously.
Step 1: Personal Protective Equipment (PPE) and Preparation Before handling the compound or its waste, ensure you are wearing the appropriate PPE. Designate a specific area for waste accumulation, preferably within a fume hood, to prepare for waste collection.
Step 2: Waste Segregation and Collection Establish separate, clearly marked waste containers for solid and liquid waste at the point of generation.
-
Solid Waste:
-
Place a designated solid waste container (e.g., a labeled, lined beaker or a dedicated waste bag within a rigid container) in your work area.
-
Directly dispose of all contaminated items—gloves, weigh boats, pipette tips, wipes, etc.—into this container immediately after use.
-
Once the procedure is complete or the container is full (do not overfill), securely seal the container/bag.
-
-
Liquid Waste:
-
Use a dedicated, compatible liquid waste container with a secure cap.
-
Carefully pour all unused solutions and contaminated liquids into this container.
-
When decontaminating glassware, perform an initial rinse with a small amount of an appropriate organic solvent (e.g., ethanol or acetone, if compatible) and collect this rinsate in the liquid hazardous waste container. Subsequent rinses with soap and water can typically be disposed of down the drain, but confirm this with your EHS office.
-
Step 3: Decontamination of Surfaces and Equipment
-
Wipe down all surfaces and non-disposable equipment that may have come into contact with this compound.
-
Use a cloth or paper towel dampened with an appropriate solvent (e.g., 70% ethanol) or a suitable laboratory detergent.
-
Dispose of all cleaning materials as solid hazardous waste.
Step 4: Labeling and Storage
-
Ensure every waste container is accurately and fully labeled as described in the table above.
-
Transfer the sealed and labeled containers to your laboratory's designated Satellite Accumulation Area (SAA).
-
Log the waste containers according to your institutional procedures.
Step 5: Arrange for Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not allow hazardous waste to accumulate in the laboratory beyond the limits set by your institution.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
